molecular formula C7H11NO2 B018308 Hypoglycin CAS No. 156-56-9

Hypoglycin

货号: B018308
CAS 编号: 156-56-9
分子量: 141.17 g/mol
InChI 键: OOJZCXFXPZGUBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hypoglycin A is a naturally occurring protoxin and non-proteinogenic amino acid found in plants of the Sapindaceae family, such as the unripe ackee fruit ( Blighia sapida ), sycamore maple ( Acer pseudoplatanus ), and box elder ( Acer negundo ) . It is the causative agent of Jamaican Vomiting Sickness in humans and Atypical Myopathy (seasonal pasture myopathy) in horses and other animals . Research Applications and Value: this compound A is a critical tool for researchers studying metabolic disorders. Its primary research value lies in its ability to induce a toxic state that closely mimics acquired Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) in model systems . Researchers utilize this compound A to investigate the biochemical pathways of fatty acid β-oxidation, gluconeogenesis, and energy metabolism . Studies also focus on its transfer through the food chain, with evidence of its excretion in the milk of lactating animals, providing a model for studying toxin bioavailability . Furthermore, its related homologue, Methylenecyclopropylglycine (MCPrG), and their respective dipeptides, this compound B and γ-glutamyl-MCPrG, are subjects of ongoing research to understand their role in animal intoxications . Mechanism of Action: Upon ingestion and absorption, this compound A is metabolized in the liver to methylenecyclopropylacetic acid (MCPA) . This compound is further activated to Methylenecyclopropylacetyl-CoA (MCPA-CoA), which is the ultimate toxic metabolite . MCPA-CoA acts as a "suicide substrate," irreversibly inhibiting several acyl-CoA dehydrogenases—essential enzymes in the mitochondrial β-oxidation of fatty acids and the catabolism of branched-chain amino acids . This inhibition leads to a depletion of hepatic adenosine triphosphate (ATP), prevents glucose synthesis, and causes a toxic accumulation of fatty acids and their intermediate metabolites, resulting in severe hypoglycemia and the characteristic lipid-accumulation myopathy observed in poisoning cases . It is important to note that studies indicate this compound A induces profound hypoglycemia without significantly altering insulin levels, pointing to a mechanism centered on the disruption of substrate utilization for gluconeogenesis .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-3-(2-methylidenecyclopropyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZCXFXPZGUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871621
Record name 3-(2-Methylidenecyclopropyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index], Solid
Record name Hypoglycine A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5600
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Hypoglycin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Yellow plates from methanol + water

CAS No.

156-56-9
Record name Hypoglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYPOGLYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Hypoglycin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280-284 °C, 280 - 284 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872
Record name HYPOGLYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872
Record name L-Hypoglycin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoglycin A, a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. This severe and often fatal illness is characterized by profound hypoglycemia, vomiting, and neurological symptoms. The toxicity of this compound A is not direct but results from its metabolic conversion to the highly reactive compound, methylenecyclopropylacetyl-Coenzyme A (MCPA-CoA). This guide provides a detailed technical overview of the molecular mechanisms by which MCPA-CoA disrupts cellular metabolism, focusing on the inhibition of fatty acid β-oxidation and gluconeogenesis. It includes quantitative data on metabolic disturbances, detailed experimental protocols for studying its effects, and visual diagrams of the implicated pathways and experimental workflows.

Metabolic Activation of this compound A

This compound A itself is relatively inert. Its toxicity is initiated through a two-step metabolic activation process that occurs primarily in the liver.

  • Transamination: this compound A undergoes transamination, catalyzed by branched-chain amino acid aminotransferases, to form α-keto-β-methylenecyclopropylpropionic acid (KMCP).

  • Oxidative Decarboxylation: KMCP is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to yield the ultimate toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1]

This metabolic activation is a critical prerequisite for the toxic effects of this compound A.

Core Mechanism: Inhibition of Fatty Acid β-Oxidation

The primary mechanism of MCPA-CoA toxicity is the severe disruption of mitochondrial fatty acid β-oxidation. This occurs through two principal actions: the irreversible inhibition of key acyl-CoA dehydrogenases and the sequestration of essential cofactors.

Suicide Inhibition of Acyl-CoA Dehydrogenases

MCPA-CoA acts as a suicide inhibitor of several acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids.[2][3] Suicide inhibition is a form of irreversible enzyme inactivation where the enzyme converts the inhibitor into a reactive form that covalently binds to the enzyme's active site. MCPA-CoA has been shown to irreversibly inactivate:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) [2][3]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) [2][3]

  • Isovaleryl-CoA Dehydrogenase (IVD) [2][3]

Notably, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is not significantly affected.[2] This selective inhibition leads to the accumulation of specific acyl-CoA esters, which are then shunted into alternative metabolic pathways, resulting in the characteristic metabolic profile of Jamaican Vomiting Sickness.

dot

Metabolic Activation and Initial Inhibition by this compound A Hypoglycin_A This compound A BCAA_transaminase Branched-Chain Amino Acid Aminotransferase Hypoglycin_A->BCAA_transaminase Transamination KMCP α-keto-β-methylenecyclopropylpropionic acid (KMCP) BCKDH_complex Branched-Chain α-Keto Acid Dehydrogenase Complex KMCP->BCKDH_complex Oxidative Decarboxylation MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) MCPA_CoA->SCAD Suicide Inhibition MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MCPA_CoA->MCAD Suicide Inhibition IVD Isovaleryl-CoA Dehydrogenase (IVD) MCPA_CoA->IVD Suicide Inhibition BCAA_transaminase->KMCP BCKDH_complex->MCPA_CoA Inactivated_Enzymes Irreversibly Inactivated Enzymes SCAD->Inactivated_Enzymes MCAD->Inactivated_Enzymes IVD->Inactivated_Enzymes

Caption: Metabolic activation of this compound A to MCPA-CoA and subsequent suicide inhibition of key acyl-CoA dehydrogenases.

Sequestration of Coenzyme A and Carnitine

MCPA-CoA can also be conjugated with L-carnitine to form MCPA-carnitine.[4] This process sequesters the free carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. The depletion of free carnitine further exacerbates the impairment of fatty acid metabolism.[5][6] Similarly, the formation of MCPA-CoA traps Coenzyme A, reducing its availability for other metabolic reactions.

Secondary Mechanism: Inhibition of Gluconeogenesis

The profound hypoglycemia observed in Jamaican Vomiting Sickness is a direct consequence of the inhibition of gluconeogenesis, the metabolic pathway for synthesizing glucose from non-carbohydrate precursors. This inhibition is thought to occur through several interconnected mechanisms:

  • Reduced Acetyl-CoA Availability: The blockage of fatty acid β-oxidation leads to a depletion of mitochondrial acetyl-CoA. Acetyl-CoA is a mandatory allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in gluconeogenesis.[7]

  • Inhibition of Pyruvate Carboxylase: There is evidence to suggest that MCPA-CoA or its metabolites may directly inhibit pyruvate carboxylase.[8][9]

  • Depletion of ATP and NADH: The impairment of fatty acid oxidation, a major source of cellular energy, leads to reduced levels of ATP and NADH, which are essential for the energy-demanding process of gluconeogenesis.

dot

Inhibition of Gluconeogenesis by MCPA-CoA cluster_Mitochondrion Mitochondrion MCPA_CoA MCPA-CoA Fatty_Acid_Oxidation Fatty Acid β-Oxidation MCPA_CoA->Fatty_Acid_Oxidation Inhibits Pyruvate_Carboxylase Pyruvate Carboxylase MCPA_CoA->Pyruvate_Carboxylase Direct Inhibition? Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Produces Acetyl_CoA->Pyruvate_Carboxylase Allosterically Activates Pyruvate Pyruvate Pyruvate->Pyruvate_Carboxylase Oxaloacetate Oxaloacetate Pyruvate_Carboxylase->Oxaloacetate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose

Caption: The multifaceted inhibition of gluconeogenesis by MCPA-CoA, a key factor in this compound A-induced hypoglycemia.

Quantitative Data

The metabolic disruptions caused by this compound A lead to significant and measurable changes in various biomarkers. The following tables summarize key quantitative findings from studies on Jamaican Vomiting Sickness.

Table 1: Acute Toxicity of this compound A in Animal Models
SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral231.19 ± 62.55 (male)[4]
RatOral215.99 ± 63.33 (female)[4]
Table 2: Urinary Organic Acid Excretion in Jamaican Vomiting Sickness
MetaboliteFold Increase Over Control (approx.)Reference
Dicarboxylic Acids (C6-C10)70 - 1000
Ethylmalonic Acid70 - 350
Short-chain fatty acidsup to 300

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

This protocol outlines a general procedure for assessing the acute oral toxicity of a substance like this compound A.

Objective: To determine the acute toxicity of a test substance after a single oral administration.

Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), fasted for at least 16 hours prior to dosing.[10]

Procedure:

  • Dose Preparation: The test substance (this compound A) is dissolved or suspended in a suitable vehicle (e.g., water or olive oil).[11]

  • Administration: A single dose is administered to the animals by oral gavage using a stomach tube or a suitable cannula. The volume administered is based on the animal's body weight.[12]

  • Dose Levels: A starting dose is chosen (e.g., 2000 mg/kg), and subsequent dose levels are adjusted based on the observed mortality and signs of toxicity.[10]

  • Observations: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 0.5, 1, 2, and 4 hours post-dosing, and then daily for 14 days). Observations include changes in posture, activity, respiration, and any signs of distress.[12]

  • Body Weight: Individual animal weights are recorded before dosing and at regular intervals throughout the 14-day observation period.[10]

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.[12]

  • Data Analysis: The median lethal dose (LD50) is calculated from the mortality data.

dot

Workflow for Acute Oral Toxicity Study in Rats start Start animal_prep Animal Preparation (Fasting) start->animal_prep dose_admin Oral Gavage Administration animal_prep->dose_admin observation Clinical Observation (14 days) dose_admin->observation data_collection Data Collection (Body Weight, Mortality) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis LD50 Calculation necropsy->analysis end End analysis->end

References

Hypoglycin A: A Comprehensive Technical Review of its Natural Sources, Analysis, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid derivative, is a potent toxin found within the Sapindaceae family of plants. Its ingestion can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides an in-depth overview of the primary natural sources of this compound A, detailed methodologies for its extraction and quantification, and a comprehensive examination of its metabolic pathway and mechanism of toxicity. Quantitative data on this compound A concentrations in various plant matrices are presented in a structured format to facilitate comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, toxicology, and drug development.

Natural Sources of this compound A

This compound A is predominantly found in the unripe fruit of the ackee tree (Blighia sapida) and in various species of the Acer genus (maple trees). The concentration of this toxin can vary significantly depending on the plant species, the part of the plant, and the stage of maturity.

Ackee Fruit (Blighia sapida)

The ackee fruit is a primary source of this compound A, with the highest concentrations found in the unripe arils. As the fruit ripens and naturally opens, the concentration of this compound A in the edible arils decreases to negligible levels, while it remains high in the seeds and rind.[1][2] The immature fruit can contain over 1000 ppm of this compound A, which drops to less than 0.1 ppm in the fully mature aril.[2][3]

Maple Trees (Acer species)

Several species of maple trees are now recognized as significant sources of this compound A, which is implicated in a condition known as Atypical Myopathy (AM) or Seasonal Pasture Myopathy (SPM) in horses. The toxin is present in the seeds (samaras), seedlings, leaves, and inflorescences of these trees.

The primary species of concern are:

  • Acer pseudoplatanus (Sycamore Maple): Widely distributed in Europe, all parts of this tree contain this compound A, with seedlings and seeds showing the highest concentrations.[4]

  • Acer negundo (Box Elder Maple): A common source of this compound A in North America.[5]

Other Acer species have also been found to contain this compound A, although typically in lower concentrations. These include Acer saccharum (sugar maple), Acer palmatum (Japanese maple), Acer buergerianum (trident maple), Acer griseum (paperbark maple), and Acer oblongum (Himalayan maple).[6]

Quantitative Data on this compound A Concentrations

The following table summarizes the reported concentrations of this compound A in various natural sources. This data is crucial for risk assessment and for understanding the variability of the toxin in different plant materials.

Plant SpeciesPlant PartMaturity/ConditionThis compound A Concentration (mg/kg or ppm)Reference(s)
Blighia sapida (Ackee)ArilUnripe> 1000[2][3]
ArilRipe (naturally opened)< 0.1[2][3]
SeedAll stages~1000[7]
Acer pseudoplatanus (Sycamore Maple)Seedlings-Median: 770[6]
Samaras (seeds)AM-associated pasturesMean: 856 ± 677[8][9]
Samaras (seeds)Non-AM pasturesMean: 456 ± 358[8][9]
Leaves-Median: 48[6]
Inflorescences-Median: 24[6]
Acer negundo (Box Elder Maple)Seedlings-Median: 550[6]
Samaras (seeds)-Median: 45[6]
Leaves-Median: 14[6]
Inflorescences-Median: 24[6]
Acer saccharinum (Silver Maple)Samaras, Leaves, Inflorescences-56[6]
Litchi chinensis (Litchi)Aril-1.00 - 21.2 (dried fruit)[1]
Dimocarpus longan (Longan)Aril-1.08 - 2.45 (dried fruit)[1]

Experimental Protocols

Accurate quantification of this compound A is essential for food safety and toxicological studies. The following sections provide detailed methodologies for the extraction and analysis of this compound A from plant materials.

Extraction of this compound A from Plant Material

This protocol is a generalized method based on established procedures for extracting this compound A from ackee fruit and maple tree samples.

Materials:

  • Plant material (e.g., ackee arils, maple seeds)

  • 80% Ethanol-water solution

  • Homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Sample Preparation: Weigh a representative sample of the plant material (e.g., 1-5 g). For seeds or other hard tissues, grinding or pulverizing may be necessary to increase extraction efficiency.

  • Homogenization: Add the prepared sample to a suitable volume of 80% ethanol-water (e.g., 20 mL) and homogenize for 2-3 minutes.

  • Centrifugation: Centrifuge the homogenate at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds. The choice of SPE cartridge will depend on the specific matrix and analytical method.

  • Sample Dilution: The filtered extract may need to be diluted with an appropriate solvent (e.g., mobile phase) to bring the this compound A concentration within the calibration range of the analytical instrument.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound A.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column or a mixed-mode column

Reagents:

  • This compound A analytical standard

  • Isotopically labeled internal standard (e.g., ¹⁵N¹³C₂-Hypoglycin A)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Derivatizing agent (optional, e.g., dansyl chloride)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound A in a suitable solvent. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation: Spike a known volume of the extracted sample with the internal standard. If derivatization is required to improve chromatographic retention and ionization, follow a validated protocol. For example, dansyl chloride can be used for derivatization.[6]

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution program with mobile phases A and B to achieve separation of this compound A from other matrix components. An example gradient could be a linear increase in mobile phase B over several minutes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound A and its internal standard. Select specific precursor-to-product ion transitions for each analyte to ensure high selectivity.

    • Typical MRM transitions for native this compound A could be monitored.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound A in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound A Toxicity

This compound A is a protoxin, meaning it is metabolized in the body to its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] MCPA-CoA disrupts mitochondrial fatty acid β-oxidation by irreversibly inhibiting key acyl-CoA dehydrogenases. This leads to a depletion of cellular energy and an inability to perform gluconeogenesis, resulting in severe hypoglycemia.

Hypoglycin_A_Metabolism Hypoglycin_A This compound A MCPA Methylenecyclopropylpyruvic acid (MCPA) Hypoglycin_A->MCPA Transamination MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA->MCPA_CoA Oxidative Decarboxylation Fatty_Acyl_CoA Fatty Acyl-CoA MCPA_CoA->Fatty_Acyl_CoA Inhibition Trans_Enoyl_CoA Trans-2-enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Gluconeogenesis Gluconeogenesis Fatty_Acyl_CoA->Gluconeogenesis Inhibition of precursors Glucose Glucose Gluconeogenesis->Glucose Production Hypoglycemia Severe Hypoglycemia Glucose->Hypoglycemia Depletion leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Ackee arils, Maple seeds) Homogenization Homogenization in 80% Ethanol Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Derivatization Derivatization (Optional) e.g., Dansyl Chloride Filtration->Derivatization HPLC_MSMS HPLC-MS/MS Analysis Derivatization->HPLC_MSMS Peak_Integration Peak Integration & Quantification HPLC_MSMS->Peak_Integration Data_Reporting Data Reporting (Concentration in mg/kg) Peak_Integration->Data_Reporting

References

An In-depth Technical Guide to the Biochemical Pathway of Hypoglycin A Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and seeds of the box elder tree (Acer negundo), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the biochemical mechanisms underlying this compound A toxicity. It details the metabolic activation of this compound A to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), and the subsequent irreversible inhibition of key enzymes in fatty acid and amino acid metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this toxicological pathway, with potential applications in the study of metabolic disorders and the development of novel therapeutics.

Introduction

This compound A is a naturally occurring amino acid derivative that, upon ingestion, is metabolized into the highly toxic compound methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3] This metabolite is a suicide inhibitor of several acyl-CoA dehydrogenases, leading to a profound disruption of cellular energy metabolism.[4] The primary pathological consequence is a severe, non-ketotic hypoglycemia resulting from the inhibition of both fatty acid β-oxidation and gluconeogenesis.[2] This guide will elucidate the step-by-step biochemical cascade of this compound A toxicity, present quantitative data on its effects, provide detailed experimental protocols for its study, and illustrate the key pathways using Graphviz diagrams.

Biochemical Pathway of this compound A Toxicity

The toxicity of this compound A is a multi-step process that begins with its metabolic activation and culminates in the widespread disruption of cellular energy production.

Metabolic Activation of this compound A

This compound A itself is not the toxic agent. It acts as a protoxin that requires metabolic conversion to its active form, MCPA-CoA.[5] This activation occurs in two main steps:

  • Transamination: this compound A undergoes transamination, primarily in the liver, to form methylenecyclopropylpyruvic acid (MCPA-P). This reaction is catalyzed by branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: MCPA-P is then oxidatively decarboxylated to methylenecyclopropylacetyl-CoA (MCPA-CoA) by the branched-chain α-keto acid dehydrogenase complex.[5]

The metabolic activation pathway is illustrated in the diagram below.

Hypoglycin_A This compound A MCPA_P Methylenecyclopropylpyruvic Acid (MCPA-P) Hypoglycin_A->MCPA_P Transamination MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA_P->MCPA_CoA Oxidative Decarboxylation BCAT Branched-Chain Amino Acid Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex

Metabolic Activation of this compound A
Inhibition of Acyl-CoA Dehydrogenases

MCPA-CoA is a potent suicide inhibitor of several members of the acyl-CoA dehydrogenase (ACAD) family of enzymes.[5][4] These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes are crucial for the first step of β-oxidation of fatty acids and the metabolism of branched-chain amino acids. MCPA-CoA specifically and irreversibly inactivates:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) [5]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) [5]

  • Isovaleryl-CoA Dehydrogenase (IVD) [5]

  • 2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCAD) (to a lesser extent) [5]

Notably, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is not significantly affected.[5] The inhibition occurs through the formation of a covalent adduct between a reactive intermediate of MCPA-CoA and the FAD cofactor of the enzyme, rendering the enzyme permanently inactive.[4]

The mechanism of inhibition is depicted in the following diagram.

MCPA_CoA MCPA-CoA ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD, IVD) MCPA_CoA->ACAD Reactive_Intermediate Reactive Intermediate ACAD->Reactive_Intermediate Enzyme-catalyzed activation FAD_Adduct Covalent FAD Adduct (Inactive Enzyme) Reactive_Intermediate->FAD_Adduct Covalent bond formation

Suicide Inhibition of Acyl-CoA Dehydrogenase by MCPA-CoA
Disruption of Fatty Acid β-Oxidation and Gluconeogenesis

The inhibition of SCAD and MCAD effectively blocks the β-oxidation of short- and medium-chain fatty acids. This has two major consequences:

  • Depletion of Acetyl-CoA: The inability to metabolize fatty acids leads to a significant decrease in the production of acetyl-CoA. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme of gluconeogenesis.[2][3]

  • Accumulation of Toxic Metabolites: The blockage of β-oxidation causes the accumulation of fatty acids and their derivatives. These are shunted into alternative metabolic pathways, leading to the formation and excretion of unusual dicarboxylic acids (e.g., adipic, suberic, and sebacic acids) and glycine (B1666218) conjugates, which are hallmarks of the condition.[1][6]

The resulting decrease in gluconeogenesis, coupled with the depletion of hepatic glycogen (B147801) stores, leads to severe and refractory hypoglycemia. The overall toxicological pathway is summarized in the diagram below.

cluster_0 Metabolic Activation cluster_1 Enzyme Inhibition cluster_2 Metabolic Consequences Hypoglycin_A This compound A MCPA_CoA MCPA-CoA Hypoglycin_A->MCPA_CoA ACADs SCAD, MCAD, IVD MCPA_CoA->ACADs Irreversible Inhibition Beta_Oxidation Fatty Acid β-Oxidation ACADs->Beta_Oxidation Blockage Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Metabolite_Accumulation Accumulation of Toxic Metabolites Beta_Oxidation->Metabolite_Accumulation Shunting of metabolites Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activation Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Dicarboxylic_Aciduria Dicarboxylic Aciduria Metabolite_Accumulation->Dicarboxylic_Aciduria

Overall Biochemical Pathway of this compound A Toxicity

Quantitative Data

The following tables summarize key quantitative data related to this compound A toxicity, compiled from various studies.

Table 1: Toxicological Data for this compound A in Rats
ParameterValueSpeciesRoute of AdministrationReference
Acute Toxic Dose (Male)231.19 ± 62.55 mg/kg body weightSprague-Dawley RatOral (in diet)[7]
Acute Toxic Dose (Female)215.99 ± 63.33 mg/kg body weightSprague-Dawley RatOral (in diet)[7]
Maximum Tolerated Dose (MTD)1.50 ± 0.07 mg/kg body weight/daySprague-Dawley RatOral (in diet, 30 days)[7]
Table 2: Urinary Organic Acid Excretion in Jamaican Vomiting Sickness
MetaboliteConcentration in Patients (µg/mg creatinine)Fold Increase Over ControlReference
Ethylmalonic Acid178 - 88270 - 350[6]
Glutaric AcidMarkedly increased70 - 1000 (for total dicarboxylic acids)[1]
Adipic AcidMarkedly increased70 - 1000 (for total dicarboxylic acids)[1]
Suberic Acid (C8)Markedly increased70 - 1000 (for total dicarboxylic acids)[1]
Sebacic Acid (C10)Markedly increased70 - 1000 (for total dicarboxylic acids)[1]
Short-chain fatty acidsNot specifiedup to 300[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound A toxicity.

Protocol for Induction of this compound A Toxicity in Rats

This protocol describes a method for inducing this compound A toxicity in Sprague-Dawley rats for the purpose of studying its biochemical effects.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound A (crystalline)

  • Sterile saline solution (0.9% NaCl)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Glucose meter and test strips

  • Standard rat chow

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.

  • Fasting: Fast the rats for 12-16 hours overnight before the administration of this compound A. Continue to provide free access to water.

  • Dose Preparation: Prepare a solution of this compound A in sterile saline at a concentration that will allow for the administration of the desired dose in a volume of 1-2 mL/kg body weight.

  • Baseline Sample Collection: Prior to dosing, collect a baseline blood sample from the tail vein to measure blood glucose. Collect a baseline urine sample from the metabolic cage.

  • Administration of this compound A: Administer this compound A via oral gavage at a dose known to induce toxicity (e.g., 100 mg/kg).[7] A control group should receive an equivalent volume of saline.

  • Monitoring and Sample Collection:

    • Monitor the rats for clinical signs of toxicity, including lethargy, vomiting, and seizures.

    • Collect blood samples at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to measure blood glucose levels.

    • Collect urine in the metabolic cages over a 24-hour period for subsequent analysis of organic acids.

  • Termination and Tissue Collection: At the end of the experimental period (or if severe toxicity is observed), euthanize the rats according to approved protocols. Collect liver tissue for analysis of glycogen content and enzyme activities.

Workflow Diagram:

Acclimatization Acclimatization (3 days) Fasting Fasting (12-16 hours) Acclimatization->Fasting Baseline_Samples Baseline Sample Collection (Blood and Urine) Fasting->Baseline_Samples Dosing Oral Gavage (this compound A or Saline) Baseline_Samples->Dosing Monitoring Clinical Monitoring and Serial Blood Glucose Measurement Dosing->Monitoring Urine_Collection 24-hour Urine Collection Dosing->Urine_Collection Termination Euthanasia and Tissue Collection Monitoring->Termination Urine_Collection->Termination

Workflow for in vivo study of this compound A toxicity
Protocol for Spectrophotometric Assay of Time-Dependent Inactivation of Short-Chain Acyl-CoA Dehydrogenase (SCAD) by MCPA-CoA

This protocol is designed to determine the kinetic parameters (kinact and KI) of the irreversible inactivation of SCAD by MCPA-CoA.

Materials:

  • Purified SCAD enzyme

  • MCPA-CoA (synthesized or commercially available)

  • Butyryl-CoA (substrate for SCAD)

  • Phenazine ethosulfate (PES) or 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor

  • Spectrophotometer capable of kinetic measurements

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)

Procedure:

  • Pre-incubation:

    • Prepare a series of reaction mixtures containing a fixed concentration of SCAD in the reaction buffer.

    • Add varying concentrations of MCPA-CoA to each reaction mixture. Include a control with no MCPA-CoA.

    • Incubate the mixtures at a constant temperature (e.g., 25°C).

  • Time-course of Inactivation:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes) during the pre-incubation, withdraw an aliquot from each reaction mixture.

  • Measurement of Residual Activity:

    • Immediately add the aliquot to a cuvette containing the assay mixture (reaction buffer with butyryl-CoA and the electron acceptor).

    • Measure the initial rate of the SCAD-catalyzed reaction by monitoring the reduction of the electron acceptor spectrophotometrically (e.g., at 600 nm for DCPIP).

  • Data Analysis:

    • For each concentration of MCPA-CoA, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

    • Plot the kobs values against the corresponding MCPA-CoA concentrations. Fit the data to the following equation for suicide inhibition to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI): kobs = (kinact * [I]) / (KI + [I])

Workflow Diagram:

Preincubation Pre-incubate SCAD with varying [MCPA-CoA] Aliquots Withdraw aliquots at different time points Preincubation->Aliquots Assay Measure residual SCAD activity (Butyryl-CoA + electron acceptor) Aliquots->Assay Plot_1 Plot ln(% Activity) vs. Time to get k_obs Assay->Plot_1 Plot_2 Plot k_obs vs. [MCPA-CoA] to determine k_inact and K_I Plot_1->Plot_2

Workflow for determining kinetic parameters of suicide inhibition
Protocol for Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of urinary organic acids, which is essential for diagnosing and studying this compound A toxicity.

Materials:

  • Urine sample

  • Internal standard (e.g., heptadecanoic acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a known volume of urine (e.g., 1 mL), add the internal standard.

    • Acidify the urine to pH 1-2 with HCl.

    • Saturate the sample with NaCl.

  • Extraction:

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.

    • Repeat the extraction twice, combining the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add the derivatizing agent (BSTFA with TMCS) to the dried extract.

    • Heat the sample (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program to separate the organic acids on the capillary column.

    • Acquire mass spectra in full scan mode to identify the compounds by comparing their retention times and mass fragmentation patterns to a library of known standards.

    • Quantify the identified organic acids by comparing their peak areas to that of the internal standard.

Workflow Diagram:

Sample_Prep Urine Sample Preparation (Acidification, Salting, Internal Standard) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample_Prep->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis (Separation, Identification, Quantification) Derivatization->GCMS_Analysis

References

"hypoglycin A and Jamaican vomiting sickness"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Hypoglycin A and Jamaican Vomiting Sickness

Executive Summary

This compound A is a naturally occurring, non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and other plants in the Sapindaceae family.[1][2] Ingestion of this protoxin is the causative agent of Jamaican Vomiting Sickness (JVS), an acute illness characterized by severe hypoglycemia, vomiting, and potentially lethal neurological sequelae.[3][4] The toxicity of this compound A is not direct but results from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] This metabolite potently inhibits crucial enzymes in the mitochondrial β-oxidation of fatty acids and gluconeogenesis, leading to a rapid depletion of hepatic glycogen (B147801) stores and an inability to maintain glucose homeostasis.[1][5] This guide provides a comprehensive overview of the biochemical mechanisms, clinical presentation, quantitative toxicology, and analytical methodologies associated with this compound A, intended for researchers, toxicologists, and drug development professionals.

Biochemical Profile and Pathophysiology

This compound A, chemically known as L-α-amino-β-(methylenecyclopropyl)propionic acid, is a water-soluble protoxin.[2][6] Its toxicity is contingent upon its metabolic activation within the liver.

Metabolic Activation of this compound A

Once ingested, this compound A undergoes a two-step metabolic conversion to its active toxic form, MCPA-CoA. The process begins with transamination in the cytosol, followed by oxidative decarboxylation within the mitochondria, a pathway analogous to the catabolism of branched-chain amino acids.[1][7]

  • Transamination: this compound A is converted by an aminotransferase to its α-keto acid, methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[7]

  • Oxidative Decarboxylation: MCP-pyruvate is subsequently converted by the mitochondrial branched-chain α-keto acid dehydrogenase complex into the highly toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][7]

Metabolic_Activation_of_Hypoglycin_A cluster_cytosol Cytosol cluster_mitochondria Mitochondria Hypoglycin_A This compound A MCP_Pyruvate Methylenecyclopropyl- pyruvate (B1213749) (MCP-pyruvate) Hypoglycin_A->MCP_Pyruvate  Transamination (Aminotransferase) MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) (Active Toxin) MCP_Pyruvate->MCPA_CoA  Oxidative Decarboxylation (Branched-Chain α-Keto Acid Dehydrogenase Complex)

Figure 1: Metabolic activation pathway of this compound A to MCPA-CoA.
Mechanism of Toxicity

The pathological effects of this compound A are directly attributable to the actions of MCPA-CoA, which disrupts core energy metabolism pathways.

  • Inhibition of β-Oxidation: MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases, which are critical enzymes for the β-oxidation of fatty acids.[1][3] It forms an irreversible complex with the FAD cofactor necessary for these enzymes, effectively halting the breakdown of fatty acids for energy production.[1] This leads to an accumulation of medium-chain fatty acids in the liver and their excretion in urine.[1][8]

  • Inhibition of Gluconeogenesis: The blockade of fatty acid oxidation prevents the generation of acetyl-CoA and NADH, which are essential activators and cofactors for gluconeogenesis.[3][9] Specifically, acetyl-CoA is a required activator of pyruvate carboxylase, a key enzyme in the gluconeogenic pathway.[3]

  • Glycogen Depletion and Hypoglycemia: With both fatty acid metabolism and gluconeogenesis inhibited, the body becomes entirely dependent on its glycogen stores for energy.[1] These stores are rapidly depleted, leading to profound and often fatal hypoglycemia, as the body is unable to synthesize new glucose.[1][6]

Mechanism_of_Toxicity HGA This compound A MCPA_CoA MCPA-CoA HGA->MCPA_CoA Metabolism Acyl_CoA_Dehydro Acyl-CoA Dehydrogenases MCPA_CoA->Acyl_CoA_Dehydro Inhibits (Irreversible) Gluconeogenesis Gluconeogenesis MCPA_CoA->Gluconeogenesis Inhibits (Depletes Acetyl-CoA) Fatty_Acids Fatty Acids Beta_Ox β-Oxidation Fatty_Acids->Beta_Ox Glycogen Hepatic Glycogen Stores Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Produces Glucose Blood Glucose Glycogen->Glucose Depletion Hypoglycemia Profound Hypoglycemia Glucose->Hypoglycemia

Figure 2: MCPA-CoA-mediated inhibition of energy metabolism pathways.

Jamaican Vomiting Sickness: Clinical Aspects

JVS is an acute metabolic syndrome resulting from the ingestion of unripe ackee fruit.[10] The onset of symptoms typically occurs 2 to 6 hours after consumption.[3]

Clinical Presentation

The illness progresses rapidly and is characterized by:

  • Initial Phase: Abdominal discomfort followed by the sudden onset of profuse vomiting.[3][10]

  • Quiescent Phase: A period of apparent recovery may follow the initial gastrointestinal symptoms.[10]

  • Neurological Phase: This is a severe stage marked by profound hypoglycemia, leading to drowsiness, convulsions, coma, and potentially death.[1][10] Children and malnourished individuals are particularly susceptible due to lower glycogen reserves.[3][4]

Laboratory Findings

Diagnosis is primarily based on clinical presentation and a history of ackee consumption.[5] Laboratory tests reveal characteristic metabolic derangements. A retrospective analysis of patients diagnosed with this compound A toxicity identified significant patterns in routine lab tests.[11]

Table 1: Common Laboratory Findings in Patients with Jamaican Vomiting Sickness

Parameter Observation Percentage of Patients Affected 95% Confidence Interval
Blood Glucose Profoundly Decreased Not specified, but is the hallmark As low as 3 mg/dL reported[4][12]
Anion Gap Significantly Increased 97% 24.26 - 29.05
Bicarbonate Significantly Decreased 95% 13.02 - 16.56
Phosphorus Significantly Increased 86% 1.74 - 2.73
AST Significantly Increased 79% 37.97 - 73.06
Lymphocytes (Absolute) Significantly Decreased 92% 7.49 - 12.81

Source: Data compiled from a retrospective study of 33 patients.[11]

Quantitative Toxicology and Exposure Data

The concentration of this compound A in ackee fruit is highly dependent on its maturity. The risk of toxicity is directly correlated with the consumption of unripe, unopened fruit.

Table 2: this compound A Concentration in Ackee Fruit (Blighia sapida)

Fruit Part & Maturity Concentration (ppm or mg/kg) Reference(s)
Unripe Arilli (Edible Part) >1000 ppm [1][6][13]
Ripe Arilli (Naturally Opened) <100 ppm (FDA limit) to <0.1 ppm [1][6][13][14]
Unripe Seeds ~1000 ppm to 8000 mg/kg [15][16]
Ripe Seeds 106.0 mg/100g (~1060 ppm) [17]

Note: ppm (parts per million) is approximately equivalent to mg/kg.

Table 3: Toxicological Data for this compound A

Parameter Species Route Value Reference(s)
LD₅₀ Rat Oral 98 mg/kg [9][18]
LD₅₀ Rat Intraperitoneal 97 mg/kg [9][18]
Acute Toxic Dose Rat (Male) Oral (in ackee) 231.19 ± 62.55 mg/kg BW [19]
Acute Toxic Dose Rat (Female) Oral (in ackee) 215.99 ± 63.33 mg/kg BW [19]

Note: Fasting has been shown to considerably increase the toxicity of this compound A.[18]

Experimental Protocols for this compound A Analysis

Accurate quantification of this compound A is critical for food safety regulation and clinical diagnosis. Several analytical methods have been developed and validated.

Analytical_Workflow cluster_analysis Analysis Techniques Sample Sample Collection (Ackee Fruit, Urine, Plasma) Extraction Extraction (e.g., 80% Ethanol-Water) Sample->Extraction Cleanup Centrifugation / Filtration / SPE Extraction->Cleanup Derivatization Derivatization (Optional) (e.g., PITC for HPLC-UV) Cleanup->Derivatization Required for HPLC-UV Analysis Instrumental Analysis Cleanup->Analysis Direct Injection (for LC-MS/MS) Derivatization->Analysis HPLC HPLC-UV LCMS LC-MS/MS Data Data Processing & Quantification Analysis->Data

Figure 3: Generalized workflow for the analysis of this compound A.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method is a well-established technique for quantifying this compound A in fruit samples.[14][20]

  • 1. Sample Extraction:

    • Homogenize a known weight of the sample (e.g., ackee arils).

    • Extract the analyte with an 80% ethanol-water solution by shaking or vortexing.[20]

    • Centrifuge the mixture to pellet solid debris.

    • Filter the supernatant through a 0.45 µm filter to clarify the extract.[20]

  • 2. Derivatization:

    • Take an aliquot of the filtered extract.

    • React the sample with phenylisothiocyanate (PITC) under appropriate pH and temperature conditions to form the phenylthiocarbamyl (PTC) derivative of this compound A.[17][20] This derivative is UV-active, enabling detection.

  • 3. Chromatographic Separation:

    • Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

    • Perform gradient elution using a mobile phase system, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • 4. Detection and Quantification:

    • Monitor the column effluent using a UV detector at 254 nm.[20]

    • Quantify the this compound A concentration by comparing the peak area of the PTC-hypoglycin A derivative to a standard curve prepared from known concentrations of derivatized this compound A standards.[21]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, allowing for the direct measurement of underivatized this compound A in complex biological matrices like urine and plasma.[7][22]

  • 1. Sample Preparation:

    • For fruit: Perform an ethanolic extraction as described in Method 1.[22]

    • For urine: Perform a simple "dilute-and-shoot" approach. Dilute the urine sample (e.g., 10 µL) with an appropriate buffer or mobile phase containing an isotopically-labeled internal standard (e.g., L-Leucine-d3).[7][22]

    • For plasma: Perform a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) for cleanup and concentration.[23]

  • 2. Chromatographic Separation:

    • Inject the prepared sample onto a mixed-mode or HILIC column capable of retaining the polar, underivatized amino acid.[22]

    • Use an appropriate gradient elution program.

  • 3. Mass Spectrometric Detection:

    • Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure accurate identification and quantification. For example, the urinary metabolite MCPA-Gly can be quantified using the transition m/z 170.1 → 74.1.[7]

  • 4. Quantification:

    • Calculate the analyte concentration based on the response ratio of the analyte to the internal standard against a calibration curve.[7]

Treatment and Management of JVS

There is no specific antidote for this compound A poisoning.[4] Treatment is primarily supportive and aimed at correcting the life-threatening hypoglycemia and associated metabolic disturbances.[5][10]

  • Glucose Administration: Rapid administration of intravenous (IV) dextrose is the cornerstone of treatment to correct hypoglycemia.[4][10]

  • Supportive Care: Management includes fluid and electrolyte replacement to combat dehydration from vomiting.[24]

  • Symptomatic Treatment: Antiemetics may be used to control vomiting, and anti-seizure medications are administered if convulsions occur.[25]

  • Monitoring: Close monitoring of blood glucose levels, electrolytes, and vital signs in an intensive care setting is crucial.[4]

With prompt and aggressive supportive care, particularly the correction of hypoglycemia, the prognosis is generally favorable.[4] However, untreated cases have a high mortality rate.[4][5]

References

The Discovery, Isolation, and Toxicological Significance of Hypoglycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a non-proteinogenic amino acid found predominantly in the unripe arils of the ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal hypoglycemic encephalopathy. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound A. It includes detailed experimental protocols for its extraction, purification, and quantification, along with a summary of its toxicological data. Furthermore, this guide illustrates the key biochemical pathways affected by this toxin and outlines the experimental workflows for its study, aiming to serve as a valuable resource for researchers in toxicology, natural products chemistry, and drug development.

Introduction: A Historical Perspective

The story of this compound A is intrinsically linked to the history of Jamaican Vomiting Sickness, a mysterious and devastating illness that plagued Jamaica for centuries. The association between the consumption of unripe ackee fruit and the onset of the sickness was first noted in the late 19th and early 20th centuries.[1] However, it was not until the mid-20th century that the toxic principle was identified. In 1954, Hassall and his colleagues successfully isolated two crystalline compounds from the unripe ackee fruit, which they named this compound A and this compound B due to their potent hypoglycemic effects.[1] This discovery marked a pivotal moment in understanding the etiology of Jamaican Vomiting Sickness and paved the way for further research into the toxin's unique chemical structure and mode of action.

This compound A is a naturally occurring amino acid derivative, chemically identified as L-α-amino-β-(methylenecyclopropyl)propionic acid. It is also found in the seeds of the box elder tree (Acer negundo) and in other plants of the Sapindaceae family. The concentration of this compound A is highest in the unripe fruit and decreases significantly as the fruit ripens and opens naturally on the tree, rendering the ripe aril safe for consumption.[1]

Physicochemical Properties and Structure

This compound A is a water-soluble, neutral amino acid. Its unique structure, featuring a methylenecyclopropyl group, is central to its biological activity. The structure of this compound A was elucidated in the years following its discovery, and its absolute configuration has been confirmed through chemical synthesis.

Table 1: Physicochemical Properties of this compound A

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molar Mass141.17 g/mol
AppearanceCrystalline solid
IUPAC Name(2S)-2-amino-3-(methylenecyclopropyl)propanoic acid
CAS Number156-56-9

Isolation and Purification of this compound A from Blighia sapida

The isolation of this compound A from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures.

Experimental Protocol: Isolation and Purification

3.1. Materials and Reagents

3.2. Extraction

  • Homogenize 100 g of fresh, unripe ackee arils with 200 mL of 80% ethanol in a blender.

  • Strain the homogenate through several layers of cheesecloth to remove solid debris.

  • Centrifuge the resulting extract at 3000 x g for 15 minutes to pellet any remaining fine particles.

  • Decant the supernatant and extract it twice with equal volumes of toluene to remove lipids. Discard the toluene layers.

  • Reduce the volume of the ethanolic extract to approximately 20 mL using a rotary evaporator at a temperature not exceeding 50°C.

  • Acidify the concentrated extract by adding 1 mL of 0.5 N HCl.

3.3. Ion-Exchange Chromatography

  • Prepare a chromatography column (e.g., 2.5 cm x 30 cm) with a slurry of Amberlite IR-45 resin, pre-equilibrated with deionized water.

  • Carefully load the acidified extract onto the column.

  • Wash the column with 200 mL of deionized water to remove unbound compounds.

  • Elute the column with 200 mL of 0.4 M ammonium acetate buffer (pH 9.4). Collect fractions of 10 mL.

  • Monitor the fractions for the presence of amino acids by adding a few drops of ninhydrin solution to a small aliquot of each fraction and heating. A purple color indicates the presence of amino acids. Pool the positive fractions.

  • Subsequently, elute the column with 200 mL of 0.4 M ammonium acetate buffer (pH 12.7) to elute any remaining compounds. Again, collect and monitor fractions with ninhydrin.

  • Combine all ninhydrin-positive fractions and reduce the volume significantly using a rotary evaporator.

  • The resulting concentrated solution contains partially purified this compound A and can be further purified by recrystallization or preparative HPLC if necessary.

G Experimental Workflow for this compound A Isolation cluster_extraction Extraction cluster_purification Purification start Unripe Ackee Arils homogenize Homogenization in 80% Ethanol start->homogenize centrifuge Centrifugation homogenize->centrifuge lipid_extraction Lipid Extraction with Toluene centrifuge->lipid_extraction concentrate Concentration (Rotary Evaporation) lipid_extraction->concentrate acidify Acidification with HCl concentrate->acidify load_column Load onto Amberlite IR-45 Column acidify->load_column wash_column Wash with Deionized Water load_column->wash_column elute1 Elute with Ammonium Acetate (pH 9.4) wash_column->elute1 elute2 Elute with Ammonium Acetate (pH 12.7) elute1->elute2 pool_fractions Pool Ninhydrin-Positive Fractions elute2->pool_fractions final_concentrate Final Concentration pool_fractions->final_concentrate end end final_concentrate->end Partially Purified this compound A

Caption: Workflow for the isolation of this compound A from unripe ackee fruit.

Quantitative Analysis of this compound A

Accurate quantification of this compound A is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC with Pre-Column Derivatization

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Extract this compound A from the sample matrix (e.g., ackee arils) using 80% ethanol as described in the isolation protocol.

  • Derivatization:

    • Take a known volume of the extract and dry it under a stream of nitrogen.

    • Reconstitute the residue in a coupling buffer (e.g., methanol:water:triethylamine, 2:2:1 v/v/v).

    • Add a solution of phenylisothiocyanate (PITC) in a similar solvent mixture (7:1:1:1 v/v/v/v methanol:water:triethylamine:PITC).

    • Allow the reaction to proceed at room temperature for 20 minutes.

    • Dry the derivatized sample under nitrogen and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M ammonium acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (44:10:46 v/v/v) with 0.1 M ammonium acetate.

    • Gradient: A linear gradient from 100% A to 50% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Quantification: Based on a calibration curve prepared with derivatized this compound A standards.

LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and specificity for the detection of this compound A, often without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Homogenize 3 g of the sample with 20 mL of 80% ethanol.

    • Centrifuge the mixture and dilute an aliquot of the supernatant with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 3.0 x 100 mm).

    • Mobile Phase A: 5 mM ammonium formate (B1220265) in 10:90 water:acetonitrile.

    • Mobile Phase B: 50 mM ammonium formate in 30:70 water:acetonitrile.

    • Gradient: A step gradient to increase the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 142.1 → 83.1

      • Qualifier: m/z 142.1 → 55.1

    • Quantification: Using an internal standard (e.g., ¹³C₆-Leucine) and a calibration curve.

Mechanism of Action and Toxicity

This compound A itself is a protoxin, meaning it is not toxic until it is metabolized in the body. The primary mechanism of toxicity involves the inhibition of key enzymes in fatty acid metabolism and gluconeogenesis.

Upon ingestion, this compound A is metabolized by transamination and oxidative decarboxylation to its active toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA then exerts its toxic effects by irreversibly inhibiting several acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids. This inhibition leads to an accumulation of fatty acids and a severe depletion of cellular energy reserves. Consequently, the body's ability to produce glucose via gluconeogenesis is impaired, leading to profound hypoglycemia.

G Mechanism of this compound A Toxicity cluster_ingestion Ingestion and Metabolism cluster_inhibition Enzyme Inhibition cluster_consequences Biochemical Consequences hyp_a This compound A metabolism Transamination & Oxidative Decarboxylation hyp_a->metabolism mcpa_coa MCPA-CoA (Toxic Metabolite) metabolism->mcpa_coa acyl_coa_dh Acyl-CoA Dehydrogenases mcpa_coa->acyl_coa_dh Inhibits fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa gluconeogenesis Gluconeogenesis beta_oxidation->gluconeogenesis Provides Energy For acyl_coa_dh->gluconeogenesis Inhibition Leads To Impaired Gluconeogenesis glucose Glucose gluconeogenesis->glucose hypoglycemia Severe Hypoglycemia glucose->hypoglycemia Depletion Leads To

Caption: The metabolic pathway leading to the toxic effects of this compound A.

Quantitative Toxicity Data

The toxicity of this compound A has been primarily studied in animal models. The lethal dose can vary depending on the nutritional status of the individual, with malnourished individuals being more susceptible.

Table 2: Acute Toxicity of this compound A in Rats

Route of AdministrationLD₅₀ (mg/kg body weight)Reference
Oral98Feng & Patrick (1958)
Intraperitoneal97Feng & Patrick (1958)

Table 3: Concentration of this compound A in Ackee Fruit

Fruit MaturityConcentration (mg/100g fresh weight)Reference
Unripe (uncooked)124.4 ± 6.7Blake et al. (2006)
Ripe (uncooked)6.4 ± 1.1Blake et al. (2006)
Unripe Seed (uncooked)142.8 ± 8.8Blake et al. (2006)
Ripe Seed (uncooked)106.0 ± 5.4Blake et al. (2006)

Clinical Manifestations of this compound A Toxicity

The clinical presentation of Jamaican Vomiting Sickness typically begins 2 to 6 hours after the ingestion of unripe ackee. The symptoms include:

  • Severe vomiting and abdominal pain

  • Profuse sweating

  • Drowsiness and lethargy

  • Profound hypoglycemia, often leading to seizures and coma

  • In severe cases, death can occur within 24 to 48 hours.

Treatment is primarily supportive and focuses on the correction of hypoglycemia through intravenous glucose administration and management of electrolyte imbalances.

Conclusion

The discovery and characterization of this compound A represent a significant chapter in the fields of natural product chemistry and toxicology. Understanding its mechanism of action has not only been crucial for public health in regions where ackee is consumed but also provides a valuable model for studying metabolic disorders related to fatty acid oxidation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating and potent natural toxin, with potential applications in the development of novel therapeutic agents and a deeper understanding of fundamental biochemical pathways.

References

An In-depth Technical Guide to Hypoglycin A: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A is a naturally occurring, non-proteinogenic amino acid that acts as a potent protoxin.[1] Found predominantly in the unripe arils and seeds of the ackee fruit (Blighia sapida), as well as in the seeds of the box elder tree (Acer negundo) and lychee (Litchi chinensis), it is the causative agent of Jamaican Vomiting Sickness (JVS).[1][2][3] This condition is characterized by severe hypoglycemia resulting from the disruption of key metabolic pathways.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activity, and analytical methodologies related to this compound A.

Molecular Structure and Chemical Properties

This compound A, chemically known as L-ɑ-amino-β-methylenecyclopropyl propionic acid, is an amino acid derivative with a unique cyclopropyl (B3062369) structure.[2] Its molecular formula is C₇H₁₁NO₂.[3] The presence of the strained cyclopropane (B1198618) ring and the methylene (B1212753) group contributes to its chemical reactivity and toxicity after metabolic activation.[1]

PropertyValueReference
IUPAC Name (2S)-2-amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid[4]
Molecular Formula C₇H₁₁NO₂[3][4]
Molar Mass 141.17 g/mol [4]
CAS Number 156-56-9[4]
Melting Point 282 °C (540 °F; 555 K)[1]
Water Solubility Water-soluble[3]

Biological Properties and Mechanism of Action

This compound A itself is not the toxic agent but a protoxin that requires metabolic activation in the liver to exert its effects.[1][5] The primary mechanism of toxicity involves the irreversible inhibition of crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis.[1][6]

Metabolic Activation of this compound A

Upon ingestion, this compound A undergoes metabolic activation to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[3][6] This two-step process begins with deamination to methylenecyclopropylpyruvate, followed by conversion to MCPA-CoA.[3][7]

Hypoglycin_A This compound A MCPA Methylenecyclopropylpyruvic acid (MCPA) Hypoglycin_A->MCPA Transamination MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA->MCPA_CoA Oxidative decarboxylation

Caption: Metabolic activation pathway of this compound A.

Inhibition of Fatty Acid β-Oxidation

MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are critical for the breakdown of fatty acids.[5] It forms an irreversible complex with the FAD cofactor of these enzymes, effectively halting β-oxidation.[1] This leads to an accumulation of fatty acids and their intermediates, and a severe depletion of cellular energy reserves (ATP).[5]

cluster_Mitochondria Mitochondrial Matrix Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Spiral Fatty_Acids->Beta_Oxidation Activation Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases Beta_Oxidation->Acyl_CoA_Dehydrogenases Catalyzed by Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters ATP ATP TCA_Cycle->ATP Generates MCPA_CoA MCPA-CoA MCPA_CoA->Acyl_CoA_Dehydrogenases Irreversibly Inhibits

Caption: Inhibition of fatty acid β-oxidation by MCPA-CoA.

Impairment of Gluconeogenesis

The disruption of fatty acid metabolism by MCPA-CoA also indirectly but severely impairs gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] This is a critical pathway for maintaining blood glucose levels during fasting. The lack of ATP and acetyl-CoA from β-oxidation inhibits key gluconeogenic enzymes. This dual blockade of energy production from fats and glucose synthesis leads to profound hypoglycemia.[1][5]

Toxicity

The toxicity of this compound A is dose-dependent and is significantly increased in a fasting state.[8] Ingestion of unripe ackee fruit, which can contain over 1000 ppm of this compound A, can be fatal.[2][6] As the fruit ripens, the concentration of this compound A drops to less than 0.1 ppm, rendering it safe for consumption.[2][6]

OrganismRoute of AdministrationLD50Reference
RatOral98 mg/kg[4][8]
RatIntraperitoneal97 mg/kg[4][8]

Experimental Protocols

Extraction and Quantification of this compound A from Plant Material

This protocol is adapted from methods used for the analysis of this compound A in ackee fruit and other plant tissues.[9][10]

Methodology:

  • Sample Preparation: Homogenize a known weight (e.g., 2.5 g) of the plant material (e.g., ackee arils, seeds) in 80% ethanol-water.[10]

  • Extraction: Centrifuge the homogenate to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[10]

  • Derivatization (Optional but recommended for HPLC with UV detection):

    • The aqueous extract can be derivatized with phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) to form a chromophoric derivative that can be detected by UV-Vis detectors.[10]

  • Analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • HPLC: Use a reverse-phase C18 column. The mobile phase can be a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector.

    • LC-MS/MS: This method offers higher sensitivity and specificity and does not always require derivatization.[9] It allows for the direct detection and quantification of this compound A and its metabolites.

Start Plant Material Homogenization Homogenize in 80% Ethanol-Water Start->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Analysis HPLC or LC-MS/MS Analysis Derivatization->Analysis

Caption: Workflow for this compound A extraction and analysis.

Analysis of this compound A Metabolites in Urine

This protocol is based on methods for detecting this compound A metabolites like methylenecyclopropylacetyl-glycine (MCPA-Gly) in urine samples.[7]

Methodology:

  • Sample Collection: Collect a urine sample.

  • Sample Preparation:

    • Dilute the urine sample with a suitable solvent, such as 5% methanol (B129727) in water.[11]

    • For quantitative analysis, an isotope-labeled internal standard of the metabolite of interest should be added.[7]

  • Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Use a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer.[7]

    • The method is typically run in electrospray ionization (ESI) mode.

    • Quantification is achieved by comparing the signal of the analyte to that of the internal standard.[7]

Conclusion

This compound A remains a significant natural toxin of interest to researchers in toxicology, metabolism, and drug development. Its unique chemical structure and potent inhibition of fatty acid metabolism make it a valuable tool for studying metabolic pathways. Understanding its mechanism of action and having reliable analytical methods for its detection are crucial for public health and for advancing our knowledge of cellular metabolism. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this fascinating and dangerous compound.

References

The Toxicology of Hypoglycin A in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and seeds of the box elder tree (Acer negundo), is the causative agent of Jamaican Vomiting Sickness, a serious and often fatal illness characterized by severe hypoglycemia and metabolic derangements.[1] Understanding the toxicological profile of this compound A is critical for public health, clinical management, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the toxicology of this compound A in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and metabolic diseases.

Introduction

This compound A is a protoxin that, upon ingestion, is metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[1] This metabolite is a potent and irreversible inhibitor of several key enzymes involved in fatty acid β-oxidation and the metabolism of certain amino acids. The disruption of these fundamental metabolic pathways leads to the hallmark clinical and biochemical features of this compound A toxicity, including profound hypoglycemia, vomiting, lethargy, and in severe cases, coma and death.[2][3] Animal models, particularly rodents, have been instrumental in elucidating the mechanisms of this compound A toxicity and for determining key toxicological parameters.

Quantitative Toxicological Data

The toxicity of this compound A varies between species and is significantly influenced by factors such as nutritional status, with fasting animals exhibiting increased sensitivity.[2] The following tables summarize the key quantitative toxicological data for this compound A in rat models.

Table 1: Acute Toxicity of this compound A in Rats

ParameterSpecies/StrainRoute of AdministrationValueReference
LD50RatOral98 mg/kg[2][4]
LD50RatIntraperitoneal97 mg/kg[2][4]
Acute Toxic DoseSprague-Dawley Rat (Male)Oral (in diet)231.19 ± 62.55 mg/kg[5]
Acute Toxic DoseSprague-Dawley Rat (Female)Oral (in diet)215.99 ± 63.33 mg/kg[5]

Table 2: Sub-chronic Toxicity of this compound A in Rats

ParameterSpecies/StrainRoute of AdministrationValueReference
Maximum Tolerated Dose (MTD)Sprague-Dawley Rat (Male & Female)Oral (in diet)1.50 ± 0.07 mg/kg/day[5]

Table 3: Key Biochemical Manifestations in Animal Models

ParameterAnimal ModelEffectMagnitude of ChangeReference
Blood GlucoseRatDecrease (Hypoglycemia)Dose-dependent[2][4]
Liver Glycogen (B147801)RatDepletionPrecedes hypoglycemia[2][4]
Urinary Dicarboxylic AcidsRatIncrease70 to 1000 times higher than normal
Urinary Short-chain Fatty AcidsRatIncreaseUp to 300 times higher than normal
Butyryl-CoA Dehydrogenase Activity (Liver)RatInhibition80-95%
Decanoyl-CoA Dehydrogenase Activity (Liver)RatInhibition80-95%

Mechanisms of Toxicity

The toxicity of this compound A is a multi-step process that begins with its metabolic activation and culminates in the widespread disruption of cellular energy metabolism.

Metabolic Activation of this compound A

This compound A itself is not the ultimate toxic species. Following ingestion, it undergoes a two-step metabolic activation process, primarily in the liver.

Hypoglycin_A This compound A MCPA α-Ketomethylenecyclopropyl- propionic Acid (MCPA) Hypoglycin_A->MCPA Transamination MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA->MCPA_CoA Oxidative Decarboxylation

Metabolic activation of this compound A.
Inhibition of Fatty Acid β-Oxidation and Amino Acid Catabolism

The primary molecular target of MCPA-CoA is a class of mitochondrial enzymes known as acyl-CoA dehydrogenases. These enzymes are critical for the breakdown of fatty acids to produce acetyl-CoA, a key substrate for the Krebs cycle and cellular energy production. MCPA-CoA also inhibits enzymes involved in the catabolism of branched-chain amino acids.

cluster_Mitochondrion Mitochondrion cluster_FAO Fatty Acid β-Oxidation cluster_BCAA Branched-Chain Amino Acid Catabolism MCPA_CoA MCPA-CoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) MCPA_CoA->SCAD Inhibits MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MCPA_CoA->MCAD Inhibits Isovaleryl_CoA_DH Isovaleryl-CoA Dehydrogenase MCPA_CoA->Isovaleryl_CoA_DH Inhibits Fatty_Acids Fatty Acyl-CoA Fatty_Acids->SCAD Fatty_Acids->MCAD LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) Fatty_Acids->LCAD Enoyl_CoA Trans-Δ2-Enoyl-CoA SCAD->Enoyl_CoA MCAD->Enoyl_CoA LCAD->Enoyl_CoA Leucine Leucine Leucine->Isovaleryl_CoA_DH

Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA.
Impairment of Gluconeogenesis and Induction of Hypoglycemia

The inhibition of fatty acid β-oxidation has a profound secondary effect on glucose homeostasis. The lack of acetyl-CoA production from fatty acids leads to a depletion of ATP and reducing equivalents (NADH and FADH2), which are essential for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This impairment of gluconeogenesis, coupled with the depletion of hepatic glycogen stores, results in severe hypoglycemia.

MCPA_CoA MCPA-CoA FAO_Inhibition Inhibition of Fatty Acid β-Oxidation MCPA_CoA->FAO_Inhibition Acetyl_CoA_Depletion ↓ Acetyl-CoA FAO_Inhibition->Acetyl_CoA_Depletion ATP_Depletion ↓ ATP FAO_Inhibition->ATP_Depletion Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis Acetyl_CoA_Depletion->Gluconeogenesis_Inhibition Allosteric dysregulation ATP_Depletion->Gluconeogenesis_Inhibition Energy deficit Hypoglycemia Severe Hypoglycemia Gluconeogenesis_Inhibition->Hypoglycemia Glycogen_Depletion Hepatic Glycogen Depletion Glycogen_Depletion->Hypoglycemia

Pathway leading to this compound A-induced hypoglycemia.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound A toxicology in animal models.

Induction of this compound A Toxicity in Rats (Oral Gavage)

This protocol describes the acute administration of this compound A to rats via oral gavage.

  • Animals: Male or female Sprague-Dawley or Wistar rats, 8-10 weeks old, weighing 200-250g. Animals should be housed individually with ad libitum access to food and water, unless fasting is a component of the experimental design.

  • Dosing Solution Preparation:

    • Pure this compound A should be dissolved in sterile water for injection or 0.9% saline.

    • The concentration of the dosing solution should be calculated based on the desired dose (e.g., mg/kg) and the average body weight of the animals. A typical dosing volume is 5-10 mL/kg.

    • The solution should be freshly prepared on the day of dosing and protected from light.

  • Administration:

    • Animals are gently restrained.

    • A flexible or rigid gavage needle of appropriate size is attached to a syringe containing the dosing solution.

    • The gavage needle is carefully inserted into the esophagus, and the solution is administered slowly.

  • Monitoring:

    • Animals should be closely monitored for clinical signs of toxicity, including vomiting, lethargy, ataxia, and seizures, at regular intervals for at least 24 hours post-dosing.

    • Blood glucose levels should be monitored at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) using a handheld glucometer.

Blood and Tissue Collection for Analysis

This protocol outlines the procedures for collecting blood and tissues for biochemical and histopathological evaluation.

  • Blood Collection:

    • Blood can be collected via the tail vein, saphenous vein, or by cardiac puncture under terminal anesthesia.

    • For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged at 2000 x g for 15 minutes at 4°C.

    • For serum, blood is collected in tubes without anticoagulant and allowed to clot before centrifugation.

    • Plasma and serum samples should be stored at -80°C until analysis.

  • Tissue Collection (Necropsy):

    • At the end of the experiment, animals are euthanized according to approved protocols.

    • A gross pathological examination of all major organs should be performed.

    • The liver and kidneys should be excised.

    • For histopathology, a portion of each organ is fixed in 10% neutral buffered formalin.

    • For biochemical analysis, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C.

Quantification of this compound A and Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of this compound A and its metabolites in biological matrices.

Sample Plasma or Tissue Homogenate Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS UPLC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for LC-MS/MS analysis of this compound A.
  • Sample Preparation:

    • Plasma samples (50-100 µL) are mixed with an internal standard and a protein precipitation solvent (e.g., acetonitrile) in a 1:3 ratio.

    • Tissue samples are first homogenized in a suitable buffer before protein precipitation.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 reversed-phase column is typically used for separation. A gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound A and its metabolites are monitored.

Histopathological Evaluation of Liver and Kidney

This protocol describes the preparation and examination of liver and kidney tissues for pathological changes.

  • Tissue Processing and Staining:

    • Formalin-fixed tissues are processed through graded alcohols and xylene, and embedded in paraffin (B1166041) wax.

    • 5 µm sections are cut using a microtome and mounted on glass slides.

    • Sections are deparaffinized, rehydrated, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination and Scoring:

    • Stained sections are examined under a light microscope by a qualified pathologist.

    • Histopathological changes in the liver, such as steatosis (fatty change), necrosis, and inflammation, are assessed.

    • Kidney sections are evaluated for evidence of tubular necrosis and other signs of nephrotoxicity.

    • A semi-quantitative scoring system can be used to grade the severity of the lesions. For example, hepatic necrosis can be scored on a scale of 0 to 4, where 0 = no necrosis, 1 = minimal, 2 = mild, 3 = moderate, and 4 = marked necrosis.

Neurological and Behavioral Assessment

A battery of behavioral tests can be used to assess the neurological effects of this compound A.

  • Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior. Animals are placed in an open arena, and their movements are tracked automatically.

  • Grip Strength Test: This test measures forelimb muscle strength, which may be affected by the metabolic disturbances caused by this compound A.

  • Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured.

Conclusion

This compound A is a potent metabolic toxin that poses a significant public health threat in regions where ackee fruit is consumed. Animal models have been invaluable in dissecting the complex pathophysiology of this compound A toxicity, from its metabolic activation to the profound disruption of cellular energy metabolism. The quantitative data and detailed experimental protocols provided in this technical guide offer a robust framework for researchers and scientists to further investigate the toxicology of this compound A, explore potential therapeutic strategies, and develop improved diagnostic and risk assessment tools. A thorough understanding of the mechanisms of this compound A toxicity in animal models is a critical step towards mitigating the human health impact of this potent natural toxin.

References

The Insidious Interruption: A Technical Guide to Hypoglycin A and Its Profound Effects on Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal hypoglycemic encephalopathy.[1] Its toxicity stems from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent and irreversible inhibitor of several key mitochondrial acyl-CoA dehydrogenases. This targeted disruption of fatty acid β-oxidation has profound downstream consequences, most notably the crippling of gluconeogenesis, leading to a catastrophic depletion of glucose reserves. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound A exerts its effects, with a specific focus on the inhibition of gluconeogenesis. It includes a compilation of available quantitative data on enzyme inhibition, detailed experimental protocols for studying these effects, and visual representations of the key pathways and processes involved.

Introduction: The Biochemical Basis of this compound A Toxicity

This compound A itself is relatively inert. Upon ingestion, it is metabolized in the liver via a two-step process to its active, toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3] This conversion is initiated by a transaminase, followed by oxidative decarboxylation, mirroring the catabolism of the branched-chain amino acid leucine.[2]

The primary molecular target of MCPA-CoA is a class of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases. These enzymes are critical for the breakdown of fatty acids (β-oxidation) and the metabolism of certain amino acids.[1][4] By forming a covalent adduct with the FAD cofactor of these enzymes, MCPA-CoA acts as a suicide inhibitor, leading to their irreversible inactivation.[1]

The systemic hypoglycemia that characterizes this compound A poisoning is a direct consequence of the severe impairment of fatty acid oxidation. The liver, deprived of the energy (ATP) and reducing equivalents (NADH) normally generated from this pathway, is unable to sustain gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors. Compounding this, the depletion of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase, further stifles the gluconeogenic pathway at its entry point.[5]

Molecular Mechanism of Action

Metabolic Activation of this compound A

The conversion of this compound A to its active form, MCPA-CoA, is a critical prerequisite for its toxicity. This pathway is a classic example of lethal synthesis, where the body's own metabolic machinery transforms a seemingly harmless molecule into a potent toxin.

Hypoglycin_A This compound A MCPA Methylenecyclopropylpyruvic acid (MCPA) Hypoglycin_A->MCPA Transaminase MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA->MCPA_CoA Branched-chain α-keto acid dehydrogenase complex FA Fatty Acids Acyl_CoA Fatty Acyl-CoA FA->Acyl_CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA ACAD Beta_Ox β-Oxidation Cycle Enoyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA ATP ATP Beta_Ox->ATP TCA TCA Cycle Acetyl_CoA->TCA MCPA_CoA MCPA-CoA ACAD Acyl-CoA Dehydrogenases (SCAD, MCAD, IVDH) MCPA_CoA->ACAD Irreversible Inhibition Beta_Ox β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA ATP ATP Beta_Ox->ATP PC Pyruvate Carboxylase Acetyl_CoA->PC Allosteric Activation GNG Gluconeogenesis ATP->GNG Energy Input Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PC PEP Phosphoenolpyruvate OAA->PEP PEPCK PEP->GNG Glucose Glucose PEPCK PEPCK GNG->Glucose MCPA_CoA MCPA-CoA ACAD Acyl-CoA Dehydrogenases MCPA_CoA->ACAD

References

The Metabolic Conversion of Hypoglycin A to MCPA-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypoglycin A, a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree (Blighia sapida), is a protoxin that, upon ingestion, is metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[1] This metabolite is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia and vomiting.[2] MCPA-CoA exerts its toxicity primarily by irreversibly inhibiting mitochondrial β-oxidation of fatty acids and the catabolism of some branched-chain amino acids, leading to a profound energy deficit.[1] This technical guide provides an in-depth overview of the metabolic pathway from this compound A to MCPA-CoA, the enzymes involved, quantitative data on its toxicity and detection, and detailed experimental protocols for its study.

The Metabolic Pathway: From Protoxin to Toxin

The conversion of this compound A to its toxic metabolite, MCPA-CoA, is a two-step enzymatic process that occurs within the mitochondria.[1]

  • Transamination: The first step involves the removal of the amino group from this compound A. This reaction is catalyzed by an aminotransferase, yielding the corresponding α-keto acid, methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[3]

  • Oxidative Decarboxylation: MCP-pyruvate is then oxidatively decarboxylated to form methylenecyclopropylacetyl-CoA (MCPA-CoA). This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the same enzyme complex responsible for the catabolism of the α-keto acids derived from leucine (B10760876), isoleucine, and valine.[4][5]

The resulting MCPA-CoA is a "suicide substrate" that irreversibly inhibits several acyl-CoA dehydrogenases, critical enzymes in the β-oxidation of fatty acids.[1][6]

Quantitative Data

Table 1: Toxicity of this compound A in Rats
ParameterValueSpeciesAdministrationReference
Oral LD5098 mg/kgRatOral[7]
Intraperitoneal LD5097 mg/kgRatIntraperitoneal[7]
Acute Toxic Dose (in diet)231.19 ± 62.55 mg/kg BW (male)Sprague-Dawley RatOral (in diet)[8]
Acute Toxic Dose (in diet)215.99 ± 63.33 mg/kg BW (female)Sprague-Dawley RatOral (in diet)[8]
Maximum Tolerated Dose (30-day)1.50 ± 0.07 mg/kg BW/daySprague-Dawley RatOral (in diet)[8]
Table 2: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
EnzymeInhibition LevelMCPA-CoA ConcentrationNoteReference
Butyryl-CoA DehydrogenaseStrong Inhibition13 µM-[9]
Short-chain acyl-CoA dehydrogenase (SCADH)Severe and IrreversibleNot specifiedSuicide inhibitor[6]
Medium-chain acyl-CoA dehydrogenase (MCADH)Severe and IrreversibleNot specifiedSuicide inhibitor[6]
Isovaleryl-CoA dehydrogenase (IVDH)Severe and IrreversibleNot specifiedSuicide inhibitor[6][10]
2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH)Slow and Mild InactivationNot specified-[6]
Long-chain acyl-CoA dehydrogenase (LCADH)Not Significantly InactivatedNot specified-[6]
Table 3: LC-MS/MS Quantification of this compound A and Metabolites
AnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Reference
This compound ACow's Milk0.5–100 µg/L1.12 µg/L[11]
MCPA-glycineCow's Milk0.5–100 µg/LNot specified[11]
MCPF-glycineCow's Milk0.5–100 µg/LNot specified[11]
MCPA-carnitineCow's Milk0.5–10 µg/LNot specified[11]
This compound ACow's Urine0.5–100 µg/L166 nmol/mmol creatinine[12]
MCPA-glycineCow's Urine0.5–100 µg/L160 nmol/mmol creatinine[12]
MCPA-GlyHuman Urine0.10 - 20.0 µg/mLNot specified[3]
MCPF-GlyHuman Urine0.10 - 20.0 µg/mLNot specified[3]

Experimental Protocols

Isolation of Mitochondria for β-Oxidation Inhibition Studies

This protocol is adapted from methods for isolating rat liver and heart mitochondria, which are suitable for studying the effects of MCPA-CoA on fatty acid oxidation.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Glass/Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal and rapidly excise the liver or heart.

  • Place the tissue in ice-cold Isolation Buffer I.

  • Mince the tissue thoroughly with scissors.

  • Homogenize the minced tissue in 10 volumes of ice-cold Isolation Buffer I with a glass/Teflon homogenizer.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a suitable method (e.g., BCA assay). The mitochondrial suspension can now be used for respiration and enzyme assays.[11]

Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This non-radioactive, colorimetric assay measures the activity of the BCKDH complex.

Materials:

  • Extraction Buffer: Specific composition may vary, but typically contains buffers, detergents, and protease inhibitors.

  • Assay Solution: Contains a tetrazolium salt (e.g., INT) that is reduced to a colored formazan (B1609692) by NADH.

  • Cofactors: NAD+, Coenzyme A, Thiamine pyrophosphate (TPP).

  • BCKDH Substrate: α-ketoisocaproate (for leucine pathway), α-keto-β-methylvalerate (for isoleucine pathway), or α-ketoisovalerate (for valine pathway).

  • Spectrophotometer.

Procedure:

  • Homogenize the tissue or cell sample in ice-cold Extraction Buffer.

  • Centrifuge to pellet debris and collect the supernatant containing the enzyme.

  • In a microplate well or cuvette, combine the Assay Solution, Cofactors, and the enzyme extract.

  • Initiate the reaction by adding the BCKDH Substrate.

  • Monitor the increase in absorbance at the wavelength corresponding to the formazan product (e.g., 492 nm for INT) over time.

  • The rate of color formation is proportional to the BCKDH activity.[13]

Note: For a more direct measurement, HPLC-based methods can be used to quantify the formation of the acyl-CoA product (e.g., isovaleryl-CoA from 2-ketoisocaproic acid).[14]

Quantification of this compound A and its Metabolites by LC-MS/MS

This is a general workflow for the analysis of this compound A and its metabolites in biological samples.

Sample Preparation (Urine):

  • Thaw urine samples to room temperature.

  • Dilute the urine sample (e.g., 1:100) with a solution of 5% methanol (B129727) in water.

  • Filter the diluted sample through a 0.2 µM filter.

  • The sample is ready for injection into the LC-MS/MS system.[12]

Sample Preparation (Milk):

  • Mix 10 mL of milk with 10 mL of 1% formic acid in methanol.

  • Add 100 µL of formic acid and 1 mL of EDTA solution.

  • Shake for 20 minutes and then refrigerate at -20°C for 2 hours.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • The supernatant can be further processed for analysis.[12]

LC-MS/MS Analysis:

  • Chromatography: Use a suitable column for separating polar compounds, such as a mixed-mode or HILIC column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound A and its metabolites.

Visualizations

Metabolism_of_Hypoglycin_A cluster_ingestion Ingestion & Absorption cluster_metabolism Mitochondrial Metabolism cluster_toxicity Toxic Effects Hypoglycin_A This compound A MCP_Pyruvate Methylenecyclopropyl- pyruvate (MCP-pyruvate) Hypoglycin_A->MCP_Pyruvate Transamination (Aminotransferase) MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCP_Pyruvate->MCPA_CoA Oxidative Decarboxylation (BCKDH Complex) Beta_Oxidation β-Oxidation of Fatty Acids MCPA_CoA->Beta_Oxidation Irreversible Inhibition Gluconeogenesis Gluconeogenesis MCPA_CoA->Gluconeogenesis Inhibition Energy_Deficit Energy Deficit & Hypoglycemia Beta_Oxidation->Energy_Deficit Gluconeogenesis->Energy_Deficit

Caption: Metabolic pathway of this compound A to MCPA-CoA and its toxic effects.

Experimental_Workflow cluster_sample Sample Source cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (e.g., Tissue, Cells, Biofluid) Mitochondria_Isolation Mitochondrial Isolation Biological_Sample->Mitochondria_Isolation Enzyme_Extraction Enzyme Extraction Biological_Sample->Enzyme_Extraction Metabolite_Extraction Metabolite Extraction Biological_Sample->Metabolite_Extraction Respiration_Assay Mitochondrial Respiration Assay (β-Oxidation) Mitochondria_Isolation->Respiration_Assay Enzyme_Assay Enzyme Activity Assay (e.g., BCKDH) Enzyme_Extraction->Enzyme_Assay LC_MS_MS LC-MS/MS Analysis (Quantification of Metabolites) Metabolite_Extraction->LC_MS_MS Inhibition_Kinetics Determination of Inhibition Kinetics Respiration_Assay->Inhibition_Kinetics Enzyme_Assay->Inhibition_Kinetics Metabolic_Flux Assessment of Metabolic Flux LC_MS_MS->Metabolic_Flux

Caption: General experimental workflow for studying this compound A metabolism.

Beta_Oxidation_Inhibition cluster_pathway Mitochondrial β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA FAD -> FADH₂ Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA H₂O 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA NAD⁺ -> NADH Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA MCPA_CoA MCPA-CoA MCPA_CoA->Acyl_CoA_Dehydrogenase Irreversible Inhibition

Caption: Inhibition of Acyl-CoA Dehydrogenase in β-Oxidation by MCPA-CoA.

Conclusion

The metabolism of this compound A to MCPA-CoA is a clear example of lethal synthesis, where a non-toxic precursor is converted into a potent inhibitor of a critical metabolic pathway. Understanding the enzymes involved and the mechanism of toxicity is crucial for the diagnosis and treatment of Jamaican Vomiting Sickness. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the toxicokinetics and toxicodynamics of this compound A and to develop potential therapeutic interventions. Future research should focus on obtaining precise kinetic parameters for the enzymes involved in this compound A metabolism and on developing more accessible and rapid diagnostic tests.

References

Early Studies on Hypoglycin A Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A, a naturally occurring amino acid analog found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia.[1] Early investigations into the toxicity of this compound A, primarily conducted from the 1950s through the 1970s, laid the foundational understanding of its mechanism of action and toxicological profile. This technical guide provides an in-depth review of these seminal studies, focusing on the core quantitative data, detailed experimental protocols, and the initial elucidation of the metabolic pathways involved.

The association between the consumption of unripe ackee and what was then termed "vomiting sickness" was noted in Jamaica for decades, with early clinical reports, such as that by Jelliffe and Stuart in 1954, documenting the severe hypoglycemic nature of the illness.[2][3] The isolation and characterization of this compound A and the less abundant this compound B by Hassall and Reyle in 1955 were pivotal in advancing the toxicological investigation of this compound.

Quantitative Toxicological Data

Early studies in animal models, particularly rats, were crucial in quantifying the acute toxicity of this compound A. The following tables summarize the key quantitative findings from this foundational research.

Parameter Value Species Administration Route Reference
LD5098 mg/kgRatOralFeng and Patrick, 1958
LD5097 mg/kgRatIntraperitonealFeng and Patrick, 1958

Table 1: Acute Lethal Dose (LD50) of this compound A in Rats

Time After Administration Blood Glucose (mg/100ml) Liver Glycogen (B147801) ( g/100g ) Conditions Reference
0 hours (Control)~80~4.0Fasted RatsFeng and Patrick, 1958
6 hoursSignificantly ReducedMarkedly Depleted100 mg/kg this compound AFeng and Patrick, 1958
12 hoursProfoundly ReducedNearly Exhausted100 mg/kg this compound AFeng and Patrick, 1958

Table 2: Effects of this compound A on Blood Glucose and Liver Glycogen in Rats

Experimental Protocols

The methodologies employed in the early investigations of this compound A toxicity, while rudimentary by modern standards, were instrumental in defining its primary toxic effects.

Acute Toxicity (LD50) Determination in Rats (Feng and Patrick, 1958)
  • Animals: Albino rats of both sexes, weighing between 100 and 150g, were used. The animals were fasted for 18 hours prior to the experiment to increase their sensitivity to the hypoglycemic effects of the toxin.

  • Test Substance: this compound A, isolated from the unripe arilli of Blighia sapida, was dissolved in water for administration.

  • Administration:

    • Oral: A known concentration of this compound A solution was administered by gavage.

    • Intraperitoneal: A known concentration of this compound A solution was injected into the peritoneal cavity.

  • Dosage Groups: Multiple groups of rats received geometrically increasing doses of this compound A.

  • Observation: The animals were observed for 72 hours, and the number of deaths in each dosage group was recorded.

  • Calculation: The LD50 was calculated using a probit analysis method, a common approach in the 1950s for determining the dose that is lethal to 50% of the test population.

Biochemical Analyses (Feng and Patrick, 1958)
  • Blood Glucose Determination: Blood samples were collected from the tail vein of the rats. The blood glucose concentration was determined using the Somogyi-Nelson method. This colorimetric method is based on the reduction of a copper reagent by glucose, followed by the reaction of the reduced copper with an arsenomolybdate reagent to produce a colored complex, the intensity of which is proportional to the glucose concentration.

  • Liver Glycogen Determination: At the end of the experimental period, the rats were euthanized, and the livers were rapidly excised. Liver glycogen content was measured using the anthrone (B1665570) reagent method. This method involves the digestion of the liver tissue in a strong alkali to solubilize the glycogen, followed by precipitation of the glycogen with ethanol. The isolated glycogen is then hydrolyzed with a strong acid in the presence of anthrone, which reacts with the resulting glucose to form a blue-green colored product that can be quantified spectrophotometrically.

Early Proposed Mechanism of Action and Metabolic Pathway

The early research quickly established that the profound hypoglycemia was the central feature of this compound A toxicity. It was hypothesized that the toxin interfered with glucose production in the liver. Subsequent studies elucidated that this compound A itself is a protoxin, and its toxicity is mediated by its metabolite, methylenecyclopropylacetic acid (MCPA). MCPA was found to be a potent inhibitor of several key enzymes involved in fatty acid oxidation and gluconeogenesis.

The proposed metabolic activation and inhibitory pathway based on early findings is as follows:

  • Ingestion and Absorption: this compound A is ingested and absorbed from the gastrointestinal tract.

  • Metabolic Activation: In the liver, this compound A undergoes deamination and oxidation to form its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).

  • Inhibition of Fatty Acid β-oxidation: MCPA-CoA was proposed to inhibit several acyl-CoA dehydrogenases, key enzymes in the β-oxidation of fatty acids. This inhibition leads to an accumulation of fatty acids in the liver.

  • Inhibition of Gluconeogenesis: The disruption of fatty acid oxidation was thought to indirectly inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. This is because fatty acid oxidation provides the necessary ATP and reducing equivalents (NADH) to drive gluconeogenesis. The depletion of these essential cofactors leads to a shutdown of glucose production.

  • Glycogen Depletion and Hypoglycemia: With gluconeogenesis inhibited, the body becomes solely reliant on its stored glycogen reserves to maintain blood glucose levels. These stores are rapidly depleted, leading to severe and often fatal hypoglycemia.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Early_Hypoglycin_A_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_liver Liver Metabolism cluster_inhibition Inhibition of Metabolic Pathways cluster_outcome Toxicological Outcome This compound A This compound A Deamination & Oxidation Deamination & Oxidation This compound A->Deamination & Oxidation Metabolic Activation MCPA-CoA MCPA-CoA Deamination & Oxidation->MCPA-CoA Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases MCPA-CoA->Acyl-CoA Dehydrogenases Inhibits Gluconeogenesis Gluconeogenesis MCPA-CoA->Gluconeogenesis Indirectly Inhibits Fatty Acid β-oxidation Fatty Acid β-oxidation Acyl-CoA Dehydrogenases->Fatty Acid β-oxidation Essential for Fatty Acid β-oxidation->Gluconeogenesis Supports with ATP & NADH Glycogen Depletion Glycogen Depletion Gluconeogenesis->Glycogen Depletion Leads to reliance on Severe Hypoglycemia Severe Hypoglycemia Glycogen Depletion->Severe Hypoglycemia

Caption: Early proposed metabolic pathway of this compound A toxicity.

Early_Toxicity_Study_Workflow cluster_prep Animal Preparation cluster_admin Toxin Administration cluster_obs Observation & Data Collection cluster_analysis Biochemical & Statistical Analysis Selection of Rats Selection of Rats Fasting (18h) Fasting (18h) Selection of Rats->Fasting (18h) Oral Gavage or IP Injection Oral Gavage or IP Injection Fasting (18h)->Oral Gavage or IP Injection This compound A Solution This compound A Solution This compound A Solution->Oral Gavage or IP Injection Mortality Recording (72h) Mortality Recording (72h) Oral Gavage or IP Injection->Mortality Recording (72h) Blood Sampling (Tail Vein) Blood Sampling (Tail Vein) Oral Gavage or IP Injection->Blood Sampling (Tail Vein) LD50 Calculation (Probit) LD50 Calculation (Probit) Mortality Recording (72h)->LD50 Calculation (Probit) Blood Glucose (Somogyi-Nelson) Blood Glucose (Somogyi-Nelson) Blood Sampling (Tail Vein)->Blood Glucose (Somogyi-Nelson) Liver Excision Liver Excision Liver Glycogen (Anthrone) Liver Glycogen (Anthrone) Liver Excision->Liver Glycogen (Anthrone) Blood Glucose (Somogyi-Nelson)->Liver Excision

Caption: Experimental workflow for early this compound A toxicity studies.

Conclusion

The early studies on this compound A toxicity were pivotal in identifying the causative agent of Jamaican Vomiting Sickness and elucidating its fundamental mechanism of action. Through meticulous, albeit now dated, experimental protocols, researchers were able to quantify the potent toxicity of this compound and establish its profound effects on glucose homeostasis. These foundational investigations into the inhibition of fatty acid oxidation and gluconeogenesis by a toxic metabolite have had a lasting impact on the fields of toxicology, biochemistry, and drug development, providing a classic example of a protoxin that disrupts central metabolic pathways. This early work continues to inform our understanding of metabolic poisons and serves as a critical reference for the development of novel therapeutics and the assessment of food safety.

References

Hypoglycin A in Unripe Ackee Fruit: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Toxin's Mechanism, Analysis, and Pathophysiology

Introduction

Hypoglycin A, a non-proteinogenic amino acid, is a potent toxin found in the unripe fruit of the ackee tree (Blighia sapida).[1] Ingestion of unripe ackee is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia, vomiting, and in some cases, coma and death.[2][3] This technical guide provides a comprehensive overview of this compound A, focusing on its concentration in the ackee fruit, its mechanism of toxicity at the molecular level, and detailed analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the toxicological properties and metabolic pathways affected by this compound.

Data Presentation

Quantitative Analysis of this compound A in Ackee Fruit

The concentration of this compound A in ackee fruit is highly dependent on the stage of ripeness and the specific part of the fruit. Unripe ackee contains dangerously high levels of the toxin, which decrease significantly as the fruit matures and naturally opens.[2][4] The edible portion of the ripe fruit, the aril, has a significantly lower concentration of this compound A compared to the seeds and husk.[5]

Table 1: this compound A Concentration in Ackee Fruit Components at Different Ripeness Stages

Fruit ComponentRipeness StageConcentration (mg/100g)Concentration (ppm)Reference(s)
ArilUnripe (uncooked)711~7110[5]
ArilUnripe (uncooked)124.4 ± 6.7~1244[6]
ArilRipe (uncooked)< 1.2 (detection limit)< 12[5]
ArilRipe (uncooked)6.4 ± 1.1~64[6]
ArilUnripe->1000[4][7]
ArilRipe-< 0.1[7]
SeedUnripe939~9390[5]
SeedUnripe (uncooked)142.8 ± 8.8~1428[6]
SeedRipe269~2690[5]
SeedRipe (uncooked)106.0 ± 5.4~1060[6]
HuskUnripe41.6~416[5]
HuskRipeUnchanged from unripe-[5]

Table 2: Toxicological Data for this compound A

ParameterAnimal ModelRoute of AdministrationValueReference(s)
LD50RatOral98 mg/kg[8]
LD50RatIntraperitoneal97 mg/kg[8]
Acute Toxic DoseMale RatOral (in diet)231.19 ± 62.55 mg/kg BW[9]
Acute Toxic DoseFemale RatOral (in diet)215.99 ± 63.33 mg/kg BW[9]
Maximum Tolerated Dose (30 days)Male & Female RatOral (in diet)1.50 ± 0.07 mg/kg BW/day[9]

Mechanism of Toxicity

Upon ingestion, this compound A is metabolized in the liver to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[4] This conversion is a two-step process involving an aminotransferase and a mitochondrial branched-chain dehydrogenase.[10] MCPA-CoA is the primary effector of toxicity, disrupting key metabolic pathways, namely fatty acid β-oxidation and gluconeogenesis.

MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, with a pronounced effect on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[11] This blockage of β-oxidation prevents the breakdown of fatty acids for energy production. Consequently, the body becomes heavily reliant on glucose.

Furthermore, the inhibition of fatty acid oxidation leads to a depletion of acetyl-CoA.[12] Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The reduction in acetyl-CoA levels, therefore, impairs the synthesis of glucose from non-carbohydrate precursors.[12] The combined effect of blocked fatty acid oxidation and inhibited gluconeogenesis leads to a rapid depletion of liver glycogen (B147801) stores and profound, often fatal, hypoglycemia.[8]

Signaling Pathways and Experimental Workflows

Hypoglycin_A_Metabolic_Pathway Metabolic Pathway and Toxic Mechanism of this compound A cluster_ingestion Ingestion & Metabolism cluster_toxicity Toxic Effects This compound A This compound A Aminotransferase Aminotransferase This compound A->Aminotransferase MCP-Pyruvate MCP-Pyruvate Aminotransferase->MCP-Pyruvate Mitochondrial Branched-Chain Dehydrogenase Mitochondrial Branched-Chain Dehydrogenase MCP-Pyruvate->Mitochondrial Branched-Chain Dehydrogenase MCPA-CoA MCPA-CoA Mitochondrial Branched-Chain Dehydrogenase->MCPA-CoA SCAD & MCAD SCAD & MCAD MCPA-CoA->SCAD & MCAD Inhibits Acetyl-CoA Acetyl-CoA MCPA-CoA->Acetyl-CoA Depletes Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation->Acetyl-CoA Produces Hypoglycemia Hypoglycemia Fatty Acid Beta-Oxidation->Hypoglycemia Inhibition contributes to Gluconeogenesis Gluconeogenesis Gluconeogenesis->Hypoglycemia Leads to SCAD & MCAD->Fatty Acid Beta-Oxidation Required for Pyruvate Carboxylase Pyruvate Carboxylase Pyruvate Carboxylase->Gluconeogenesis Key enzyme in Acetyl-CoA->Pyruvate Carboxylase Activates

Metabolic pathway of this compound A toxicity.

Experimental_Workflow General Experimental Workflow for this compound A Analysis Ackee Fruit Sample Ackee Fruit Sample Homogenization Homogenization Ackee Fruit Sample->Homogenization Extraction Extraction Homogenization->Extraction e.g., 80% Ethanol (B145695) Centrifugation & Filtration Centrifugation & Filtration Extraction->Centrifugation & Filtration Derivatization (optional for HPLC) Derivatization (optional for HPLC) Centrifugation & Filtration->Derivatization (optional for HPLC) e.g., PITC LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation & Filtration->LC-MS/MS Analysis Direct Injection HPLC-UV Analysis HPLC-UV Analysis Derivatization (optional for HPLC)->HPLC-UV Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis HPLC-UV Analysis->Data Analysis

Workflow for this compound A analysis.

Experimental Protocols

Sample Preparation for this compound A Analysis from Ackee Fruit

A common procedure for the extraction of this compound A from ackee fruit involves the following steps:

  • Homogenization: A known weight of the ackee fruit tissue (aril or seed) is homogenized with 80% ethanol.[13]

  • Fat Removal: The resulting extract is then washed with a non-polar solvent, such as toluene, to remove lipids.[13]

  • Centrifugation and Filtration: The ethanol layer is separated, centrifuged to remove any solid debris, and then filtered.[13]

  • Concentration: The filtered extract can be concentrated using a rotary evaporator.[13]

High-Performance Liquid Chromatography (HPLC) Method

For HPLC analysis, derivatization of this compound A is typically required to allow for UV detection. Phenylisothiocyanate (PITC) is a commonly used derivatizing agent.[14]

  • Derivatization: The extracted sample is reacted with PITC to form a phenylthiocarbamyl (PTC) derivative of this compound A.[14]

  • Chromatographic Conditions:

    • Column: Waters-Spherisorb ODS2 (5-µm film thickness, 250 × 4.6 mm).[13]

    • Mobile Phase A: 0.05M ammonium (B1175870) acetate (B1210297) (pH 6.8).[13]

    • Mobile Phase B: 0.1M ammonium acetate in acetonitrile–methanol–water (44:10:46, v/v/v) at pH 6.8.[13]

    • Flow Rate: 1 mL/min.[13]

    • Detection: UV at 254 nm.[13]

    • Gradient: A gradient elution is employed, starting with 100% A and transitioning to 50% A over 35 minutes.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers a more sensitive and specific method for the direct quantification of this compound A without the need for derivatization.

  • Chromatographic Conditions:

    • Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) analytical column with a C18 SecurityGuard guard column.

    • Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate (B1220265) pH 2.9.

    • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate pH 2.9.

    • Flow Rate: 0.5 mL/min, with variations during the run.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitored Transitions: For quantification, the transition of m/z 142.2 → 74 is typically used, with a confirmation transition of m/z 142.2 → 96.

    • Internal Standard: An isotopically labeled internal standard, such as L-Leucine-d3, can be used to correct for matrix effects.

Conclusion

This compound A from unripe ackee fruit represents a significant public health concern in regions where ackee is a dietary staple. A thorough understanding of its concentration in the fruit at various stages of maturity, its mechanism of toxicity, and reliable analytical methods for its detection are crucial for preventing poisoning and for advancing research into related metabolic disorders. The information and protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in toxicology, natural products chemistry, and metabolic diseases. The detailed methodologies and pathway diagrams serve as a foundation for further investigation into the intricate biochemical disruptions caused by this potent toxin.

References

The Natural Occurrence of Hypoglycin A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Hypoglycin A is a non-proteinogenic amino acid and a potent protoxin found in several members of the Sapindaceae family.[1] Its ingestion can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness in humans and Atypical Myopathy in horses, characterized by profound hypoglycemia and metabolic disruption.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound A in plants, its biosynthesis, metabolism, and mechanism of toxicity. It includes a compilation of quantitative data on toxin concentrations, detailed experimental protocols for its extraction and analysis, and visualizations of key biochemical and experimental pathways to serve as a resource for researchers in toxicology, natural product chemistry, and drug development.

Natural Occurrence and Distribution in the Plant Kingdom

This compound A is not widely distributed in the plant kingdom; its presence is primarily characteristic of the Sapindaceae (soapberry) family.[1][3] The most notable and historically significant source is the ackee fruit (Blighia sapida), the national fruit of Jamaica.[4][5] However, the toxin has also been identified in various species of the Acer (maple) genus, which are significant sources of poisoning in North America and Europe.[1]

1.1. Blighia sapida (Ackee)

The ackee fruit is the most well-documented source of this compound A.[6] The concentration of the toxin varies dramatically with the maturity of the fruit, a critical factor in its safe consumption.[7]

  • Unripe Fruit: The entire unripe fruit contains dangerously high levels of this compound A, with concentrations in the arils (the fleshy, edible part) reported to be over 1000 ppm.[8][9]

  • Ripe Fruit: As the fruit ripens on the tree and splits open naturally, the concentration of this compound A in the arils drops precipitously to levels often below 0.1 ppm.[8][9] However, the seeds and rind of the ripe fruit remain toxic and should never be consumed.[7] The process of ripening involves a dramatic and rapid loss of this compound A from the arils.[7]

  • This compound B: The ackee fruit also contains a related, less toxic compound, this compound B (γ-L-glutamyl-hypoglycin A), which is found exclusively in the seeds.[6][9] It has been proposed that as the fruit matures, this compound A is translocated from the arils to the seeds, where it is converted into this compound B, serving as a detoxification mechanism for the edible portion.[9][10]

1.2. Acer Species (Maples)

Several species within the Acer genus are now recognized as significant sources of this compound A, leading to Atypical Myopathy (also known as Seasonal Pasture Myopathy) in horses.[1][11]

  • Acer pseudoplatanus (Sycamore Maple): This species is the primary source of this compound A in Europe.[1][12] The toxin is found in the seeds (samaras), seedlings, leaves, and inflorescences.[1][11]

  • Acer negundo (Box Elder): This is a common source of the toxin in North America.[1][12]

  • Other Acer Species: this compound A has also been detected in other maple species, including silver maple (Acer saccharinum), sugar maple (Acer saccharum), Japanese maple (Acer palmatum), trident maple (Acer buergerianum), paperbark maple (Acer griseum), and Himalayan maple (Acer oblongum).[1][11] Conversely, species like the field maple (Acer campestre) and Norway maple (Acer platanoides) have not been found to produce the toxin.[1]

1.3. Other Sapindaceae

Relatives of the ackee, such as the lychee (Litchi chinensis), contain a structural analog of this compound A, methylenecyclopropylglycine (B50705) (MCPG), which has also been implicated in outbreaks of hypoglycemic encephalopathy.[2][11]

Quantitative Data on this compound A Content

The concentration of this compound A varies significantly between plant species, plant parts, and stage of maturity. The following tables summarize reported quantitative data.

Table 1: this compound A Concentration in Blighia sapida (Ackee)

Plant PartMaturity StageConcentration (mg/kg or ppm)Reference(s)
ArilUnripe/Green> 1000[8][9]
ArilUnripe (cooked)124.4 ± 6.7[6]
ArilRipe (naturally opened)< 0.1 to 6.4 ± 1.1[6][9]
SeedUnripe~1000 to 142.8 ± 8.8[6][9]
SeedRipe106.0 ± 5.4 to 1451[6][10]
MembraneUnripe/RipeMirrors aril levels[9]

Note: The FDA considers ackee products with more than 100 ppm (100 mg/kg) of this compound A to be adulterated and unsafe for consumption.[7]

Table 2: this compound A Concentration in Acer Species

SpeciesPlant PartConcentration (mg/kg)Reference(s)
Acer pseudoplatanus (Sycamore)Seedlings770 - 4508[11][12]
Seeds (Samaras)130 - 2962[11][12]
Leaves48 - 3202[11][12]
Inflorescences24[11]
Acer negundo (Box Elder)Seedlings550[11]
Seeds (Samaras)45[11]
Leaves14[11]
Inflorescences24[11]
Acer saccharinum (Silver Maple)Samaras, Leaves, Inflorescences56 (no significant difference between parts)[11]

Biosynthesis of this compound A

The complete biosynthetic pathway of this compound A in plants has not been fully elucidated.[4] However, radiotracer studies and analogy to the biosynthesis of leucine (B10760876) have led to a proposed pathway.[4][13] Evidence suggests that the pathway involves the addition of two one-carbon units to α-ketobutyrate, followed by steps analogous to leucine synthesis.[13] Radio-labeled threonine and methionine have been shown to be incorporated into this compound A.[4]

This compound A Biosynthesis Pathway cluster_0 Known Precursors cluster_1 Hypothesized Pathway (analogous to Leucine Biosynthesis) Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate deamination Methionine Methionine (as SAM) intermediate1 Addition of C1 units Methionine->intermediate1 Methyl donor alpha_ketobutyrate->intermediate1 intermediate2 CPD-9735 intermediate1->intermediate2 intermediate3 CPD-9736 intermediate2->intermediate3 acetyl_coa Acetyl-CoA acetyl_coa->intermediate3 intermediate4 CPD-9737 intermediate3->intermediate4 Isomerization intermediate5 CPD-9738 intermediate4->intermediate5 Oxidative Decarboxylation intermediate6 CPD-9739 (α-Keto analogue of this compound A) intermediate5->intermediate6 Transamination hypoglycin_A This compound A intermediate6->hypoglycin_A Final Transamination

Caption: Proposed biosynthetic pathway of this compound A.[4][13]

Metabolism and Mechanism of Toxicity

This compound A is a protoxin, meaning it is metabolized into a toxic compound after ingestion.[2] The primary site of metabolism is the liver.[14]

  • Metabolic Activation: Once ingested, this compound A is deaminated and oxidized to form methylenecyclopropylacetyl-CoA (MCPA-CoA).[5][8][15]

  • Inhibition of β-Oxidation: MCPA-CoA is the ultimate toxic metabolite.[1] It irreversibly inhibits multiple acyl-CoA dehydrogenases, which are critical enzymes for the mitochondrial β-oxidation of fatty acids.[1][15] This inhibition occurs because MCPA-CoA acts as a "suicide substrate," forming an irreversible complex with the enzyme's FAD cofactor.[2] The blockage of fatty acid metabolism prevents the generation of acetyl-CoA from fats, a crucial energy source.[16][17]

  • Inhibition of Gluconeogenesis: The disruption of fatty acid oxidation has a secondary, but equally critical, effect: the inhibition of gluconeogenesis (the body's process for generating glucose from non-carbohydrate sources).[18][19] This occurs due to the depletion of essential cofactors (like CoA and carnitine) and key activators of gluconeogenic enzymes.[15][18]

  • Hypoglycemia: With fatty acid metabolism and gluconeogenesis blocked, the body becomes entirely dependent on its limited glycogen (B147801) stores for energy.[15] Once these stores are depleted, the body cannot synthesize new glucose, leading to rapid, severe, and often fatal hypoglycemia.[19][20]

Mechanism of this compound A Toxicity cluster_ingestion Ingestion & Metabolism cluster_pathway Cellular Energy Metabolism cluster_outcome Toxic Outcome HGA This compound A (from Plant) MCPA_CoA MCPA-CoA (Toxic Metabolite) HGA->MCPA_CoA Metabolic Activation (Liver) BetaOxidation β-Oxidation MCPA_CoA->BetaOxidation INHIBITS (Irreversibly) Gluconeogenesis Gluconeogenesis MCPA_CoA->Gluconeogenesis INHIBITS (Secondary Effect) FattyAcids Fatty Acids FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Glucose Blood Glucose Gluconeogenesis->Glucose Hypoglycemia Severe Hypoglycemia Glycogen Glycogen Stores Glycogen->Glucose Glycogenolysis

Caption: Metabolic activation and toxic action of this compound A.[1][2][15]

Experimental Protocols

Accurate detection and quantification of this compound A are crucial for food safety monitoring and toxicological research.

5.1. Protocol 1: Extraction of this compound A from Plant Material

This protocol is a generalized method based on common procedures for extracting this compound A from ackee arils or maple seedlings.[21][22][23]

  • Sample Preparation: Weigh approximately 3-5 g of homogenized plant material (e.g., ackee arils, maple seedlings) into a centrifuge tube.[21][22] For dry samples like seeds, homogenization can be done using a knife or ball mill.[24]

  • Extraction Solvent: Add an extraction solvent. An 80:20 ethanol:water solution is commonly used for ackee.[21][23] Alternatively, deionized water or methanol (B129727) can be used.[3][22][24] For a 5 g sample, use approximately 20-25 mL of solvent.

  • Extraction: Vigorously shake or vortex the mixture.[21] For enhanced extraction, place the sample in an ultrasonic bath for 10-20 minutes at room temperature.[22][24]

  • Separation: Centrifuge the homogenate at 4000 rpm for 10-15 minutes to pellet the solid material.[21][24]

  • Collection: Carefully decant or pipette the supernatant, which contains the extracted this compound A.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

  • Dilution: The final extract is typically diluted with an appropriate solvent (e.g., the mobile phase starting condition) before injection into an analytical system.[21]

5.2. Protocol 2: Quantification by LC-MS/MS (without Derivatization)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, often eliminating the need for chemical derivatization.[3][21][25]

  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A mixed-mode or HILIC column is often required as this compound A, being a polar amino acid, is not well-retained on conventional C18 reversed-phase columns.[21] An Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or similar is suitable.[21]

  • Mobile Phase:

    • Mobile Phase A: Water with an additive like 50 mM ammonium (B1175870) formate, pH adjusted to ~2.9.[21]

    • Mobile Phase B: Acetonitrile/water mixture (e.g., 7:3) with the same additive.[21]

  • Gradient: A gradient elution is typically run, starting with a high percentage of the organic mobile phase (B) and ramping down to elute the polar analyte.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for confirmation. For this compound A (precursor ion m/z 142.2), typical transitions are the quantification ion (e.g., 142.2 -> 74) and a confirmation ion (e.g., 142.2 -> 96).[21]

  • Quantification: Prepare a calibration curve using a certified this compound A standard.[21] An isotopically-labeled internal standard (e.g., L-Leucine-d3) can be used to correct for matrix effects and instrument drift.[21] The concentration in the unknown sample is calculated by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Experimental Workflow for this compound A Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant Material (Ackee, Maple Seedling) Homogenization Homogenization Plant_Material->Homogenization Extraction Solvent Extraction (e.g., 80% Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.45 µm) Centrifugation->Filtration Injection Inject Diluted Extract Filtration->Injection Separation Chromatographic Separation (Mixed-Mode or HILIC column) Injection->Separation Detection Mass Spectrometry (ESI+, MRM Mode) Separation->Detection Quantification Quantification (vs. Calibration Curve) Detection->Quantification Confirmation Confirmation (Ion Ratio) Detection->Confirmation Result Result (µg/g or ppm) Quantification->Result Confirmation->Result

Caption: General workflow for this compound A extraction and analysis.[21][24]

Conclusion

This compound A remains a significant natural toxin of concern for both public health and veterinary medicine. Its presence is largely confined to the Sapindaceae family, with Blighia sapida and various Acer species being the primary sources of human and animal poisoning, respectively. The toxin's concentration is highly dependent on the plant part and its developmental stage, a critical factor for preventing intoxication. The mechanism of toxicity, involving the irreversible inhibition of fatty acid β-oxidation and subsequent disruption of gluconeogenesis, is well-characterized and leads to severe hypoglycemia. Robust analytical methods, particularly LC-MS/MS, are essential for monitoring this compound A levels in food products and for conducting further research into its biosynthesis, environmental distribution, and potential therapeutic applications of its metabolic inhibitory properties. This guide provides a foundational resource for professionals engaged in these fields.

References

Hypoglycin A: A Comprehensive Technical Review of its Research History and Key Toxicological Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A, a naturally occurring amino acid derivative, is a potent toxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo). Its ingestion is the causative agent of Jamaican Vomiting Sickness, a serious and often fatal illness characterized by severe hypoglycemia and metabolic derangements. This technical guide provides an in-depth overview of the research history of this compound A, its mechanism of toxicity, key quantitative findings, and detailed experimental protocols relevant to its study.

Research History and Key Milestones

The understanding of this compound A's role in Jamaican Vomiting Sickness has evolved over more than a century of scientific investigation. The timeline below highlights the pivotal discoveries in this field.

Hypoglycin_A_Research_Timeline A 1875: First noted association between ackee poisoning and Jamaican Vomiting Sickness [8] B 1904: Jamaican Vomiting Sickness formally documented [8] A->B Early Observations C 1954: this compound A and B isolated and identified as the causative toxins by C.H. Hassall and K. Reyle [3, 8, 15] B->C Toxin Isolation D 1958: Oral and intraperitoneal LD50 values for this compound A in rats determined to be 98 mg/kg and 97 mg/kg, respectively [2] C->D Toxicology Studies E 1976: Identification of methylenecyclopropylacetic acid (MCPA), a metabolite of this compound A, in the urine of patients, definitively linking the toxin to the illness D->E Metabolite Identification F 1976: Discovery that MCPA-CoA, the active metabolite, inhibits butyryl-CoA dehydrogenase, providing a mechanism for the disruption of β-oxidation [17] E->F Mechanism of Action G 1980s-Present: Elucidation of the specific acyl-CoA dehydrogenases inhibited by MCPA-CoA and the development of sensitive analytical methods (HPLC-MS/MS) for detection F->G Further Refinement

Figure 1: Historical timeline of key research milestones for this compound A.

Mechanism of Toxicity

This compound A itself is a protoxin, meaning it is not toxic until metabolized in the body. The primary toxic effects are a consequence of the actions of its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).

Metabolic Activation of this compound A

Upon ingestion, this compound A undergoes a two-step metabolic activation process, primarily in the liver, to form the highly toxic MCPA-CoA.

Hypoglycin_A_Metabolism cluster_0 Mitochondrion Hypoglycin_A This compound A MCPA_Pyruvate α-Ketomethylenecyclopropylpropionate Hypoglycin_A->MCPA_Pyruvate Transamination MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCPA_Pyruvate->MCPA_CoA Oxidative Decarboxylation

Figure 2: Metabolic activation of this compound A to its toxic metabolite MCPA-CoA.
Inhibition of Fatty Acid β-Oxidation

The central mechanism of this compound A toxicity is the irreversible inhibition of several acyl-CoA dehydrogenases by MCPA-CoA. These enzymes are crucial for the breakdown of fatty acids (β-oxidation), a primary source of energy, particularly during periods of fasting. The inhibition is selective, with short-chain and medium-chain acyl-CoA dehydrogenases being the most severely affected[1].

Beta_Oxidation_Inhibition cluster_1 Fatty Acid β-Oxidation Pathway Fatty_Acids Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acids->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Energy Energy (Krebs Cycle) Acetyl_CoA->Energy MCPA_CoA MCPA-CoA MCPA_CoA->Fatty_Acids Irreversible Inhibition

Figure 3: Inhibition of fatty acid β-oxidation by MCPA-CoA.
Disruption of Gluconeogenesis and Hypoglycemia

The inhibition of β-oxidation has a cascading effect on glucose metabolism. The lack of acetyl-CoA, a product of β-oxidation, leads to reduced allosteric activation of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). This impairment of gluconeogenesis, coupled with the depletion of hepatic glycogen (B147801) stores due to increased reliance on glucose for energy, results in profound and often fatal hypoglycemia.

Quantitative Data

Table 1: this compound A Concentration in Ackee Fruit
Ripening StageFruit ComponentThis compound A Concentration (mg/kg)Reference
Unripe (Green)Aril~8000[2]
Unripe (Green)Seed~8000[2]
UnripeAril1244 ± 67[3]
UnripeSeed1428 ± 88[3]
Ripe (Naturally Opened)Aril271[2]
Ripe (Naturally Opened)Aril64 ± 11[3]
Ripe (Naturally Opened)Seed1451[2]
Ripe (Naturally Opened)Seed1060 ± 54[3]
Canned ArilAril<100 (FDA limit)
Table 2: Toxicological Data for this compound A
ParameterAnimal ModelValueReference
Oral LD50Rat98 mg/kg[4]
Intraperitoneal LD50Rat97 mg/kg[4]
Acute Toxic Dose (in diet)Male Rat231.19 ± 62.55 mg/kg BW[5]
Acute Toxic Dose (in diet)Female Rat215.99 ± 63.33 mg/kg BW[5]
Maximum Tolerated Dose (30-day)Rat (Male & Female)1.50 ± 0.07 mg/kg BW/day[5]
Table 3: Clinical Laboratory Findings in Jamaican Vomiting Sickness
ParameterObservationPercentage of Patients AffectedReference
Serum PhosphorusIncreased86%[6]
Anion GapIncreased97%[6]
Aspartate Aminotransferase (AST)Increased79%[6]
BicarbonateDecreased95%[6]
Relative Lymphocyte CountDecreased92%[6]
Blood GlucoseProfoundly Decreased(Characteristic finding)[7]

Experimental Protocols

Extraction and Quantification of this compound A from Ackee Fruit (HPLC-MS/MS)

This protocol is a representative method based on published literature for the sensitive and specific quantification of this compound A.

Workflow:

HPLC_MS_Workflow A 1. Sample Homogenization: Homogenize ackee aril sample in 80% ethanol (B145695). B 2. Centrifugation: Centrifuge the homogenate to pellet solids. A->B C 3. Supernatant Collection: Collect the supernatant containing this compound A. B->C D 4. Derivatization (Optional but common): React with a derivatizing agent (e.g., PITC or Dansyl Chloride) to improve chromatographic retention and sensitivity. C->D E 5. HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). D->E F 6. MS/MS Detection: Detect and quantify the derivatized this compound A using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. E->F

Figure 4: Workflow for this compound A extraction and quantification.

Detailed Methodology:

  • Sample Preparation: Weigh approximately 1 gram of ackee aril and homogenize in 10 mL of 80% ethanol using a high-speed homogenizer.

  • Extraction: Sonicate the homogenate for 15 minutes and then centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (Example with PITC):

    • Evaporate a 100 µL aliquot of the filtered extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 20 µL of a 1:1:3 solution of ethanol:triethylamine (B128534):water.

    • Add 20 µL of a 1:1:7 solution of phenylisothiocyanate (PITC):ethanol:triethylamine:water.

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor specific precursor-product ion transitions for the derivatized this compound A.

Assay for Inhibition of Acyl-CoA Dehydrogenase Activity by MCPA-CoA

This protocol describes a spectrophotometric assay to measure the inhibition of short-chain acyl-CoA dehydrogenase (SCAD) by MCPA-CoA. The assay is based on the reduction of a chromogenic electron acceptor.

Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Detailed Methodology:

  • Enzyme Preparation: Purify SCAD from a suitable source (e.g., rat liver mitochondria or a recombinant expression system).

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

    • 50 µM DCPIP

    • 1 mM Phenazine methosulfate (PMS)

    • 100 µM Butyryl-CoA (substrate for SCAD)

  • Inhibition Assay:

    • Pre-incubate the purified SCAD enzyme with varying concentrations of MCPA-CoA for a defined period (e.g., 10 minutes) at 30°C.

    • Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture in the cuvette.

    • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of MCPA-CoA and calculate kinetic parameters such as the IC50 or Ki.

Synthesis of Methylenecyclopropylacetyl-CoA (MCPA-CoA)

General Two-Step Procedure:

  • Activation of Methylenecyclopropylacetic Acid:

    • Methylenecyclopropylacetic acid is first converted to a more reactive derivative, such as a mixed anhydride (B1165640) or an active ester. A common method involves reacting the carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride.

  • Reaction with Coenzyme A:

    • The activated methylenecyclopropylacetic acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer at a slightly alkaline pH to form the thioester bond of MCPA-CoA.

    • The product can be purified by techniques such as solid-phase extraction or preparative HPLC.

Conclusion

The research into this compound A has unveiled a fascinating and deadly mechanism of toxicity, centered on the disruption of fundamental energy metabolism pathways. From its initial association with a mysterious illness in Jamaica to the detailed molecular understanding of its action, the study of this compound A has provided valuable insights into cellular biochemistry and toxicology. The quantitative data and experimental protocols outlined in this guide serve as a resource for researchers and professionals working to further understand, diagnose, and potentially mitigate the effects of this potent natural toxin. Further research may focus on the development of specific antidotes and a more complete understanding of the individual susceptibility to this compound A poisoning.

References

An In-depth Technical Guide on the Cellular Uptake and Transport of Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a naturally occurring, non-proteinogenic amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo). Ingestion of HGA is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia, vomiting, and in some cases, coma and death. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound A, its subsequent metabolic activation, and the experimental methodologies used to study these processes. A deeper understanding of how this toxin enters cells is critical for the development of effective therapeutic interventions and for assessing the risks associated with exposure.

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the cellular uptake of this compound A are not yet fully elucidated in dedicated studies. However, based on its structural similarity to proteinogenic amino acids, it is strongly hypothesized that HGA utilizes existing amino acid transport systems to enter cells.

The Role of Amino Acid Transporters

This compound A is an amino acid analogue, and it is likely transported across cell membranes by carriers responsible for the uptake of neutral amino acids. The Solute Carrier (SLC) superfamily of transporters, particularly the L-type Amino Acid Transporters (LATs) and the B⁰-type Amino Acid Transporters (B⁰ATs), are primary candidates for mediating HGA transport.

  • L-type Amino Acid Transporter 1 (LAT1/SLC7A5): This transporter is responsible for the sodium-independent exchange of large neutral amino acids, such as leucine, across the plasma membrane. Given that HGA is a derivative of alanine, a neutral amino acid, LAT1 is a plausible candidate for its transport, particularly across the blood-brain barrier where LAT1 is highly expressed.[1]

  • B⁰ Neutral Amino Acid Transporter 1 (B⁰AT1/SLC6A19): This transporter is a sodium-dependent symporter responsible for the uptake of all neutral amino acids in the small intestine and kidneys.[2][3][4] As the primary route of exposure to HGA is through ingestion, B⁰AT1 likely plays a crucial role in its initial absorption from the gastrointestinal tract.

Further research, including competitive inhibition studies with known substrates and inhibitors of these transporters, is necessary to definitively identify the specific carriers involved in HGA uptake.

Intestinal Absorption

The initial uptake of ingested this compound A occurs in the small intestine. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely used in vitro model to study intestinal drug and nutrient absorption.[5][6][7][8] While specific studies on HGA transport in Caco-2 cells are not yet available in the literature, this model system would be invaluable for characterizing the transporters involved and the kinetics of HGA absorption.

Intracellular Metabolism and Toxic Cascade

Once inside the cell, this compound A itself is not the toxic agent. It is a protoxin that undergoes metabolic activation to exert its toxic effects.[9]

Conversion to MCPA-CoA

The primary metabolic pathway of this compound A involves its conversion to the highly toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). This conversion is a two-step process:

  • Deamination: this compound A is first deaminated to methylenecyclopropylpyruvic acid (MCPA-P).

  • Oxidative Decarboxylation: MCPA-P is then converted to MCPA-CoA by the branched-chain α-keto acid dehydrogenase complex.

Inhibition of Fatty Acid β-Oxidation

MCPA-CoA is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation of fatty acids.[10] This inhibition leads to a profound disruption of cellular energy metabolism. The cell's ability to generate energy from fatty acids is severely impaired, forcing a reliance on glucose.

Induction of Hypoglycemia

The inhibition of fatty acid oxidation by MCPA-CoA has a cascading effect on glucose metabolism. The increased demand for glucose, coupled with the inhibition of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), leads to a rapid depletion of liver glycogen (B147801) stores and subsequent severe hypoglycemia.[11]

The following diagram illustrates the proposed cellular uptake and metabolic activation pathway of this compound A.

HypoglycinA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_metabolism Metabolic Activation cluster_toxicity Toxic Effects HGA_ext This compound A transporter Amino Acid Transporter (e.g., LAT1, B⁰AT1) HGA_ext->transporter Uptake HGA_int This compound A transporter->HGA_int MCPA_P MCPA-Pyruvic Acid HGA_int->MCPA_P Deamination MCPA_CoA MCPA-CoA MCPA_P->MCPA_CoA Oxidative Decarboxylation FAO Fatty Acid β-Oxidation MCPA_CoA->FAO Inhibition Gluconeogenesis Gluconeogenesis MCPA_CoA->Gluconeogenesis Inhibition FAO->Energy Produces Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Prevents

Cellular uptake and metabolic pathway of this compound A.

Quantitative Data on this compound A Transport and Metabolism

Currently, there is a significant lack of quantitative data specifically on the transport kinetics of this compound A. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and which remain to be determined through future research.

ParameterDescriptionSignificanceAnticipated Range/Value
Km (Michaelis-Menten constant) Substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate.Determines the efficiency of uptake at different concentrations.Expected to be in the low millimolar (mM) to micromolar (µM) range, similar to other amino acids.
Vmax (Maximum transport velocity) The maximum rate of transport when the transporter is saturated with the substrate.Indicates the capacity of the transport system.Dependent on the expression level of the transporter in the specific cell type.
IC50 (Half maximal inhibitory concentration) Concentration of an inhibitor that reduces the uptake of a substrate by 50%.Used to identify and characterize specific inhibitors of HGA transport.To be determined for known amino acid transporter inhibitors.
Cellular Accumulation Ratio The ratio of the intracellular concentration to the extracellular concentration of HGA at steady state.Indicates the extent to which cells can concentrate HGA against a concentration gradient.To be determined.

Experimental Protocols for Studying this compound A Transport

The following are detailed methodologies for key experiments that can be employed to investigate the cellular uptake and transport of this compound A.

Radiolabeled Uptake Assays

This is a fundamental technique to quantify the uptake of a substrate into cells.

Objective: To measure the rate of this compound A uptake into a cell line of interest (e.g., Caco-2, or cells overexpressing a specific transporter).

Materials:

  • Radiolabeled this compound A (e.g., [³H]-HGA or [¹⁴C]-HGA).

  • Cell line of interest cultured in appropriate well plates.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Stop solution (ice-cold buffer).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluence.[12]

  • Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed uptake buffer. Add fresh uptake buffer and pre-incubate the cells at 37°C for a defined period (e.g., 15-30 minutes).[12]

  • Initiation of Uptake: To initiate the uptake, add the radiolabeled this compound A solution (at a desired concentration) to each well. For competition studies, co-incubate with potential inhibitors or competing amino acids.[12]

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution.[12]

  • Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well to determine the uptake rate (e.g., in pmol/mg protein/min).

The following diagram outlines the workflow for a radiolabeled uptake assay.

Uptake_Assay_Workflow start Start seed_cells Seed cells in well plate start->seed_cells pre_incubate Pre-incubate with uptake buffer seed_cells->pre_incubate add_radiolabel Add radiolabeled This compound A (and inhibitors) pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_uptake Stop uptake with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells scintillation Measure radioactivity (Scintillation counting) lyse_cells->scintillation analyze Analyze data (normalize to protein) scintillation->analyze end End analyze->end

Experimental workflow for a radiolabeled uptake assay.
Transport Inhibition Studies

These studies are crucial for identifying the specific transporters involved in this compound A uptake.

Objective: To determine if known substrates or inhibitors of specific amino acid transporters can reduce the uptake of this compound A.

Protocol: The protocol is similar to the radiolabeled uptake assay described above, with the key difference being the co-incubation of radiolabeled this compound A with a range of concentrations of a potential inhibitor.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis (Km and Vmax Determination)

This analysis provides quantitative measures of the affinity and capacity of the transport system.

Objective: To determine the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) for this compound A uptake.

Protocol: Perform the radiolabeled uptake assay using a range of different concentrations of radiolabeled this compound A, from low (well below the expected Km) to high (saturating) concentrations.

Data Analysis: Plot the initial uptake velocity (v) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.

Future Directions and Conclusion

While the metabolic consequences of this compound A are well-documented, a significant knowledge gap remains regarding its cellular entry. Future research should focus on:

  • Identifying Specific Transporters: Utilizing cell lines with known transporter expression profiles and specific inhibitors to pinpoint the transporters responsible for HGA uptake.

  • Quantitative Transport Kinetics: Determining the Km and Vmax for HGA transport in relevant cell models to understand the efficiency and capacity of its uptake.

  • In Vivo Transport Studies: Investigating the absorption, distribution, and excretion of HGA in animal models to validate in vitro findings.

A thorough understanding of the cellular uptake and transport of this compound A is paramount for developing targeted therapies to mitigate its toxicity. By elucidating the transport mechanisms, it may be possible to design competitive inhibitors that block HGA uptake or to develop strategies to enhance its elimination. This technical guide provides a framework for the current knowledge and outlines the necessary experimental approaches to advance our understanding of this potent natural toxin.

References

Methodological & Application

Application Note and Protocol: Quantification of Hypoglycin A in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid toxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia and encephalopathy.[1] The toxic effects are a result of HGA's metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits several key enzymes involved in fatty acid and amino acid metabolism, thereby disrupting gluconeogenesis. Given the severity of HGA toxicity, a sensitive and specific method for its quantification in plasma is crucial for clinical diagnosis, toxicological investigations, and food safety assessments. This application note provides a detailed protocol for the quantification of this compound A in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of this compound A from plasma, followed by derivatization to enhance its chromatographic retention and detection sensitivity. The derivatized analyte is then separated from matrix components using reverse-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure accurate quantification by correcting for matrix effects and variations in sample processing.

Materials and Reagents

3.1. Equipment

  • Agilent 1260 series HPLC system or equivalent[1]

  • SCIEX 4000 triple quadrupole mass spectrometer or equivalent[1]

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • 96-well deep-well plates

  • 96-well solid-phase extraction (SPE) plates (e.g., Waters Oasis HLB, 60 mg)[1]

  • PCR plates

3.2. Chemicals and Reagents

  • This compound A (HGA) standard

  • 15N13C2-HGA-TFA (Internal Standard)[1]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Dansyl chloride solution (1 mg/mL in acetonitrile)[2]

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Pooled human plasma (for calibration standards and quality controls)

Experimental Protocols

4.1. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound A in HPLC-grade water. Prepare a 1 mg/mL stock solution of the 15N13C2-HGA internal standard (IS) in HPLC-grade water.[1]

  • Working Standard Solutions: Serially dilute the HGA stock solution with HPLC-grade water to prepare working standard solutions for calibration curve points. A typical calibration range is 1.00 – 100 ng/mL.[1]

  • Internal Standard Working Solution: Dilute the IS stock solution with HPLC-grade water to a final concentration of 200 ng/mL.[1]

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the HGA working standard solutions into pooled human plasma to prepare calibration standards. Prepare QCs at low, medium, and high concentrations in the same manner.[1]

4.2. Sample Preparation

The following workflow outlines the plasma sample preparation for HPLC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Patient, Calibrator, or QC) add_is Add 10 µL Internal Standard (200 ng/mL 15N13C2-HGA) plasma->add_is 1. protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation 2. centrifuge1 Vortex and Centrifuge protein_precipitation->centrifuge1 3. supernatant Transfer Supernatant centrifuge1->supernatant 4. derivatization Derivatization: Add Sodium Bicarbonate Buffer (pH 9) Add Dansyl Chloride (1 mg/mL) Incubate at 60°C for 10 min supernatant->derivatization 5. spe Solid-Phase Extraction (SPE) (e.g., Waters Oasis HLB) derivatization->spe 6. dry_down Dry Eluate under Nitrogen at 60°C spe->dry_down 7. reconstitute Reconstitute in 50 µL 0.1% Formic Acid in Water dry_down->reconstitute 8. hplc_injection Inject 4.0 µL into HPLC-MS/MS System reconstitute->hplc_injection 9.

Caption: Experimental workflow for the preparation of plasma samples.

  • To 50 µL of plasma sample, calibrator, or QC in a deep-well plate, add 10 µL of the 200 ng/mL internal standard working solution.[1]

  • Perform protein precipitation by adding a suitable volume of cold acetonitrile.

  • Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate.

  • Add sodium bicarbonate buffer (pH 9.0) followed by dansyl chloride solution.[2]

  • Incubate the mixture at 60°C for 10 minutes to allow for derivatization.[2]

  • Perform solid-phase extraction (SPE) using a Waters Oasis HLB 96-well plate.[1] Condition the plate with methanol and then water. Load the derivatized sample, wash with water, and elute the analytes with methanol.

  • Dry the eluted samples under a stream of nitrogen at 60°C for approximately one hour.[1]

  • Reconstitute the dried residue in 50 µL of 0.1% formic acid in water.[1]

  • Transfer the reconstituted samples to a PCR plate for analysis.[1]

4.3. HPLC-MS/MS Analysis

The following diagram illustrates the analytical workflow within the HPLC-MS/MS system.

G cluster_hplc_ms HPLC-MS/MS Analytical Workflow autosampler Autosampler Injection (4.0 µL, 5°C) hplc_column HPLC Separation (Agilent Zorbax SB-C18, 60°C) autosampler->hplc_column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) hplc_column->gradient esi Electrospray Ionization (ESI) (Positive Mode) gradient->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - CID) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_acquisition Data Acquisition and Processing detector->data_acquisition

Caption: Logical workflow of the HPLC-MS/MS analysis.

Inject 4.0 µL of the reconstituted sample onto the HPLC-MS/MS system.[1]

Table 1: HPLC-MS/MS Instrument Parameters

Parameter Setting Reference
HPLC System Agilent 1260 series [1]
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm [1]
Column Temperature 60°C [1]
Autosampler Temperature 5°C [1]
Mobile Phase A 0.1% Formic Acid in Water [1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile [1]
Flow Rate 500 µL/min [1]
Gradient Linear gradient optimized for separation [1]
Mass Spectrometer SCIEX 4000 Triple Quadrupole [1]
Ionization Mode Electrospray Ionization (ESI), Positive [2]
MRM Transition (dns-HGA) m/z 375.1 → 170.1 [1]

| MRM Transition (IS) | To be determined based on the specific labeled IS | |

Data Analysis

  • Integrate the chromatographic peaks for the quantifier ion transitions of both this compound A and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.[3]

  • Determine the concentration of this compound A in the unknown samples by interpolating their peak area ratios from the calibration curve.

Results

The performance of this method is summarized in the table below.

Table 2: Method Performance and Quantitative Data

Parameter Value Reference
Linearity Range 1.00 - 100 ng/mL [1]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL [1]
Limit of Detection (LOD) 0.330 ng/mL (calculated) [1]
Correlation Coefficient (R²) > 0.995 [3]
Recovery 70-120% [3]

| Relative Standard Deviation (RSD) | ≤ 20% |[3] |

Conclusion

This application note provides a robust and sensitive HPLC-MS/MS method for the quantification of this compound A in human plasma. The use of derivatization enhances the analytical performance, and the inclusion of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for clinical diagnostic applications, toxicological research, and pharmacokinetic studies involving this compound A.

References

Application Note: Quantification of Hypoglycin A in Whole Blood by UHPLC-HRMS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Hypoglycin A (HGA) in whole blood using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). HGA is a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of several maple species (Acer spp.), and is responsible for Jamaican Vomiting Sickness and Equine Atypical Myopathy, respectively.[1][2] The described method involves a solid-phase extraction (SPE) cleanup, derivatization with dansyl chloride, and subsequent analysis by UHPLC-HRMS/MS. This method provides high sensitivity and specificity, making it suitable for both clinical and forensic toxicology.[1][3]

Introduction

This compound A is a naturally occurring toxin that can cause severe hypoglycemia, vomiting, and in some cases, death.[1][2] Rapid and accurate quantification of HGA in biological matrices is crucial for diagnosing and managing poisoning cases. This application note presents a validated method for the determination of HGA in whole blood, which is often the preferred matrix for toxicological investigations. The method utilizes dansyl chloride derivatization to enhance the chromatographic retention and mass spectrometric response of the polar HGA molecule.[4] The subsequent UHPLC-HRMS/MS analysis provides excellent selectivity and sensitivity for reliable quantification at low physiological concentrations.[1][3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound A in whole blood is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WholeBlood Whole Blood Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) WholeBlood->Precipitation SPE Solid-Phase Extraction (HILIC Cartridges) Precipitation->SPE Derivatization Dansyl Chloride Derivatization SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC HRMS HRMS/MS Detection (Positive ESI) UHPLC->HRMS Quantification Quantification (Internal Standard Method) HRMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound A analysis.

Detailed Experimental Protocols

Materials and Reagents
  • This compound A (HGA) standard

  • Dansyl chloride

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA)

  • Ammonium formate

  • Ultrapure water

  • Whole blood (blank matrix and samples)

  • Solid-Phase Extraction (SPE) HILIC cartridges

  • Internal Standard (IS), e.g., d3-leucine or mescaline-d9

Sample Preparation
  • Protein Precipitation: To 100 µL of whole blood, add 300 µL of acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of acetonitrile.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of acetonitrile.

    • Elute the analyte with 1 mL of a mixture of acetonitrile and water.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a borate (B1201080) buffer (pH 9.0).

    • Add 50 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Incubate the mixture at 60°C for 10 minutes.[5]

  • Final Preparation:

    • After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction.

    • Transfer the final solution to an autosampler vial for UHPLC-HRMS/MS analysis.

UHPLC-HRMS/MS Analysis

UHPLC System: A high-performance UHPLC system capable of binary gradient elution.

Column: A C18 analytical column is recommended for the separation of dansyl-derivatized HGA.[4] A common choice is a column with dimensions of 100 x 2.1 mm and a particle size of 1.7 µm.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometer: A high-resolution mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key MS Parameters:

ParameterValue
Ion Spray Voltage4500 V
Capillary Temperature320 °C
Sheath Gas Flow Rate40 arbitrary units
Aux Gas Flow Rate10 arbitrary units
Collision GasNitrogen

MS/MS Detection: The instrument should be operated in a targeted MS/MS or Parallel Reaction Monitoring (PRM) mode. The precursor ion for dansyl-derivatized HGA ([M+H]+) is m/z 375.1370.[4]

Precursor and Product Ions for Quantification and Confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dansyl-HGA (Quantifier)375.1370170.1
Dansyl-HGA (Qualifier)375.1370234.1

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Calibration and Sensitivity Data

ParameterValue
Calibration Range0.8 - 500 µg/L[1][3]
Linearity (R²)> 0.99
Limit of Detection (LOD)0.35 µg/L[1][3]
Limit of Quantification (LOQ)0.8 µg/L

Table 2: Accuracy and Precision

QC LevelConcentration (µg/L)Accuracy (%)Precision (%RSD)
Low2.595.86.2
Medium5098.24.5
High400101.53.8

Accuracy and precision data are representative and may vary between laboratories.

Discussion

This UHPLC-HRMS/MS method provides a reliable and sensitive approach for the quantification of this compound A in whole blood. The sample preparation procedure, involving protein precipitation and solid-phase extraction, effectively removes matrix interferences. Derivatization with dansyl chloride is a critical step that improves the chromatographic behavior and ionization efficiency of HGA.[4] The use of high-resolution mass spectrometry ensures high selectivity and minimizes the risk of isobaric interferences, which is particularly important in complex biological matrices like whole blood.[4] The method's low limit of detection makes it suitable for diagnosing HGA poisoning even at low exposure levels.

Conclusion

The described UHPLC-HRMS/MS method is validated for the quantification of this compound A in whole blood and is fit for purpose in a toxicological setting. The protocol is detailed and can be readily implemented in laboratories equipped with the necessary instrumentation. The method's high sensitivity, specificity, and robustness make it a valuable tool for researchers, scientists, and drug development professionals investigating the toxicokinetics and clinical effects of this compound A.

References

Solid-Phase Extraction of Hypoglycin A from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds and seedlings of several maple species (Acer species). Ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness or Atypical Myopathy in horses, characterized by hypoglycemia, vomiting, and metabolic disruption. Accurate quantification of this compound A in biological samples such as plasma, serum, and whole blood is crucial for toxicological studies, clinical diagnosis, and food safety assessments. Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and concentration of this compound A from complex biological matrices prior to analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the solid-phase extraction of this compound A from biological samples, intended for use by researchers, scientists, and drug development professionals.

Principles of Solid-Phase Extraction for this compound A

Solid-phase extraction separates components of a mixture in a liquid sample (the mobile phase) based on their physical and chemical properties as they interact with a solid, stationary phase. For a polar, low-molecular-weight compound like this compound A, two common SPE strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This technique is well-suited for retaining polar analytes like this compound A from less polar sample solutions. The stationary phase is polar, and the sample is loaded in a high concentration of organic solvent. Elution is achieved with a more polar, aqueous mobile phase.

  • Reversed-Phase SPE (e.g., Oasis HLB): These sorbents are designed to retain a wide range of compounds, including polar analytes. The "hydrophilic-lipophilic balanced" nature of the sorbent allows for good retention of polar compounds.

Often, a derivatization step is employed after SPE to enhance the chromatographic retention and mass spectrometric detection of this compound A. A common derivatizing agent is dansyl chloride, which reacts with the primary amine group of the amino acid.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound A in biological samples, often employing a solid-phase extraction step.

Table 1: Performance of this compound A Quantification Methods in Biological Samples

Biological MatrixSPE SorbentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
Whole BloodHILIC cartridgesUHPLC-HRMS/MS0.35 µg/L-0.8–500 µg/L-[1][2]
Human PlasmaOasis HLB 96-well plateHPLC-MS/MS0.330 ng/mL1.00 ng/mL1.00-100 ng/mL-
Cow's Milk- (dilute-and-shoot)UPLC-MS/MS-1.12 µg/L0.5–100 µg/L89-106[3]
Cow's Urine- (dilute-and-shoot)UPLC-MS/MS--0.5–100 µg/L85-104[3]
Ackee Fruit- (ethanolic extraction)LC-MS/MS---70-120[4]

Note: Some studies do not explicitly state all performance metrics. "-" indicates data not provided in the cited source.

Experimental Protocols

Protocol 1: SPE of this compound A from Whole Blood using HILIC Cartridges

This protocol is adapted from a validated method for quantifying this compound A in whole blood.[1][2]

1. Sample Pretreatment: a. To 250 µL of whole blood, add 5 µL of an appropriate internal standard solution (e.g., mescaline-d9 at 1 µg/L). b. Add 4.75 mL of isopropyl alcohol. c. Vortex for 30 seconds. d. Centrifuge at 3000 x g for 10 minutes. e. The supernatant is the pre-treated sample.

2. Solid-Phase Extraction (HILIC): a. Conditioning: Condition a HILIC SPE cartridge (e.g., CHROMABOND® HILIC, 3 mL, 500 mg) by passing 3 mL of deionized water followed by 3 mL of isopropyl alcohol. b. Loading: Apply the supernatant from the sample pretreatment step to the conditioned cartridge at a flow rate of approximately 1 mL/min. c. Washing: Wash the cartridge with 3 mL of isopropyl alcohol to remove interfering substances. d. Elution: Elute the retained this compound A with an appropriate aqueous solvent. The original study proceeded to derivatization on the cartridge, but a separate elution and then derivatization is a common alternative. For elution, a polar solvent like water or a low percentage of organic solvent in water would be effective.

3. Post-SPE Derivatization (with Dansyl Chloride): a. Dry the eluate under a gentle stream of nitrogen. b. Reconstitute the dried sample in a small volume of buffer (e.g., 10X PBS buffer, pH 11.0). c. Add dansyl chloride solution (e.g., 1 mg/mL in acetonitrile) and incubate at an elevated temperature (e.g., 60°C for 10 minutes).[5] d. The derivatized sample is then ready for LC-MS/MS analysis.

Protocol 2: Simplified SPE of this compound A from Plasma/Serum using Oasis HLB Cartridges

This protocol is a generalized procedure based on the principles of Oasis HLB SPE, which can be adapted for this compound A.

1. Sample Pretreatment: a. To a volume of plasma or serum (e.g., 250 µL), add an equal volume of 4% phosphoric acid in water to precipitate proteins. b. Vortex to mix thoroughly. c. Centrifuge to pellet the precipitated proteins. d. The supernatant is the pre-treated sample.

2. Solid-Phase Extraction (Oasis HLB - Simplified 3-Step Protocol): a. Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge (conditioning and equilibration steps are not required for this sorbent).[6] b. Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences. A solution of 5% methanol (B129727) in water is a good starting point. c. Elution: Elute this compound A with a stronger organic solvent, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve the recovery of acidic analytes.

3. Post-SPE Processing: a. Dry the eluate under nitrogen. b. Proceed with derivatization as described in Protocol 1, or reconstitute in a suitable solvent for direct LC-MS/MS analysis if derivatization is not required.

Visualizations

SPE_Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-SPE Processing Sample Biological Sample (Plasma, Serum, Blood) Precipitation Protein Precipitation (e.g., with Acid or Organic Solvent) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Load 3. Sample Loading Supernatant->Load Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute Dry Evaporation/ Drying Elute->Dry Derivatize Derivatization (e.g., Dansylation) Dry->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Method_Development Start Define Analyte (this compound A) and Matrix (e.g., Plasma) SelectSorbent Select SPE Sorbent (HILIC, Reversed-Phase) Start->SelectSorbent OptimizePretreat Optimize Sample Pretreatment SelectSorbent->OptimizePretreat OptimizeLoad Optimize Loading Conditions OptimizePretreat->OptimizeLoad OptimizeWash Optimize Wash Solvent OptimizeLoad->OptimizeWash OptimizeElute Optimize Elution Solvent OptimizeWash->OptimizeElute Validate Method Validation (Recovery, Precision, Linearity) OptimizeElute->Validate

References

Application Notes and Protocols for the Derivatization and Analysis of Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid analog found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds and seedlings of various maple species (Acer spp.). Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. Accurate and sensitive quantification of HGA in biological matrices and plant materials is crucial for clinical diagnosis, toxicological studies, and food safety monitoring.

Due to its polar nature, the analysis of HGA by common chromatographic techniques such as gas chromatography (GC) and reverse-phase liquid chromatography (LC) often requires a derivatization step. Derivatization modifies the analyte to increase its volatility for GC analysis or to enhance its retention and detection for LC analysis. This document provides detailed application notes and protocols for the most common derivatization techniques used in HGA analysis, as well as an overview of methods that do not require derivatization.

Derivatization Techniques for this compound A Analysis

Several derivatization reagents are employed to facilitate the analysis of HGA. The choice of reagent depends on the analytical platform (GC-MS or LC-MS), the sample matrix, and the desired sensitivity. The most frequently used derivatization agents include:

  • Dansyl Chloride: Reacts with the primary amine group of HGA, introducing a fluorescent and readily ionizable dansyl group. This method is widely used for LC-MS analysis.

  • Phenylisothiocyanate (PITC): Reacts with the amino group of HGA to form a phenylthiocarbamyl (PTC) derivative, which can be detected by UV or mass spectrometry. This technique is suitable for HPLC analysis.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. This is a rapid reaction often used for HPLC with fluorescence detection.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent that replaces active hydrogens on the amino and carboxyl groups of HGA with trimethylsilyl (B98337) (TMS) groups, increasing its volatility for GC-MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of various derivatization techniques for HGA analysis reported in the literature.

Table 1: Quantitative Performance of Dansyl Chloride Derivatization for HGA Analysis by LC-MS/MS

MatrixLimit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
Whole Blood0.35 µg/L0.8–500 µg/LNot Reported[1][2]
Human PlasmaNot explicitly stated for HGA aloneNot explicitly stated for HGA alone>86% (for HGA and MCPG)
Serum (Equine)Lowest calibrator (not specified)100 - 2000 ng/mLAcceptable accuracy and precision

Table 2: Quantitative Performance of PITC Derivatization for HGA Analysis by HPLC-UV

MatrixLimit of Quantification (LOQ)Spike Levels (µg/g)Mean Recovery (%)Citation
Ackee FruitNot explicitly stated48.4129.18
Ackee FruitNot explicitly stated96.8107.95
Ackee FruitNot explicitly stated201.699.12
Ackee FruitNot explicitly stated403.294.37

Table 3: Quantitative Performance of Methods Not Requiring Derivatization (LC-MS/MS)

MatrixLimit of Quantification (LOQ)Recovery (%)Citation
Cow's Milk1.12 µg/L89–106%[3]
Cow's UrineNot explicitly stated85–104%[3]
Maple Samples16.4 µg/kgGood recovery and precision[4]
Ackee Fruit1.9 µg/g70-120%[5]

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization for LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of HGA in biological fluids.[1][2]

Materials:

  • Sample (e.g., plasma, serum, whole blood extract)

  • 10X Phosphate Buffered Saline (PBS), pH 11.0

  • Dansyl chloride solution (1 mg/mL in acetonitrile)

  • Deionized water

  • Acetonitrile (B52724)

  • Formic acid

Procedure:

  • Sample Preparation: Extract HGA from the sample matrix. For whole blood, a solid-phase extraction (HILIC cartridges) is recommended. For plasma or serum, protein precipitation followed by evaporation of the supernatant to dryness is a common approach.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer.

  • Derivatization Reaction:

    • To the dried sample extract, add 20 µL of 10X PBS buffer (pH 11.0).

    • Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

    • Vortex briefly to mix.

    • Incubate the mixture at 60 °C for 10 minutes in a shaker or thermomixer.

  • Quenching and Dilution:

    • After incubation, add 430 µL of deionized water to the reaction mixture.

    • Vortex to mix thoroughly.

  • LC-MS/MS Analysis:

    • Transfer the final solution to an autosampler vial.

    • Inject an appropriate volume onto a C18 reverse-phase column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid for separation.

    • Detect the dansylated HGA using a mass spectrometer in positive ion mode, monitoring for the specific precursor and product ions.

Advantages:

  • High sensitivity and specificity.[1][2]

  • Dansyl derivatives show good chromatographic behavior on reverse-phase columns.

  • The derivatization reaction is relatively straightforward.

Disadvantages:

  • Dansyl chloride can also react with other primary and secondary amines, potentially leading to matrix effects.

  • The stability of dansyl derivatives can be a concern, and samples should be analyzed relatively quickly after preparation.[5]

Protocol 2: PITC Derivatization for HPLC-UV Analysis

This protocol is based on a validated method for HGA in ackee fruit.[6]

Materials:

  • Sample extract (e.g., from ackee fruit)

  • Phenylisothiocyanate (PITC)

  • Coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v)

  • Drying agent (e.g., nitrogen gas)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Extraction: Extract HGA from the sample matrix using a solvent such as 80% ethanol-water. Centrifuge and filter the extract.

  • Drying: Transfer an aliquot of the extract to a reaction vial and dry it completely under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 20 µL of the coupling buffer to the dried extract and vortex to dissolve.

    • Add 20 µL of PITC solution (e.g., 5% in ethanol).

    • Vortex and let the reaction proceed at room temperature for 20 minutes.

  • Removal of Excess Reagent:

    • Dry the sample again under a stream of nitrogen to remove excess PITC and by-products.

  • Reconstitution and Analysis:

    • Reconstitute the dried derivative in a suitable solvent (e.g., initial mobile phase).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Detect the PITC-HGA derivative using a UV detector at 254 nm.

Advantages:

  • The PITC derivatization method is well-established for amino acid analysis.

  • The derivatives are stable and provide good UV absorbance.[6]

Disadvantages:

  • The derivatization procedure involves multiple drying steps, which can be time-consuming.[7]

  • PITC is toxic and should be handled with care in a fume hood.[8]

  • The method may be less sensitive than LC-MS/MS based methods.

Protocol 3: BSTFA Derivatization for GC-MS Analysis

This protocol outlines a general procedure for the silylation of amino acids for GC-MS analysis.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Sample Preparation: Extract HGA and ensure the final extract is completely dry, as silylation reagents are moisture-sensitive.[9]

  • Derivatization Reaction:

    • To the dried extract in a GC vial, add 100 µL of acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly.

    • Heat the vial at 70°C for 30-45 minutes to ensure complete derivatization.[10]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • The mass spectrometer is used to identify and quantify the TMS-derivatized HGA based on its characteristic mass spectrum.

Advantages:

  • GC-MS provides excellent chromatographic resolution and mass spectral information for confident identification.

  • Silylation is a well-understood and effective derivatization technique for making polar compounds amenable to GC analysis.[1]

Disadvantages:

  • The derivatization reagents and the resulting TMS derivatives are highly sensitive to moisture, which can lead to incomplete derivatization and degradation of the derivatives.[9]

  • Excess derivatizing reagent can sometimes interfere with the chromatography or contaminate the GC-MS system.[11]

  • The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile compounds.

Methods Not Requiring Derivatization

Recent advances in LC-MS/MS technology have enabled the direct analysis of HGA without the need for derivatization. These methods typically utilize specialized chromatography columns to retain the polar HGA molecule.

Key Approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective at retaining polar compounds like HGA.[5]

  • Mixed-Mode Chromatography: These columns combine reverse-phase and ion-exchange properties to retain a wide range of compounds, including polar analytes.[5]

Advantages:

  • Simplified and faster sample preparation, as the derivatization step is eliminated.[12]

  • Reduced risk of derivatization-related errors and variability.[5]

  • High throughput is achievable.

Disadvantages:

  • Requires specialized and potentially more expensive chromatography columns.

  • Method development can be more challenging to achieve optimal retention and peak shape.

  • May be more susceptible to matrix effects compared to methods with a derivatization and clean-up step.[5]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Plant Sample Extraction Extraction of HGA Sample->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Derivatization Addition of Derivatizing Reagent Cleanup->Derivatization Reaction Incubation (Heat/Time) Derivatization->Reaction LCMS LC-MS/MS Analysis Derivatization->LCMS GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV/FLD Analysis Derivatization->HPLC Quenching Quenching/Dilution (for LC)

Caption: General workflow for HGA analysis using derivatization.

Dansyl_Chloride_Reaction HGA This compound A (Primary Amine) reagents + DansylCl Dansyl Chloride arrow -> DansylHGA Dansylated HGA (Fluorescent & Ionizable)

Caption: Dansyl chloride derivatization reaction of this compound A.

PITC_Reaction HGA This compound A (Amino Group) reagents + PITC Phenylisothiocyanate (PITC) arrow -> PTC_HGA PTC-HGA Derivative (UV Active)

Caption: PITC derivatization reaction of this compound A.

BSTFA_Reaction HGA This compound A (Active Hydrogens) reagents + BSTFA BSTFA arrow -> TMS_HGA TMS-HGA Derivative (Volatile)

Caption: BSTFA derivatization reaction of this compound A.

References

Application Note: Quantitative Analysis of Hypoglycin A in Ackee Fruit by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid analog found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of unripe ackee can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia and metabolic disruption. The toxicity of HGA stems from its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits several key enzymes involved in fatty acid and amino acid metabolism. Consequently, accurate and sensitive quantification of HGA in ackee fruit is crucial for food safety and toxicological studies. This application note provides a detailed protocol for the analysis of this compound A in ackee fruit using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound A from Ackee Fruit

This protocol outlines the extraction of HGA from ackee fruit arils, adapted from methodologies that utilize an ethanolic solution for efficient extraction.[1][2]

Materials:

  • Fresh or canned ackee fruit arils

  • Ethanol (80%)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • 0.2 µm syringe filters

  • Vortex mixer

Procedure:

  • Weigh approximately 3 grams of ackee fruit aril into a centrifuge tube.

  • Add 20 mL of 80% ethanol.

  • Homogenize the sample for 2 minutes.

  • Vortex the homogenate for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. For some applications, a dilution step with the initial mobile phase may be necessary to fall within the calibration range.

Liquid Chromatography (LC)

This method utilizes a mixed-mode column to achieve retention of the polar HGA molecule without the need for derivatization.[1]

ParameterCondition
Column Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 100 x 3 mm)[1]
Mobile Phase A 5 mM Ammonium formate (B1220265) in 10:90 water:acetonitrile, pH 2.9[1]
Mobile Phase B 50 mM Ammonium formate in 30:70 water:acetonitrile, pH 2.9[1]
Gradient Isocratic with 100% A for 0-0.25 min, then a linear gradient to 80% B from 0.25-5.5 min, followed by a wash and re-equilibration[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL
Column Temperature 40 °C
Tandem Mass Spectrometry (MS/MS)

The analysis is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 142.2
Product Ions (Q3) m/z 74 (Quantification) and m/z 96 (Confirmation)
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV
Dwell Time 100 ms

MS/MS Fragmentation of this compound A:

The precursor ion for this compound A is its protonated molecule [M+H]⁺ at m/z 142.2. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46 Da) and subsequent fragmentation. The major product ions monitored are:

  • m/z 74: This ion is typically used for quantification and corresponds to the amino acid backbone after the loss of the cyclopropylmethylidene group.

  • m/z 96: This confirmation ion likely results from a different fragmentation pathway of the precursor ion.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of this compound A in ackee fruit.

ParameterValueReference
Limit of Detection (LOD) 0.63 µg/g[1]
Limit of Quantification (LOQ) 1.9 µg/g[1]
Linearity (R²) > 0.995[1]
Recovery 70-120%[1]
Relative Standard Deviation (RSD) ≤ 20%[1]

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analysis of this compound A in ackee fruit.

HypoglycinA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Ackee Sample (3g) extraction Add 80% Ethanol & Homogenize start->extraction centrifuge Centrifuge at 4000 rpm extraction->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter lc_separation LC Separation (Mixed-mode Column) filter->lc_separation Inject Sample ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (m/z 142.2 -> 74) ms_detection->quantification confirmation Confirmation (m/z 142.2 -> 96) ms_detection->confirmation report Generate Report quantification->report confirmation->report

Caption: Workflow for the LC-MS/MS analysis of this compound A in ackee fruit.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound A in ackee fruit using LC-MS/MS. The described method, which includes a straightforward extraction procedure and a sensitive instrumental analysis, is suitable for routine monitoring in food safety laboratories and for research purposes in toxicology and drug development. The high selectivity and sensitivity of the LC-MS/MS technique ensure accurate and precise results, which are critical for assessing the potential health risks associated with the consumption of ackee-containing products.

References

Application Notes and Protocols: Extraction of Hypoglycin A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A is a naturally occurring, toxic, non-proteinogenic amino acid found in various plant species, most notably in the unripe arils of the ackee fruit (Blighia sapida) and the seeds and seedlings of several maple species, including the box elder (Acer negundo) and sycamore maple (Acer pseudoplatanus).[1][2][3] Ingestion of this compound A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia, vomiting, and encephalopathy.[4][5][6] The toxicity stems from its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which disrupts mitochondrial fatty acid β-oxidation and gluconeogenesis.[3][7]

Accurate and efficient extraction of this compound A from plant material is crucial for toxicological studies, food safety analysis, and research into its biochemical mechanism of action. These application notes provide a detailed protocol for the extraction of this compound A for subsequent quantification, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Extraction Parameters

The following tables summarize key quantitative parameters from various published methods for the extraction of this compound A from different plant materials.

Table 1: Extraction Parameters for this compound A from Blighia sapida (Ackee)

ParameterMethod 1Method 2
Plant Material Minced canned ackee arilsMilled dried seeds
Sample Weight 3 ± 0.1 gNot specified
Extraction Solvent 8:2 ethanol (B145695):water80% ethanol
Solvent Volume Not specifiedNot specified
Extraction Technique ShakingNot specified
Extraction Time Not specifiedNot specified
Extraction Temperature Room temperatureNot specified
Reference [8][9]

Table 2: Extraction Parameters for this compound A from Acer species (Maple)

ParameterMethod 1Method 2Method 3
Plant Material Homogenized seedsHomogenized seedsHomogenized seeds, sprouts, or leaves
Sample Weight Not specifiedNot specified1 g
Extraction Solvent Methanol, ethanol, or waterWatermilliQ water
Solvent Volume Not specifiedNot specified10 mL
Extraction Technique ShakingNot specifiedMechanical shaker
Extraction Time 1 hour or 24 hours2 cycles1 hour
Extraction Temperature 50°C or 20°CNot specifiedNot specified
Reference [10][2][11]

Experimental Protocols

This section details a generalized yet comprehensive protocol for the extraction of this compound A from plant material, based on common methodologies. This protocol is optimized for subsequent analysis by LC-MS/MS without the need for derivatization.

Materials and Reagents
  • Plant material (e.g., unripe ackee arils, maple seeds)

  • Homogenizer or grinder

  • Analytical balance

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Mechanical shaker or sonicator

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Extraction Solvent: 80% Ethanol (v/v) in ultrapure water

  • This compound A analytical standard

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol Steps
  • Sample Preparation:

    • For fresh material like ackee arils, mince the sample using a food processor to a smoothie-like consistency.[8]

    • For dried material like maple seeds, homogenize to a fine powder using a grinder.[10]

    • Accurately weigh approximately 1-3 g of the homogenized plant material into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of 80% ethanol to the centrifuge tube containing the sample.

    • Securely cap the tube and vortex briefly to ensure the sample is fully wetted by the solvent.

    • Place the tube on a mechanical shaker and agitate for 1 hour at room temperature. Alternatively, sonication can be used to potentially improve extraction efficiency and reduce time.[10]

  • Clarification:

    • After extraction, centrifuge the sample at 5,000 x g for 10 minutes at 10°C to pellet the solid plant material.[11]

  • Sample Dilution and Filtration:

    • Carefully collect the supernatant (the liquid extract).

    • Based on the expected concentration of this compound A, dilute the extract with ultrapure water or an appropriate mobile phase starting solution. A 10- to 100-fold dilution is often necessary for seed extracts.[11]

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the filtered extract using a validated LC-MS/MS method for the quantification of this compound A. A mixed-mode analytical column can be used to retain the polar this compound A molecule without derivatization.[8]

    • Prepare a calibration curve using the this compound A analytical standard in the same diluent as the samples.

    • Monitor at least two specific mass-to-charge ratio (m/z) transitions for positive identification and accurate quantification.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_clarification Clarification & Analysis start Plant Material (Ackee arils, Maple seeds) homogenize Homogenize/Mince start->homogenize weigh Weigh Sample (1-3 g) homogenize->weigh add_solvent Add 80% Ethanol (10 mL) weigh->add_solvent extract Shake/Sonicate (1 hr) add_solvent->extract centrifuge Centrifuge (5000 x g, 10 min) extract->centrifuge collect Collect Supernatant centrifuge->collect dilute_filter Dilute & Filter (0.22 µm) collect->dilute_filter analyze LC-MS/MS Analysis dilute_filter->analyze

Caption: Workflow for the extraction of this compound A from plant material.

Signaling Pathway of this compound A Toxicity

HypoglycinA_Toxicity cluster_ingestion Metabolic Activation cluster_inhibition Mitochondrial Inhibition cluster_outcome Pathophysiological Outcome HypoglycinA This compound A (Protoxin) MCPA_CoA MCPA-CoA (Toxic Metabolite) HypoglycinA->MCPA_CoA Branched-chain α-keto acid dehydrogenase MCPA_CoA_node MCPA-CoA BetaOxidation Fatty Acid β-Oxidation MCPA_CoA_node->BetaOxidation Inhibits Acyl-CoA Dehydrogenases Gluconeogenesis Gluconeogenesis MCPA_CoA_node->Gluconeogenesis Inhibits required enzymes GlycogenDepletion Glycogen Depletion BetaOxidation->GlycogenDepletion Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: Mechanism of this compound A-induced toxicity.

References

Cell Culture Models for Hypoglycin A Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid pro-toxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1] HGA itself is not the toxic agent; it is metabolized in the body to methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, crucial enzymes in the β-oxidation of fatty acids.[3][4] The disruption of fatty acid metabolism leads to a subsequent impairment of gluconeogenesis, resulting in a drastic drop in blood glucose levels.[1][2]

Understanding the cellular and molecular mechanisms of HGA toxicity is critical for the development of effective therapeutic strategies. In vitro cell culture models provide a powerful and controlled environment to investigate the direct effects of HGA and its metabolites on cellular function, screen for potential antidotes, and elucidate the underlying signaling pathways. This document provides detailed application notes and protocols for establishing and utilizing cell culture models for HGA research.

Recommended Cell Lines

The selection of an appropriate cell line is crucial for modeling HGA toxicity. Based on the pathophysiology of Jamaican Vomiting Sickness, which primarily affects the liver and can have neurological and muscular consequences, the following cell lines are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of HGA metabolism and gluconeogenesis, HepG2 cells are a highly relevant model to study HGA-induced hepatotoxicity and its effects on glucose metabolism.

  • C2C12 (Mouse Myoblast Cell Line): To investigate the potential effects of HGA on muscle cells, which are highly dependent on fatty acid oxidation for energy, the C2C12 cell line is a suitable model. These cells can be differentiated into myotubes to better represent mature muscle fibers.

  • SH-SY5Y (Human Neuroblastoma Cell Line): Given the neurological symptoms such as seizures and coma observed in severe cases of Jamaican Vomiting Sickness, the SH-SY5Y cell line can be used to study the neurotoxic potential of HGA.

Experimental Workflow

A general workflow for investigating HGA toxicity in cell culture is outlined below.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Seeding (HepG2, C2C12, or SH-SY5Y) treatment Treatment with this compound A or MCPA-CoA cell_culture->treatment cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) treatment->cytotoxicity metabolic Metabolic Assays (e.g., Glucose Uptake, ATP Levels) treatment->metabolic beta_oxidation Fatty Acid β-Oxidation Assay treatment->beta_oxidation mitochondrial Mitochondrial Function Assays treatment->mitochondrial data_analysis Quantitative Data Analysis (e.g., IC50 determination) cytotoxicity->data_analysis metabolic->data_analysis beta_oxidation->data_analysis mitochondrial->data_analysis pathway_analysis Signaling Pathway Interpretation data_analysis->pathway_analysis

Caption: General experimental workflow for HGA research.

Signaling Pathway of this compound A-Induced Toxicity

The primary mechanism of HGA toxicity involves the inhibition of fatty acid β-oxidation by its metabolite, MCPA-CoA. This leads to a cascade of metabolic disruptions, ultimately resulting in cellular energy crisis and hypoglycemia.

G cluster_cell Cellular Environment HGA This compound A (HGA) MCPA_CoA MCPA-CoA HGA->MCPA_CoA Metabolism FattyAcyl_CoA Fatty Acyl-CoA MCPA_CoA->FattyAcyl_CoA Inhibits Acyl-CoA Dehydrogenases FattyAcids Fatty Acids FattyAcids->FattyAcyl_CoA Activation Acetyl_CoA Acetyl-CoA FattyAcyl_CoA->Acetyl_CoA β-Oxidation Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activates ATP ATP Acetyl_CoA->ATP TCA Cycle & Oxidative Phosphorylation Glucose Glucose Gluconeogenesis->Glucose CellDeath Cellular Dysfunction & Cell Death Glucose->ATP Glycolysis

References

Application Notes and Protocols for Animal Models of Hypoglycin A-Induced Encephalopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A is a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and certain maple species.[1] Ingestion can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia and encephalopathy. The primary mechanism of toxicity involves the irreversible inhibition of key enzymes in fatty acid β-oxidation and gluconeogenesis by its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] This disruption of cellular energy metabolism is central to the pathophysiology of the resulting encephalopathy. Animal models, particularly in rodents, are crucial for investigating the mechanisms of neurotoxicity and for the preclinical evaluation of potential therapeutic interventions.

These application notes provide detailed protocols for inducing and evaluating this compound A-induced encephalopathy in rodent models, focusing on dose-response assessment, neurobehavioral analysis, and biochemical and histopathological evaluations.

Data Presentation: Quantitative Dosing and Toxicity Data

The following tables summarize key quantitative data from studies on this compound A toxicity in rats.

Table 1: Acute Toxicity of this compound A in Rats

ParameterRoute of AdministrationValue (mg/kg body weight)Species/StrainReference
LD50Oral98Rat[3]
LD50Intraperitoneal97Rat[3]
Acute Toxic DoseOral (aqueous)100Rat[4]
Acute Toxic Dose (Male)Dietary231.19 ± 62.55Sprague-Dawley Rat[4]
Acute Toxic Dose (Female)Dietary215.99 ± 63.33Sprague-Dawley Rat[5]

Table 2: Chronic Toxicity and Maximum Tolerated Dose (MTD) of this compound A in Rats

ParameterRoute of AdministrationValue (mg/kg body weight/day)DurationSpecies/StrainReference
MTD (Male & Female)Dietary1.50 ± 0.0730 daysSprague-Dawley Rat[4]

Signaling Pathway of this compound A-Induced Metabolic Disruption

The following diagram illustrates the metabolic cascade initiated by this compound A, leading to cellular energy crisis.

HypoglycinA_Pathway cluster_ingestion Ingestion & Metabolism cluster_inhibition Enzyme Inhibition cluster_consequences Metabolic Consequences This compound A This compound A MCPA MCPA (Methylenecyclopropylacetic acid) This compound A->MCPA Metabolism MCPA-CoA MCPA-CoA MCPA->MCPA-CoA Activation Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases MCPA-CoA->Acyl-CoA Dehydrogenases Inhibits Gluconeogenesis Enzymes Gluconeogenesis Enzymes MCPA-CoA->Gluconeogenesis Enzymes Inhibits Fatty Acid Oxidation Block ↓ Fatty Acid β-Oxidation Acyl-CoA Dehydrogenases->Fatty Acid Oxidation Block Gluconeogenesis Block ↓ Gluconeogenesis Gluconeogenesis Enzymes->Gluconeogenesis Block Energy Depletion ↓ Cellular ATP Fatty Acid Oxidation Block->Energy Depletion Hypoglycemia Hypoglycemia Gluconeogenesis Block->Hypoglycemia Hypoglycemia->Energy Depletion Encephalopathy Encephalopathy Energy Depletion->Encephalopathy

Caption: Metabolic pathway of this compound A toxicity.

Experimental Protocols

Protocol 1: Induction of Acute this compound A-Induced Encephalopathy in Rats

This protocol is designed to induce acute encephalopathy for the study of neurotoxicity and evaluation of acute interventions.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g). House individually with ad libitum access to standard chow and water, under a 12-hour light/dark cycle.

2. Materials:

  • This compound A (crystalline form)

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles (18-20 gauge, straight)

  • Animal scale

3. Procedure:

  • Fasting: Fast the rats for 12-16 hours overnight with free access to water. Fasting has been shown to increase the toxicity of this compound A.[3]

  • Dosing Solution Preparation: Prepare a fresh solution of this compound A in sterile saline on the day of the experiment. A dose of 100 mg/kg is recommended to induce significant toxicity.[4]

  • Administration:

    • Weigh each rat to determine the precise volume of the dosing solution.

    • Administer the this compound A solution via oral gavage.

    • A control group should receive an equivalent volume of sterile saline.

  • Monitoring:

    • Closely monitor the animals for clinical signs of toxicity, which may include drowsiness, lethargy, progressing to coma.[3]

    • Record the onset and severity of symptoms.

    • Blood glucose levels should be monitored at baseline and at regular intervals (e.g., 2, 4, 6, 8 hours) post-administration using a handheld glucometer. A significant drop in blood glucose is a key indicator of toxicity.

Experimental Workflow Diagram:

Acute_Protocol_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Overnight Fasting (12-16 hours) Animal_Acclimatization->Fasting Baseline_Measurements Baseline Measurements (Weight, Blood Glucose) Fasting->Baseline_Measurements Dosing Oral Gavage (this compound A or Saline) Baseline_Measurements->Dosing Monitoring Clinical Signs & Blood Glucose (Hourly for 8 hours) Dosing->Monitoring Endpoint Endpoint: Behavioral Testing, Biochemical/Histological Analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for acute this compound A encephalopathy model.

Protocol 2: Neurobehavioral Assessment

A battery of behavioral tests should be performed to assess the neurological deficits associated with encephalopathy.

1. Open Field Test:

  • Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.[6]

  • Apparatus: A square arena (e.g., 50x50 cm) with walls.

  • Procedure:

    • Place the rat in the center of the open field.

    • Allow the animal to explore freely for 10 minutes.[6]

    • Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency using a video tracking system.

2. Rotarod Test:

  • Purpose: To evaluate motor coordination and balance.[6]

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train the rats on the rotarod at a constant speed (e.g., 4 rpm) for several days prior to the experiment.

    • On the test day, place the rat on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall.

3. Novel Object Recognition Test:

  • Purpose: To assess learning and memory.[7]

  • Procedure:

    • Habituation: Allow the rat to explore an empty open field.

    • Familiarization Phase: Place two identical objects in the open field and allow the rat to explore for a set period (e.g., 5 minutes).

    • Test Phase: After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object.

    • Record the time spent exploring the novel versus the familiar object. A healthy animal will spend more time with the novel object.

Protocol 3: Biochemical Analysis

1. Sample Collection:

  • At the experimental endpoint, collect blood, urine, and brain tissue.

  • Blood can be collected via cardiac puncture into EDTA tubes for plasma or serum separator tubes.

  • Urine can be collected from metabolic cages.

  • Brain tissue should be rapidly dissected, with specific regions (e.g., hippocampus, cortex) flash-frozen in liquid nitrogen and stored at -80°C.

2. Analysis of this compound A Metabolites:

  • Analytes: Methylenecyclopropylacetyl-carnitine (MCPA-carnitine) and methylenecyclopropylacetyl-glycine (MCPA-glycine) in urine and serum.

  • Method: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Procedure Outline:

    • Sample Preparation: Extract samples with methanol (B129727) containing internal standards.

    • Chromatography: Separate the metabolites on a C18 column.

    • Mass Spectrometry: Detect and quantify the specific metabolites using multiple reaction monitoring (MRM).

3. Neurotransmitter Analysis:

  • Analytes: Dopamine, serotonin, and their metabolites in brain tissue.

  • Method: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

  • Procedure Outline:

    • Homogenization: Homogenize brain tissue in an appropriate buffer.

    • Purification: Purify the neurotransmitters from the homogenate.

    • HPLC-ECD: Separate and detect the neurotransmitters.

Protocol 4: Histopathological Analysis of Brain Tissue

1. Tissue Preparation:

  • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Section the brain using a cryostat or vibratome.

2. Staining:

  • Hematoxylin and Eosin (H&E): For general morphology and detection of neuronal damage.

  • Cresyl Violet: To assess neuronal loss.

  • Immunohistochemistry:

    • Glial Fibrillary Acidic Protein (GFAP): To detect astrogliosis, a marker of brain injury.[9]

    • Iba-1: To identify microgliosis, indicating neuroinflammation.[9]

    • Neurofilament (NF) Staining: To assess axonal damage.[9]

Histopathology Workflow Diagram:

Histopathology_Workflow Start_Histo Start Perfusion Transcardial Perfusion (Saline then 4% PFA) Start_Histo->Perfusion Post_Fixation Post-Fixation & Cryoprotection Perfusion->Post_Fixation Sectioning Brain Sectioning (Cryostat/Vibratome) Post_Fixation->Sectioning Staining Staining: - H&E - Cresyl Violet - Immunohistochemistry Sectioning->Staining Imaging Microscopy & Image Analysis Staining->Imaging Analysis Quantification of Neuronal Damage & Gliosis Imaging->Analysis End_Histo End Analysis->End_Histo

Caption: Workflow for histopathological analysis of brain tissue.

Conclusion

The animal models and protocols described provide a framework for investigating the pathophysiology of this compound A-induced encephalopathy and for the preclinical assessment of novel therapeutic strategies. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding and potential treatment of this life-threatening condition.

References

Spectrophotometric Determination of Hypoglycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A (HGA) is a naturally occurring toxic amino acid found in the unripe arils of the ackee fruit (Blighia sapida) and in the seeds of some maple species (Acer species). Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness or Atypical Myopathy in horses. Accurate quantification of HGA is crucial for food safety, toxicological studies, and clinical diagnostics. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound A. Two primary methods are presented: an indirect method involving pre-column derivatization with phenylisothiocyanate (PITC) followed by UV spectrophotometry, and a direct colorimetric method based on the ninhydrin (B49086) reaction.

Introduction

Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical technique for the quantification of various compounds. While direct spectrophotometric measurement of native this compound A is challenging due to its weak chromophore, derivatization or reaction with color-forming reagents can overcome this limitation. The PITC derivatization method enhances the UV absorbance of HGA, allowing for sensitive detection. The ninhydrin method provides a simple colorimetric assay for the quantification of total primary amino acids, including HGA. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Indirect Spectrophotometric Determination via PITC Derivatization

This method is based on the reaction of this compound A with phenylisothiocyanate (PITC), which forms a phenylthiocarbamyl (PTC) derivative that strongly absorbs UV light at 254 nm.[1][2] This method is often coupled with High-Performance Liquid Chromatography (HPLC) for separation from other sample components, with the UV detector serving as the spectrophotometric quantification tool.

Quantitative Data Summary
ParameterValueReference
Derivatization ReagentPhenylisothiocyanate (PITC)[1]
Wavelength of Maximum Absorbance (λmax)254 nm[1][2]
Stability of PTC-HGA DerivativeStable for at least 4 days[1]
Experimental Protocol

1. Reagent Preparation

  • Extraction Solvent (80% Ethanol): Mix 800 mL of absolute ethanol (B145695) with 200 mL of deionized water.

  • Derivatization Reagent (PITC Solution): Prepare a solution of 10% (v/v) PITC in a suitable solvent like pyridine (B92270) or acetonitrile. This reagent should be prepared fresh. A common preparation involves a mixture of ethanol, water, triethylamine, and PITC (7:1:1:1 v/v/v/v).[3]

  • This compound A Standard Solutions: Prepare a stock solution of this compound A of known concentration in the extraction solvent. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

2. Sample Preparation (from Ackee Fruit Arils)

  • Weigh a known amount of the sample (e.g., 10 g of homogenized ackee arils).

  • Add a defined volume of 80% ethanol (e.g., 50 mL).

  • Homogenize the mixture thoroughly.

  • Centrifuge the homogenate to pellet solid material.

  • Filter the supernatant through a 0.45 µm syringe filter to obtain a clear extract.

3. Derivatization Procedure

  • Take a known volume of the clear sample extract or standard solution (e.g., 100 µL).

  • Add an equal volume of the PITC derivatization reagent.

  • Vortex the mixture gently to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for approximately 20-60 minutes.[3][4]

  • After the reaction, the sample is typically dried under a stream of nitrogen or in a vacuum centrifuge to remove excess reagent.

  • Reconstitute the dried derivative in a suitable solvent (e.g., mobile phase for HPLC or a buffer solution) for analysis.

4. Spectrophotometric Measurement

  • If using a standalone spectrophotometer, measure the absorbance of the reconstituted PTC-HGA derivative at 254 nm against a reagent blank.

  • More commonly, the derivatized sample is injected into an HPLC system equipped with a UV detector set to 254 nm. The peak area corresponding to the PTC-HGA derivative is proportional to the concentration of this compound A in the sample.

Workflow Diagram

PITC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Ackee Arils) Extraction Extraction with 80% Ethanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Reaction with PITC Filtration->Derivatization Drying Drying Derivatization->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis UV Spectrophotometry (254 nm) Reconstitution->Analysis

Workflow for PITC Derivatization of this compound A.

Method 2: Direct Spectrophotometric Determination with Ninhydrin

This method is based on the reaction of the primary amino group of this compound A with ninhydrin to form a colored product known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[5][6] This is a general method for primary amino acids, and therefore, its specificity can be a limitation in complex matrices.

Quantitative Data Summary
ParameterValueReference
ReagentNinhydrin[5][6]
Wavelength of Maximum Absorbance (λmax)570 nm[5][6][7]
Reaction Temperature90-100 °C[6][7]
Reaction Time15-45 minutes[6][8]
Experimental Protocol

1. Reagent Preparation

  • Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone. This solution should be prepared fresh.[5][9]

  • Acetate (B1210297) Buffer (0.2 M, pH 5.2): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Alternatively, dissolve 16.4 g of sodium acetate in 100 mL of water and adjust the pH to 5.2 with glacial acetic acid.

  • This compound A Standard Solutions: Prepare a stock solution of this compound A of known concentration in deionized water or a suitable buffer. Create a series of calibration standards by diluting the stock solution.

2. Sample Preparation

  • Prepare a clear aqueous extract of the sample containing this compound A. This may involve extraction, centrifugation, and filtration as described in Method 1.

  • The final sample should be in an aqueous solution, preferably buffered to a pH around 5.2.

3. Reaction Procedure

  • Pipette a known volume of the sample extract or standard solution (e.g., 1 mL) into a test tube.

  • Add a defined volume of the ninhydrin reagent (e.g., 0.5 mL).

  • Add a volume of acetate buffer to maintain the optimal pH (e.g., 0.5 mL).

  • Mix the contents of the tube thoroughly.

  • Heat the test tubes in a boiling water bath for 15-20 minutes.[8][10]

  • Cool the tubes to room temperature.

  • Add a diluting solvent, such as 50% ethanol or a mixture of water and n-propanol, to a final defined volume (e.g., 5 mL).[8][10]

4. Spectrophotometric Measurement

  • Set the spectrophotometer to a wavelength of 570 nm.

  • Zero the instrument using a reagent blank (prepared by following the same procedure but with deionized water instead of the sample).

  • Measure the absorbance of the standards and the samples.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound A in the samples from the calibration curve.

Reaction Pathway Diagram

Ninhydrin_Reaction HGA This compound A (Primary Amino Acid) Intermediate Intermediate Products (Aldehyde, CO2, NH3, Hydrindantin) HGA->Intermediate + 2 Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate Heat Heat (90-100°C) RuhemannsPurple Ruhemann's Purple (λmax = 570 nm) Intermediate->RuhemannsPurple + NH3 + Hydrindantin Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Simplified Ninhydrin Reaction with this compound A.

Discussion and Considerations

  • Specificity: The PITC derivatization method, especially when coupled with HPLC, offers high specificity for this compound A. The ninhydrin method is a general assay for primary amino acids and may be subject to interference from other amino acids present in the sample. Therefore, for complex matrices, a purification step may be necessary prior to the ninhydrin assay.

  • Sensitivity: Both methods can achieve good sensitivity. The PITC-HPLC-UV method is capable of detecting this compound A at low nanogram levels.[1] The sensitivity of the ninhydrin assay can be optimized by adjusting reagent concentrations and reaction conditions.

  • Matrix Effects: Complex sample matrices can interfere with both methods. For the PITC method, other compounds with primary or secondary amine groups can also be derivatized. For the ninhydrin method, any primary amino acid will contribute to the color development. Sample cleanup and appropriate blank corrections are essential for accurate quantification.

  • Safety: PITC is a toxic and moisture-sensitive reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11] Ninhydrin is a strong oxidizing agent and can stain skin.[7] Standard laboratory safety precautions should be followed when handling all chemicals.

Conclusion

The spectrophotometric determination of this compound A can be effectively achieved through either indirect analysis of its PITC derivative or direct colorimetric analysis using the ninhydrin reaction. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, desired level of specificity and sensitivity, and the analytical instrumentation available. The protocols provided in these application notes offer a detailed guide for researchers, scientists, and drug development professionals to accurately quantify this important toxin.

References

Application Notes and Protocols for the Sensitive Detection of Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid protoxin found in the unripened fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1][2] The toxicity stems from the metabolic conversion of HGA to a potent inhibitor of fatty acid metabolism and gluconeogenesis.[3][4] Given the significant health risks, highly sensitive and specific analytical methods are crucial for the detection of HGA in food products, environmental samples, and clinical specimens to ensure consumer safety and aid in toxicological investigations.

These application notes provide an overview of the mechanism of HGA toxicity and detailed protocols for its quantitative analysis using modern analytical techniques.

Mechanism of this compound A Toxicity

This compound A itself is not toxic but is metabolized in the body to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[3][4] This metabolite irreversibly inhibits several key mitochondrial enzymes, primarily medium- and short-chain acyl-CoA dehydrogenases, which are essential for the beta-oxidation of fatty acids.[5] This blockage of fatty acid metabolism prevents the production of acetyl-CoA, a critical substrate for the Krebs cycle and the synthesis of ketone bodies. Furthermore, MCPA-CoA disrupts gluconeogenesis, the body's pathway for generating glucose from non-carbohydrate sources.[1][3] The dual inhibition of fatty acid oxidation and gluconeogenesis leads to a rapid depletion of liver glycogen (B147801) stores and a subsequent, severe hypoglycemic state.[1][6]

This compound A Toxicity Pathway cluster_ingestion Ingestion & Metabolism cluster_inhibition Mitochondrial Inhibition cluster_effects Systemic Effects HGA This compound A (Protoxin) Metabolism Metabolic Conversion (e.g., by branched-chain alpha-keto acid dehydrogenase) HGA->Metabolism MCPA_CoA MCPA-CoA (Toxic Metabolite) Metabolism->MCPA_CoA Enzymes Acyl-CoA Dehydrogenases (Short/Medium Chain) MCPA_CoA->Enzymes Irreversible Inhibition Gluco Gluconeogenesis MCPA_CoA->Gluco Blocked Beta_Ox β-Oxidation of Fatty Acids Enzymes->Beta_Ox Blocked Hypoglycemia Severe Hypoglycemia (Jamaican Vomiting Sickness) Beta_Ox->Hypoglycemia Gluco->Hypoglycemia

Caption: Metabolic pathway of this compound A toxicity.

Analytical Methods for this compound A Detection

Several analytical methods have been developed for the quantification of HGA. Early methods often relied on derivatization to enhance chromatographic retention and detection. More recent methods utilize the high sensitivity and specificity of mass spectrometry to enable direct analysis.

Table 1: Comparison of Analytical Methods for this compound A Detection

MethodDerivatization AgentCommon MatricesInstrumentationLimit of Quantification (LOQ) / Detection (LOD)Reference
LC-MS/MS NonePlant Material, Ackee Fruit, Serum, Milk, UrineLiquid Chromatography - Tandem Mass SpectrometryLOQ: 0.5 µg/g (plant material)[7]
UHPLC-HRMS/MS Dansyl ChlorideWhole BloodUltra-High Performance Liquid Chromatography - High-Resolution Tandem Mass SpectrometryLOD: 0.35 µg/L[8]
HPLC-MS/MS Dansyl ChlorideHuman PlasmaHigh-Performance Liquid Chromatography - Tandem Mass SpectrometryLOD: 0.33 ng/mL[9]
HPLC-UV Phenylisothiocyanate (PITC)Canned Ackee FruitHigh-Performance Liquid Chromatography - Ultraviolet DetectorDetects at low nanogram levels[10][11]
aTRAQ® Assay aTRAQ® ReagentEquine SerumMass SpectrometryLinearity from 0.09 µmol/L[12]

Experimental Protocols

Protocol 1: Direct HGA Quantification in Plant Material by LC-MS/MS (Without Derivatization)

This protocol describes a rapid and sensitive method for HGA detection, adapted from validated methods for plant tissues, which avoids time-consuming derivatization steps.[2][7]

LC-MS_MS_Workflow start Start sample_prep 1. Sample Preparation (Homogenize 0.1g of plant material) start->sample_prep extraction 2. Extraction (Add 1 mL of 80% Ethanol-Water. Vortex and sonicate.) sample_prep->extraction centrifuge 3. Centrifugation (14,000 rpm for 10 min) extraction->centrifuge supernatant 4. Supernatant Collection (Transfer supernatant to a new tube) centrifuge->supernatant dilution 5. Dilution & Filtration (Dilute with mobile phase. Filter through 0.22 µm syringe filter.) supernatant->dilution analysis 6. LC-MS/MS Analysis dilution->analysis end End analysis->end

Caption: Workflow for HGA detection by LC-MS/MS.

1. Materials and Reagents

  • This compound A analytical standard

  • L-Leucine-d3 (or other suitable internal standard)

  • LC-MS grade methanol, ethanol, water, and formic acid

  • Homogenizer

  • Microcentrifuge

  • 0.22 µm syringe filters

2. Sample Preparation and Extraction

  • Weigh approximately 100 mg of homogenized plant material (e.g., ackee arilli, tree seedlings) into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% ethanol-water solution containing the internal standard.

  • Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet solid debris.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the extract as needed with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

  • Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1) or a HILIC column suitable for retaining polar amino acids.[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to retain and elute HGA (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor at least two transitions for HGA for confirmation (e.g., precursor ion m/z 142.2 to product ions m/z 96 and m/z 74).[2]

4. Data Analysis

  • Construct a calibration curve using the analytical standard.

  • Quantify HGA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Method Performance and Recovery Data

MethodMatrixSpike LevelMean Recovery (%)RSD (%) / %CVReference
LC-MS/MSAckee Fruit17 µg/g70-120%≤ 20%[2]
LC-MS/MSAckee Fruit33 µg/g70-120%≤ 20%[2]
LC-MS/MSAckee Fruit66 µg/g70-120%≤ 20%[2]
HPLC-UV (PITC)Ackee Fruit48.4 µg/g129.18%11.86%[11]
HPLC-UV (PITC)Ackee Fruit96.8 µg/g107.95%5.02%[11]
HPLC-UV (PITC)Ackee Fruit201.6 µg/g99.12%2.11%[11]
HPLC-UV (PITC)Ackee Fruit403.2 µg/g94.37%1.35%[11]
Protocol 2: HGA Quantification in Biological Fluids by HPLC with Derivatization

This protocol is suitable for matrices like plasma or serum and employs derivatization to improve sensitivity and chromatographic performance on standard reversed-phase columns. Dansyl chloride and phenylisothiocyanate (PITC) are common derivatizing agents.[9][10][11]

HPLC_Derivatization_Workflow start Start sample_prep 1. Sample Collection (e.g., 50 µL Plasma/Serum) start->sample_prep protein_precip 2. Protein Precipitation (Add Acetonitrile (B52724), vortex, centrifuge) sample_prep->protein_precip dry_down 3. Dry Down (Evaporate supernatant under Nitrogen) protein_precip->dry_down derivatization 4. Derivatization (Add buffer and derivatizing agent (e.g., Dansyl Chloride). Incubate.) dry_down->derivatization analysis 5. HPLC Analysis (Reconstitute and inject) derivatization->analysis end End analysis->end

Caption: Workflow for HGA detection by HPLC with derivatization.

1. Materials and Reagents

  • This compound A analytical standard

  • Internal standard

  • Acetonitrile

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (or similar, pH ~11)

  • Reversed-phase HPLC column (e.g., C18)

2. Sample Preparation and Derivatization

  • To 50 µL of plasma or serum, add 200 µL of cold acetonitrile to precipitate proteins.[9]

  • Vortex for 30 seconds and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 60 °C.[9]

  • To the dried residue, add 20 µL of buffer (e.g., PBS, pH 11.0) and 50 µL of dansyl chloride solution.[9]

  • Vortex and incubate at 60 °C for 10 minutes to allow the derivatization reaction to complete.

  • After incubation, evaporate the solvent again or add a quenching solution if necessary.

  • Reconstitute the derivatized sample in mobile phase for injection.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A suitable gradient to separate the derivatized HGA from other sample components.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • For PITC derivatives: UV detector at 254 nm.[11]

    • For Dansyl chloride derivatives: Fluorescence detector or MS detector.

  • Injection Volume: 20 µL

4. Data Analysis

  • Prepare standards and a calibration curve using the same derivatization procedure as the samples.

  • Quantify the derivatized HGA peak based on the calibration curve.

References

Application Notes and Protocols for the Quantification of Hypoglycin A Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoglycin A (HGA) is a naturally occurring amino acid pro-toxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1][2] Ingestion of HGA can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia and metabolic derangements.[1][2][3] Accurate quantification of HGA in biological matrices and food products is crucial for toxicological studies, clinical diagnostics, and food safety monitoring.

The use of an internal standard (IS) is paramount for achieving accurate and precise quantification of HGA, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][4] This document provides detailed application notes and protocols for the quantification of HGA using various internal standards.

Principle of Internal Standard Quantification

The fundamental principle of using an internal standard is to add a known amount of a structurally similar but isotopically or chemically distinct compound to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for potential analytical errors that can occur throughout the experimental workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample (e.g., Plasma, Ackee) Add_IS Addition of Known Amount of Internal Standard (IS) Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC_Separation LC Separation of HGA and IS Extraction->LC_Separation MS_Detection MS/MS Detection & Response Measurement LC_Separation->MS_Detection Ratio Calculate Response Ratio (HGA/IS) MS_Detection->Ratio Calibration Plot Ratio vs. Concentration for Standards Ratio->Calibration Quantification Determine HGA Concentration in Sample from Calibration Curve Calibration->Quantification

Caption: Workflow for this compound A quantification using an internal standard.

Selection of Internal Standards

The choice of an internal standard is critical for the robustness of the analytical method. Both stable isotope-labeled (SIL) and non-isotopically labeled analogues have been successfully employed for HGA quantification.

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, providing the most effective correction for matrix effects.

  • ¹⁵N¹³C₂-Hypoglycin A (¹⁵N¹³C₂-HGA): This is an ideal SIL-IS for HGA quantification.[5]

Analogue Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, a structurally similar compound can be used.

  • L-Leucine-d3: A deuterated form of the amino acid leucine, which has similar physicochemical properties to HGA.[1][6]

  • Mescaline-d9: A deuterated analogue of mescaline that has been shown to have similar extraction, derivatization, retention time, and response characteristics to HGA.[7]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for HGA quantification using various internal standards.

Table 1: Method Performance for this compound A Quantification

Internal StandardMatrixLinearity RangeLOQRecovery (%)Precision (RSD %)Reference
L-Leucine-d3Canned Ackee10 - 1000 ng/mLNot Specified70 - 120≤ 20[1]
¹⁵N¹³C₂-HGAHuman Plasma1.00 - 100 ng/mL1.00 ng/mLNot Specified< 15[5]
Mescaline-d9Whole Blood0.8 - 500 µg/L0.8 µg/L85 - 115≤ 15[2][7]
L-Leucine-d3Equine Serum0.01 - 10 µmol/L0.01 µmol/LNot Specified< 15[6]

Experimental Protocols

Below are detailed methodologies for HGA quantification using different internal standards.

Protocol 1: Quantification of HGA in Ackee Fruit using L-Leucine-d3 as Internal Standard

This protocol is adapted from the U.S. Food and Drug Administration's Laboratory Information Bulletin.[1]

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • HGA Stock Solution (1 mg/mL): Prepare in water. From this, create a series of working standard solutions in acetonitrile (e.g., 0.5 to 40 µg/mL).[1]

  • Internal Standard Stock Solution (1 mg/mL): Prepare L-Leucine-d3 in water.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.[1]

3. Sample Preparation

  • Weigh a 3-g test portion of the ackee sample.

  • Add an ethanolic solution and shake.

  • Centrifuge the sample.

  • Dilute 5 µL of the sample extract with 245 µL of the IS working solution (50 ng/mL) in an autosampler vial.[1]

4. LC-MS/MS Analysis

  • LC Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column.

  • Mobile Phase A: 500 mM ammonium formate/formic acid (pH 2.9).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both HGA and L-Leucine-d3.

Table 2: Example MRM Transitions for HGA [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound A142.274Quantification
This compound A142.296Confirmation

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of HGA to L-Leucine-d3 against the concentration of the HGA standards.

  • Use a linear fit with 1/x weighting.

  • Determine the concentration of HGA in the samples from the calibration curve.

G cluster_sample Sample Preparation cluster_analysis Analysis Sample 3g Ackee Sample Extract Ethanolic Extraction & Centrifugation Sample->Extract Dilute Dilute Extract with L-Leucine-d3 IS Extract->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for HGA analysis in ackee fruit.

Protocol 2: Quantification of HGA in Human Plasma using ¹⁵N¹³C₂-HGA as Internal Standard

This protocol is based on a method for the simultaneous quantification of HGA and methylenecyclopropylglycine (B50705) (MCPG).[5]

1. Materials and Reagents

  • This compound A standard

  • ¹⁵N¹³C₂-HGA (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dansyl chloride

  • Phosphate buffered saline (PBS)

2. Standard and Internal Standard Preparation

  • HGA Stock and Calibrator Solutions: Prepare stock solutions of HGA in HPLC-grade water. Create calibrators ranging from 1.00 to 100 ng/mL.[5]

  • Internal Standard Stock Solution: Prepare a stock solution of ¹⁵N¹³C₂-HGA in HPLC-grade water.

  • Internal Standard Working Solution: Prepare a working solution containing the internal standard at a fixed concentration (e.g., 200 ng/mL).[5]

3. Sample Preparation

  • To a 96-well plate, add 10 µL of the internal standard working solution to each well.

  • Add 50 µL of plasma sample, quality controls, or calibrators.

  • Perform protein precipitation by adding 200 µL of acetonitrile and shaking.[5]

  • Transfer the supernatant to a new plate and evaporate to dryness.

  • Derivatization: Add 20 µL of 10X PBS buffer (pH 11.0) and 50 µL of dansyl chloride (1 mg/mL). Shake at 1,000 rpm at 60 °C for 10 minutes.[5]

  • Add 430 µL of water before analysis.

4. LC-MS/MS Analysis

  • LC Column: A suitable reversed-phase column for separating the derivatized analytes.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.

  • MS/MS Detection: Monitor the specific MRM transitions for dansylated HGA and dansylated ¹⁵N¹³C₂-HGA.

Table 3: Example MRM Transitions for Dansylated HGA [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
dns-HGA375.1170.1

5. Data Analysis

  • Plot the peak area ratio of dns-HGA to dns-¹⁵N¹³C₂-HGA against the HGA concentration of the standards.

  • Use the resulting calibration curve to quantify HGA in the plasma samples.

Signaling Pathway of this compound A Toxicity

This compound A is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits several key enzymes involved in fatty acid and amino acid metabolism, leading to the disruption of gluconeogenesis and β-oxidation.

G HGA This compound A MCPA_CoA MCPA-CoA HGA->MCPA_CoA Metabolism Inhibition Inhibition MCPA_CoA->Inhibition Fatty_Acid_Ox Fatty Acid β-oxidation Inhibition->Fatty_Acid_Ox Gluconeogenesis Gluconeogenesis Inhibition->Gluconeogenesis Hypoglycemia Hypoglycemia Fatty_Acid_Ox->Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: Simplified pathway of this compound A-induced hypoglycemia.

Conclusion

The use of internal standards, particularly stable isotope-labeled analogues, is essential for the accurate and reliable quantification of this compound A in various matrices. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the analysis of this potent toxin. The selection of the appropriate internal standard and careful validation of the analytical method are critical steps to ensure data quality and integrity.

References

Application Note and Protocol: Sample Preparation for Hypoglycin A Analysis in Milk

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoglycin A (HGA) is a toxic amino acid found in the fruits of the family Sapindaceae, such as ackee and lychee, as well as in the seeds and seedlings of some maple species. Ingestion of HGA can lead to a condition known as Jamaican Vomiting Sickness, which is characterized by hypoglycemia and can be fatal. HGA can also cause atypical myopathy in horses.[1] The potential for HGA to transfer into the milk of dairy cows that have grazed on contaminated pastures is a significant food safety concern.[2] This document provides detailed protocols for the preparation of milk samples for the quantitative analysis of HGA, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive analytical technique.

Experimental Protocols

Two primary methods for the sample preparation of milk for HGA analysis are described: a protein precipitation and extraction method, and a method involving centrifugation and direct analysis of the milk serum.

Method 1: Protein Precipitation and Extraction

This method is a comprehensive approach for extracting HGA and its metabolites from the milk matrix, involving protein precipitation followed by a cleanup step. This protocol is based on the work of El-Khatib et al.[3][4][5]

Materials:

  • Milk sample

  • 1% Formic acid in methanol (B129727) (v/v)

  • Formic acid

  • EDTA solution

  • C18 material (e.g., Polygoprep 300-30C18)

  • Acetonitrile (ACN)

  • Overhead shaker

  • Refrigerated centrifuge

  • Conical tubes (e.g., 15 mL or 50 mL)

Protocol:

  • Sample Aliquoting: In a suitable conical tube, combine 10 mL of the milk sample with 10 mL of 1% formic acid in methanol.[3]

  • Acidification and Chelation: Add 100 µL of formic acid and 1 mL of EDTA solution to the mixture.[3]

  • Extraction: Shake the sample vigorously using an overhead shaker for 20 minutes at room temperature.[3]

  • Protein Precipitation: Refrigerate the sample at -20°C for 2 hours to facilitate protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm and 4°C for 10 minutes.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube containing 0.1 g of C18 material and 2 mL of acetonitrile.[3]

  • Cleanup: Shake the tube in an overhead shaker for 15 minutes.[3]

  • Final Centrifugation: Centrifuge the sample at 4000 rpm and 20°C for 10 minutes.[5]

  • Sample for Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.

Method 2: Centrifugation and Direct Serum Analysis

This method offers a more straightforward and rapid approach by analyzing the milk serum directly after separation from the solid components. This protocol is based on the work of Ziegler et al.[1][2]

Materials:

  • Milk sample

  • High-speed centrifuge

  • Microcentrifuge tubes

Protocol:

  • Sample Storage: Milk samples are stored at -80°C until analysis.[1]

  • Thawing and Centrifugation: After thawing, precipitate any particulate matter by centrifuging the raw milk sample at 12,000 x g for 10 minutes.[1]

  • Serum Collection: The supernatant, which is the milk serum, is carefully collected for analysis.[1]

  • Sample for Analysis: An aliquot of the milk serum (e.g., 23 µL) is used for HGA determination.[1] This method may require a derivatization step depending on the analytical instrumentation used. For instance, quantification as its Fluorenylmethoxycarbonyl (Fmoc)-derivative has been reported.[1][2]

Data Presentation

The following table summarizes the quantitative data from the cited literature for HGA analysis in milk.

Method ReferenceSample Preparation MethodAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Measured Concentrations in Positive Samples
El-Khatib et al.Protein Precipitation and ExtractionUPLC-MS/MS (without derivatization)Not explicitly stated for milk1.12 µg/LNot detected in 68 samples
Ziegler et al.Centrifugation and Direct Serum AnalysisLC-ESI-MS/MS (with Fmoc-derivatization)9 µg/LNot explicitly stated120 and 489 nmol/L

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the two described sample preparation protocols.

G Workflow for Protein Precipitation and Extraction cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis s1 10 mL Milk Sample s2 Add 10 mL 1% Formic Acid in Methanol, 100 µL Formic Acid, 1 mL EDTA s1->s2 s3 Shake for 20 min s2->s3 s4 Refrigerate at -20°C for 2h s3->s4 s5 Centrifuge at 4000 rpm, 4°C for 10 min s4->s5 s6 Transfer Supernatant s5->s6 c1 Add Supernatant to 0.1g C18 material and 2 mL Acetonitrile s6->c1 c2 Shake for 15 min c1->c2 c3 Centrifuge at 4000 rpm, 20°C for 10 min c2->c3 a1 Collect Supernatant c3->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Workflow for Protein Precipitation and Extraction of this compound A from Milk.

G Workflow for Direct Serum Analysis cluster_0 Sample Preparation cluster_1 Analysis s1 Raw Milk Sample s2 Store at -80°C s1->s2 s3 Thaw and Centrifuge at 12,000 x g for 10 min s2->s3 s4 Collect Supernatant (Milk Serum) s3->s4 a1 Take Aliquot of Serum s4->a1 a2 (Optional) Derivatization (e.g., Fmoc) a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Workflow for Direct Serum Analysis of this compound A in Milk.

Discussion

The choice of sample preparation method depends on the specific requirements of the analysis and the available instrumentation. The protein precipitation and extraction method is more laborious but provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis and allows for the analysis of HGA without a derivatization step.[6] The direct serum analysis is simpler and faster but may require a derivatization step to enhance the retention and detection of HGA, especially with older HPLC systems.[1][2]

Recent advancements have led to the development of sensitive UPLC-MS/MS methods that can quantify HGA and its metabolites in milk without the need for derivatization, simplifying the analytical workflow.[6] The stability of HGA in frozen milk for up to 40 weeks has also been demonstrated, which is an important consideration for sample storage and handling.[6]

It is important to note that in some studies, the concentration of HGA in milk from cows that have ingested sycamore seedlings was below the limit of quantification, while its metabolites were detectable.[3][4][7][8] Therefore, analytical methods should ideally be capable of detecting both HGA and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Improving Hypoglycin A Recovery from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of Hypoglycin A from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound A from serum?

A1: The primary methods for extracting this compound A (HGA) from serum are protein precipitation (PPT), solid-phase extraction (SPE), and to a lesser extent, liquid-liquid extraction (LLE).[1][2][3] Protein precipitation is a rapid and simple method, often utilizing acetonitrile (B52724) to remove larger protein molecules.[4] Solid-phase extraction offers a more thorough cleanup by using specific cartridges, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbents, to isolate HGA from matrix components.[1][5][6]

Q2: Why is derivatization often necessary for this compound A analysis?

A2: Derivatization is frequently employed in HGA analysis to improve its chromatographic retention, enhance its stability, and increase its detection sensitivity, particularly for LC-MS/MS analysis.[7][8][9] Common derivatizing agents include dansyl chloride, phenylisothiocyanate (PITC), and o-phthalaldehyde (B127526) (OPA).[7][8] These agents modify the HGA molecule, making it more amenable to detection.

Q3: What are the critical factors affecting the stability of this compound A in serum samples?

A3: The stability of HGA in serum can be influenced by temperature, pH, and storage duration. To minimize degradation, it is recommended to process serum samples promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.

Q4: How can matrix effects be minimized in this compound A analysis?

A4: Matrix effects, where other components in the serum interfere with the ionization of HGA, can significantly impact the accuracy of quantification.[7] These effects can be mitigated by using an isotopically labeled internal standard, optimizing the sample cleanup procedure (e.g., using SPE for more effective removal of interfering substances), and diluting the sample extract before injection into the LC-MS/MS system.[7]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the recovery and analysis of this compound A from serum samples.

Low Recovery of this compound A
Possible Cause Recommended Solution(s)
Inefficient Protein Precipitation Ensure the correct ratio of acetonitrile to serum is used (typically 3:1 v/v) for efficient protein removal.[4] Insufficient acetonitrile may lead to incomplete protein precipitation and co-precipitation of HGA.
Suboptimal SPE Sorbent The choice of SPE sorbent is critical. For HGA, a hydrophilic compound, HILIC or mixed-mode cation exchange cartridges are often more effective than standard C18 cartridges.[1][6]
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to disrupt the interaction between HGA and the sorbent material. Multiple small volume elutions may be more effective than a single large volume elution.
Analyte Degradation Process samples on ice and minimize the time between extraction and analysis. Ensure storage conditions are appropriate (-80°C for long-term storage).
Co-elution with Interfering Substances Adjust the chromatographic gradient to better separate HGA from matrix components. A slower gradient or a different column chemistry may be required.
Poor Peak Shape in LC-MS/MS
Possible Cause Recommended Solution(s)
Column Overload Reduce the injection volume or dilute the sample. High concentrations of HGA or co-eluting matrix components can lead to peak fronting or tailing.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for HGA, which is an amino acid. The mobile phase composition should be optimized for good peak shape.
Contaminated Guard or Analytical Column Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Injection of High Organic Content Sample If using protein precipitation with a high percentage of organic solvent, the injection solvent may be incompatible with the initial mobile phase conditions, leading to peak distortion. Consider evaporating the supernatant and reconstituting in a solvent similar to the initial mobile phase.
Issues with Derivatization
Possible Cause Recommended Solution(s)
Low Derivatization Yield (Dansyl Chloride) The reaction is pH-dependent; ensure the pH is optimal (typically 9.5-10).[10] Prepare fresh dansyl chloride solution as it is susceptible to hydrolysis.[10] Use a molar excess of the derivatizing agent.
Presence of Extraneous Peaks Hydrolysis of dansyl chloride to dansyl acid is a common side reaction that can appear as an extra peak.[10] Minimize water content in the reaction mixture. Quench the reaction appropriately to prevent side product formation.
Inconsistent Derivatization Ensure thorough mixing of the sample with the derivatization reagent and precise control of reaction time and temperature.

Data Presentation

Table 1: Comparison of this compound A Recovery from Serum/Plasma using Different Extraction Methods

Extraction MethodMatrixDerivatization AgentRecovery (%)Reference
Protein Precipitation (Acetonitrile)Human PlasmaDansyl Chloride>95%
Solid-Phase Extraction (HILIC)Whole BloodDansyl Chloride>80%[5]
Protein Precipitation (Ethanol)Human PlasmaNone>50%[2]
Solid-Phase Extraction (Mixed-Mode Anion Exchange)Human PlasmaNone>20%[2]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent. For derivatization, proceed to the derivatization protocol.

Protocol 2: Solid-Phase Extraction (SPE) using HILIC Cartridges
  • Sample Pre-treatment: Precipitate proteins from 200 µL of serum using 600 µL of isopropanol. Centrifuge and collect the supernatant.

  • Conditioning: Condition a HILIC SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the initial mobile phase.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 95:5 acetonitrile:water) to remove interfering substances.

  • Elution: Elute this compound A with a stronger, more aqueous solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • The eluate can then be analyzed by LC-MS/MS or undergo a derivatization step.

Protocol 3: Derivatization with Dansyl Chloride
  • Evaporate the supernatant from the protein precipitation or the eluate from the SPE to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of freshly prepared dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, add a small volume of an ammonia (B1221849) solution to quench the excess dansyl chloride.[11]

  • The derivatized sample is now ready for LC-MS/MS analysis.

Visualizations

Hypoglycin_A_Toxicity_Pathway cluster_ingestion Ingestion & Metabolism cluster_inhibition Enzyme Inhibition cluster_consequences Metabolic Consequences HGA This compound A (from unripe Ackee fruit) MCPA_CoA Methylenecyclopropylacetyl-CoA (MCPA-CoA) HGA->MCPA_CoA Metabolic Activation (Liver) Acyl_CoA_DH Acyl-CoA Dehydrogenases (Short & Medium Chain) MCPA_CoA->Acyl_CoA_DH Irreversible Inhibition Gluconeogenesis_Enzymes Gluconeogenesis Enzymes MCPA_CoA->Gluconeogenesis_Enzymes Inhibition Beta_Oxidation Inhibition of β-Oxidation Acyl_CoA_DH->Beta_Oxidation Gluconeogenesis Inhibition of Gluconeogenesis Gluconeogenesis_Enzymes->Gluconeogenesis Glycogen_Depletion Glycogen Depletion Beta_Oxidation->Glycogen_Depletion Increased reliance on glucose Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Glycogen_Depletion->Hypoglycemia

Caption: Metabolic pathway of this compound A toxicity.

HGA_Recovery_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample Extraction_Choice Extraction Method? Serum_Sample->Extraction_Choice Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Extraction_Choice->Protein_Precipitation Simple & Fast SPE Solid-Phase Extraction (e.g., HILIC) Extraction_Choice->SPE Cleaner Extract Supernatant Supernatant/ Eluate Protein_Precipitation->Supernatant SPE->Supernatant Derivatization_Choice Derivatization? Supernatant->Derivatization_Choice Direct_Injection Direct Injection Derivatization_Choice->Direct_Injection No Derivatization Derivatization (e.g., Dansyl Chloride) Derivatization_Choice->Derivatization Yes LCMS_Analysis LC-MS/MS Analysis Direct_Injection->LCMS_Analysis Derivatization->LCMS_Analysis

Caption: Experimental workflow for this compound A recovery.

References

"reducing matrix effects in hypoglycin A LC-MS/MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of Hypoglycin A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound A analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These effects, which include ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of this compound A.[1] The matrix comprises all components in the sample other than the analyte, such as proteins, lipids, salts, and phospholipids.

Q2: How can I determine if my this compound A analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound A standard is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected. Any signal suppression or enhancement at the retention time of this compound A indicates the presence of matrix effects.[1][2]

  • Post-Extraction Spike: This quantitative method compares the response of this compound A spiked into a blank matrix extract with the response of a neat standard solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q3: What are the general strategies to reduce or eliminate matrix effects?

A3: Strategies to mitigate matrix effects fall into three main categories:

  • Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), protein precipitation, and specific phospholipid removal methods.[3]

  • Chromatographic Optimization: Modifying chromatographic conditions to separate this compound A from matrix interferences can minimize co-elution and its associated effects.[4] This can involve adjusting the mobile phase, gradient profile, or using a different type of chromatography column (e.g., mixed-mode or HILIC).[5]

  • Correction using Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects.[4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. For this compound A, L-Leucine-d3 has been used as an internal standard.[5] Matrix-matched calibration curves can also be employed to correct for consistent matrix effects.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor reproducibility of this compound A quantification Inconsistent matrix effects between samples.- Implement a more robust sample cleanup method like Solid-Phase Extraction (SPE) or specific phospholipid removal plates.[3][7] - Use a stable isotope-labeled internal standard (e.g., ¹⁵N¹³C₂-HGA) to compensate for variability.[8]
Low this compound A signal (Ion Suppression) Co-elution of matrix components, particularly phospholipids.- Optimize the chromatographic method to better separate this compound A from the suppression zone. - Employ a sample preparation technique specifically designed to remove phospholipids.[9][10] - Dilute the sample extract if sensitivity allows, to reduce the concentration of interfering compounds.[2]
High background or interfering peaks Inadequate sample cleanup or carryover from previous injections.- Switch to a more selective sample preparation method such as mixed-mode SPE.[3] - Use a divert valve to direct the early and late eluting components from the LC to waste, preventing them from entering the mass spectrometer.[2] - Optimize the autosampler wash procedure.
Poor peak shape for this compound A This compound A is a polar compound and may exhibit poor retention on traditional reversed-phase columns.- Consider derivatization with reagents like dansyl chloride or phenylisothiocyanate (PITC) to increase hydrophobicity and improve chromatographic retention.[8][11] - Use a mixed-mode or HILIC column designed to retain polar compounds without derivatization.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) with Derivatization

This protocol is adapted for the analysis of this compound A in plasma and involves derivatization to enhance chromatographic retention and sensitivity.[8]

  • Protein Precipitation: To 50 µL of plasma sample, add an internal standard solution and a precipitation solvent. Vortex and centrifuge to pellet the proteins.

  • Derivatization: Transfer the supernatant to a new plate and dry it under nitrogen. Reconstitute in a buffer (e.g., 10X PBS, pH 11.0) and add a derivatizing agent like dansyl chloride (1 mg/mL). Incubate at 60 °C for 10 minutes.[8]

  • SPE Cleanup (Oasis HLB):

    • Condition: Condition the SPE plate with 800 µL of methanol.

    • Equilibrate: Equilibrate with 800 µL of 98:2 water:acetonitrile.

    • Load: Load the derivatized sample.

    • Wash: Wash with 800 µL of 98:2 water:acetonitrile to remove polar interferences.

    • Elute: Elute the derivatized this compound A with 800 µL of 70:30 water:acetonitrile.[8]

  • Final Steps: Dry the eluate under nitrogen and reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[8]

Protocol 2: Sample Preparation using "Dilute-and-Shoot" without Derivatization

This simplified protocol is suitable for matrices where matrix effects are less severe or can be compensated for by an internal standard.[5][6]

  • Extraction: Weigh 3 g of the homogenized sample (e.g., ackee fruit) into a centrifuge tube. Add an extraction solvent (e.g., 80:20 ethanol:water). Shake or vortex thoroughly.[5]

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • Dilution: Transfer a small aliquot (e.g., 5 µL) of the supernatant into an autosampler vial containing a larger volume of the internal standard solution (e.g., 245 µL of 50 ng/mL L-Leucine-d3).[5]

  • Analysis: Vortex the vial and inject the diluted sample directly into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodMatrix Component Removal EfficiencyAnalyte RecoveryImpact on Matrix EffectReference
Protein Precipitation (PPT) Low (significant residual phospholipids)HighSignificant ion suppression often observed.[3]
Liquid-Liquid Extraction (LLE) GoodVariable (can be low for polar analytes)Reduced matrix effects compared to PPT.[3]
Reversed-Phase SPE ModerateGoodCleaner extracts and reduced matrix effects than PPT.[3]
Mixed-Mode SPE HighGoodDramatically reduced levels of residual matrix components and significant reduction in matrix effects.[3]
Phospholipid Removal Plates Very High (specifically targets phospholipids)ExcellentElimination of phospholipid-based ion suppression.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Ackee Fruit) add_is Add Internal Standard sample->add_is extraction Extraction / Precipitation add_is->extraction derivatization Derivatization (Optional, e.g., Dansyl Chloride) extraction->derivatization cleanup Cleanup (SPE, LLE, Phospholipid Removal) derivatization->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation (Reversed-Phase, HILIC, Mixed-Mode) injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General workflow for this compound A analysis.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate or Irreproducible This compound A Results assess_me Assess Matrix Effect? (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present improve_cleanup Improve Sample Cleanup (SPE, Phospholipid Removal) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled IS me_present->use_sil_is Yes revalidate Re-validate Method me_present->revalidate No, investigate other issues improve_cleanup->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Troubleshooting Hypoglycin A Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of Hypoglycin A for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound A often necessary for its analysis?

This compound A, like other amino acids, can be challenging to analyze directly using common chromatographic techniques such as reversed-phase HPLC. Derivatization chemically modifies the molecule to enhance its detectability and improve its chromatographic behavior.[1] This process can add a chromophore for UV detection or a fluorophore for fluorescence detection, significantly increasing sensitivity.[2]

Q2: What are the most common derivatization reagents used for this compound A analysis?

Commonly used derivatization reagents for this compound A and other amino acids include:

  • Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which is UV-active.[3][4]

  • o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3][4]

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amino groups to produce fluorescent dansyl derivatives.[5]

Q3: Are there methods to analyze this compound A without derivatization?

Yes, methods that avoid derivatization are available and can be advantageous as they simplify sample preparation and avoid issues like derivative instability.[5] These methods often utilize techniques like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography coupled with mass spectrometry (LC-MS/MS).[5]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered with PITC, OPA, and Dansyl Chloride derivatization of this compound A.

Guide 1: Phenylisothiocyanate (PITC) Derivatization

Issue: Low or No PTC-Hypoglycin A Product Formation

  • Question: I am observing a very low yield or no peak for my PTC-Hypoglycin A derivative. What could be the cause?

  • Answer: This is a common issue that can arise from several factors related to reaction conditions and reagent integrity.

    • Potential Cause 1: Incomplete Drying of Sample. Moisture can interfere with the PITC reaction.

      • Solution: Ensure the sample is completely dried under a stream of nitrogen or in a vacuum centrifuge before adding the derivatization reagents.[6]

    • Potential Cause 2: Suboptimal pH. The reaction of PITC with the amino group is pH-dependent.

      • Solution: The coupling reaction is typically carried out under basic conditions. A common coupling buffer is a mixture of ethanol, water, and triethylamine (B128534) (TEA).[7] Ensure the pH of the reaction mixture is appropriate. For subsequent chromatographic separation, a buffered mobile phase around pH 6.5 is often used.[6][8]

    • Potential Cause 3: Degradation of PITC Reagent. PITC is sensitive to moisture and can degrade over time.

      • Solution: Use fresh PITC reagent. Store it under anhydrous conditions and protect it from light.

    • Potential Cause 4: Incomplete Removal of Excess Reagent. Excess PITC and its byproducts can interfere with chromatography and mask the product peak.

      • Solution: After derivatization, remove excess reagent by vacuum drying or by extraction with a non-polar solvent like hexane.[6]

Issue: Poor Chromatographic Separation (Broad or Tailing Peaks)

  • Question: My PTC-Hypoglycin A peak is broad and shows poor resolution from other components. How can I improve this?

  • Answer: Poor peak shape is often related to chromatographic conditions or issues with the derivatization work-up.

    • Potential Cause 1: Suboptimal Mobile Phase pH. The pH of the mobile phase significantly affects the retention and peak shape of PTC-amino acids.[8]

      • Solution: Optimize the pH of your mobile phase. A pH around 6.5 is a good starting point, but slight adjustments can improve resolution.[6][8] Avoid pH values above 7.5 as they can damage silica-based columns.[8]

    • Potential Cause 2: Inappropriate Column Temperature. Temperature can influence peak shape and resolution.

      • Solution: Control the column temperature. Increasing the temperature can sometimes lead to sharper peaks, but it should be optimized for your specific separation.[6]

    • Potential Cause 3: High Injection Volume of Strong Solvent. Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: If possible, dissolve the final derivatized sample in the initial mobile phase or a weaker solvent. Reduce the injection volume if necessary.

Experimental Protocol: PITC Derivatization
  • Sample Preparation: Dry an appropriate amount of the sample extract containing this compound A under a stream of nitrogen.

  • Reconstitution: Add 100 µL of a coupling buffer (e.g., ethanol:water:triethylamine at a 2:2:1 ratio) to the dried sample.[7]

  • Derivatization: Add 400 µL of the derivatizing reagent (e.g., ethanol:water:triethylamine:PITC at a 7:1:1:1 ratio).[7]

  • Incubation: Vortex the mixture and incubate at room temperature for 20 minutes.[7]

  • Drying: Dry the sample completely under vacuum to remove excess reagents.

  • Reconstitution for Analysis: Reconstitute the dried residue in a suitable buffer for HPLC analysis (e.g., 5 mM sodium phosphate (B84403) buffer, pH 7.4, containing 5% acetonitrile).[7]

Quantitative Data Summary: PITC Derivatization
ParameterRecommended Value/RangeReference
Coupling Buffer Ethanol:Water:Triethylamine (2:2:1, v/v/v)[7]
Derivatizing Reagent Ethanol:Water:TEA:PITC (7:1:1:1, v/v/v/v)[7]
Incubation Time 20 minutes[7]
Incubation Temp. Room Temperature[7]
Mobile Phase pH ~6.5[6][8]

Troubleshooting Workflow: PITC Derivatization

PITC_Troubleshooting start_node Start: Low/No Product or Poor Separation check_drying Is sample completely dry? start_node->check_drying decision_node_style decision_node_style action_node_style action_node_style end_node Problem Resolved dry_sample Action: Thoroughly dry sample before adding reagents. check_drying->dry_sample No check_reagents Are reagents fresh and stored correctly? check_drying->check_reagents Yes dry_sample->check_reagents fresh_reagents Action: Use fresh PITC and anhydrous solvents. check_reagents->fresh_reagents No check_ph Is reaction and mobile phase pH optimal? check_reagents->check_ph Yes fresh_reagents->check_ph adjust_ph Action: Verify and adjust pH of coupling buffer and mobile phase. check_ph->adjust_ph No check_cleanup Is excess reagent removed effectively? check_ph->check_cleanup Yes adjust_ph->check_cleanup check_cleanup->end_node Yes improve_cleanup Action: Optimize drying step or use hexane extraction. check_cleanup->improve_cleanup No improve_cleanup->end_node

Caption: Troubleshooting workflow for PITC derivatization of this compound A.

Guide 2: o-Phthalaldehyde (OPA) Derivatization

Issue: Low or Unstable Fluorescent Signal

  • Question: The fluorescence intensity of my OPA-derivatized this compound A is low or decreases over time. What is happening?

  • Answer: Low or unstable signals are common with OPA derivatization and are often due to the inherent instability of the derivatives or suboptimal reaction conditions.

    • Potential Cause 1: Derivative Instability. OPA derivatives (isoindoles) are known to be unstable.[9][10]

      • Solution: Automate the derivatization and injection process to ensure a consistent and short time between reaction and analysis.[2][9] Some methods suggest stopping the reaction by adding acid just before injection.[11]

    • Potential Cause 2: Suboptimal pH. The OPA reaction requires a basic pH, typically between 9 and 11.[12]

      • Solution: Use a borate (B1201080) buffer to maintain the optimal pH. A pH of around 9.9 has been shown to be effective.[12]

    • Potential Cause 3: Incorrect Reagent Ratio. The ratio of sample to OPA reagent can affect the signal intensity.

      • Solution: Optimize the volume ratio of your sample to the OPA reagent. A 5:3 ratio of amino acid solution to OPA-thiol reagent has been found to give the highest signal.[12]

    • Potential Cause 4: Degradation of OPA Reagent. The OPA reagent, especially after mixing with the thiol, has a limited shelf life.

      • Solution: Prepare the OPA-thiol reagent fresh daily or as recommended.[12] Store the stock OPA solution in a dark, cool place.

    • Potential Cause 5: Fluorescence Quenching. Certain compounds in the sample matrix can quench the fluorescence of the OPA derivative.[13]

      • Solution: Implement a sample cleanup step before derivatization to remove interfering substances.

Issue: No Peak for Secondary Amino Acids (If analyzing a mixture)

  • Question: I am analyzing a mixture of amino acids and do not see a peak for proline. Why?

  • Answer: OPA only reacts with primary amines.

    • Solution: this compound A has a primary amino group and will react. If you need to analyze secondary amino acids like proline in the same run, you will need to use a different or a combination of derivatizing agents, such as FMOC (9-fluorenylmethyl chloroformate).[14]

Experimental Protocol: OPA Derivatization
  • Reagent Preparation: Prepare the derivatization reagent by mixing an OPA solution (e.g., 10 mg/mL in methanol), a borate buffer (e.g., 0.8 M, pH 9.9), and a thiol (e.g., ethanethiol (B150549) - ET).[12] The reagent should be prepared fresh.

  • Derivatization: Mix the sample or standard solution with the OPA reagent. A common ratio is 50 µL of sample to 30 µL of reagent.[12]

  • Incubation: Vortex the mixture for 30 seconds to 1 minute at room temperature.[12] The reaction is rapid.

  • Analysis: Inject the derivatized sample into the HPLC system immediately.

Quantitative Data Summary: OPA Derivatization
ParameterRecommended Value/RangeReference
Buffer 0.8 M Borate Buffer[12]
pH 9.9 ± 0.05[12]
Thiol Reagent Ethanethiol (ET), 2-Mercaptoethanol (MCE), or 3-Mercaptopropionic acid (MPA)[9][12]
Sample:Reagent Ratio 5:3 (v/v)[12]
Reaction Time < 1 minute[11]
Detection Wavelength Excitation: ~340-350 nm, Emission: ~450-455 nm[2][11]

Logical Relationship Diagram: OPA Derivatization Issues

OPA_Troubleshooting issue_node Low or Unstable Fluorescent Signal instability Derivative Instability issue_node->instability bad_ph Suboptimal pH issue_node->bad_ph bad_ratio Incorrect Reagent Ratio issue_node->bad_ratio reagent_degradation Reagent Degradation issue_node->reagent_degradation quenching Fluorescence Quenching issue_node->quenching cause_node_style cause_node_style solution_node_style solution_node_style sol_instability Automate derivatization and injection. instability->sol_instability sol_ph Use borate buffer at pH ~9.9. bad_ph->sol_ph sol_ratio Optimize sample to reagent volume ratio. bad_ratio->sol_ratio sol_reagent Prepare OPA-thiol reagent fresh daily. reagent_degradation->sol_reagent sol_quenching Perform sample cleanup prior to derivatization. quenching->sol_quenching

Caption: Causes and solutions for low/unstable OPA derivative signals.

Guide 3: Dansyl Chloride Derivatization

Issue: Low Derivatization Yield

  • Question: I am getting a low yield of my dansylated this compound A. How can I improve this?

  • Answer: Low yield with dansyl chloride can be due to several factors, including reaction conditions and reagent stability.

    • Potential Cause 1: Suboptimal pH. The reaction is highly pH-dependent, with an optimal range of 9.5-10.[3]

      • Solution: Use a buffer such as carbonate-bicarbonate or borate to maintain the pH in the optimal range.[3]

    • Potential Cause 2: Hydrolysis of Dansyl Chloride. Dansyl chloride is sensitive to water and can hydrolyze to dansyl acid, which is unreactive.[3]

    • Potential Cause 3: Incorrect Temperature and Time. Both temperature and time affect the reaction yield.

      • Solution: Optimize the reaction temperature and time. A common condition is 60°C for 45-60 minutes.[3][15] Excessively high temperatures can cause degradation.

Issue: Presence of Multiple or Extraneous Peaks

  • Question: My chromatogram shows multiple peaks for my analyte or large interfering peaks. What are these?

  • Answer: These are likely due to side reactions or excess reagent.

    • Potential Cause 1: Side Reactions. Besides hydrolysis, dansyl chloride can participate in other side reactions, and the dansylated product itself can sometimes degrade.[16][17]

    • Potential Cause 2: Excess Dansyl Chloride. A large excess of dansyl chloride or its hydrolysis product (dansyl acid) can result in large peaks in the chromatogram that may interfere with the analyte peaks.

      • Solution: Optimize the amount of dansyl chloride used. While an excess is needed, a very large excess should be avoided. Quenching the reaction is also crucial.

Experimental Protocol: Dansyl Chloride Derivatization
  • Sample Preparation: To your sample, add a buffer to adjust the pH to 9.5-10 (e.g., sodium bicarbonate buffer).

  • Derivatization: Add freshly prepared dansyl chloride solution (e.g., 1% in acetone).[15]

  • Incubation: Incubate the mixture at an optimized temperature and time (e.g., 42-60°C for 45-60 minutes).[3][15]

  • Quenching: Add a small amount of a quenching solution (e.g., ammonia solution or ethylamine) to consume the excess dansyl chloride.[15][17]

  • Analysis: The sample is then ready for HPLC analysis.

Quantitative Data Summary: Dansyl Chloride Derivatization
ParameterRecommended Value/RangeReference
Buffer Sodium Bicarbonate or Borate Buffer[3][15]
pH 9.5 - 10[3]
Dansyl-Cl Solution 1% in Acetone or Acetonitrile[15]
Incubation Temp. 42 - 60 °C[3][15]
Incubation Time 45 - 60 minutes[3][15]
Quenching Agent Ammonia solution or Ethylamine[15][17]

Experimental Workflow: Dansyl Chloride Derivatization

Dansyl_Workflow step_node_style step_node_style reagent_node_style reagent_node_style condition_node_style condition_node_style output_node_style output_node_style start Start: this compound A Sample add_buffer 1. Adjust pH start->add_buffer buffer Bicarbonate/Borate Buffer (pH 9.5-10) add_buffer->buffer add_dansyl 2. Add Derivatizing Agent add_buffer->add_dansyl dansyl_cl Fresh Dansyl Chloride in Acetone/ACN add_dansyl->dansyl_cl incubate 3. Incubate add_dansyl->incubate conditions 42-60°C 45-60 min incubate->conditions quench 4. Quench Reaction incubate->quench quencher Ammonia or Ethylamine quench->quencher analyze 5. HPLC Analysis quench->analyze product Dansyl-Hypoglycin A analyze->product

Caption: Standard experimental workflow for dansyl chloride derivatization.

References

Technical Support Center: Optimizing Hypoglycin A HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Hypoglycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide: Common Issues in this compound A HPLC Analysis

This guide provides solutions to frequently observed problems during the HPLC separation of this compound A.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar amino acid structure of this compound A.[1]Use an End-Capped Column: Employ a column with end-capping to minimize exposed silanol groups.[1]Optimize Mobile Phase pH: Adjust the mobile phase pH. For basic compounds like this compound A, a lower pH (around 2-3) can protonate silanol groups and reduce unwanted interactions.
Inappropriate Mobile Phase pH: A pH close to the pKa of this compound A can lead to mixed ionization states, causing peak distortion.Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[2]
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[3]Reduce Sample Concentration: Dilute the sample to ensure it is within the linear range of the column and detector.[2]
Variable Retention Times Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.[4]Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use. Use a gradient mixer if available.[5]
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4]Use a Column Oven: Maintain a constant and controlled column temperature.[5]
Column Aging/Contamination: Over time, the stationary phase can degrade or become contaminated, leading to retention time drift.[4]Implement a Column Wash Protocol: Regularly flush the column with a strong solvent to remove contaminants.Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[6]
Poor Resolution/Peak Co-elution Inadequate Mobile Phase Strength: The organic-to-aqueous ratio may not be optimal for separating this compound A from matrix components.Adjust Mobile Phase Composition: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase to improve separation.[7]
Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for the separation.Consider Alternative Column Chemistries: A mixed-mode column (combining reversed-phase and ion-exchange) can offer unique selectivity for polar compounds like this compound A.[8]
Suboptimal Gradient Program: The gradient slope may be too steep or too shallow.Optimize Gradient Elution: Adjust the gradient profile to improve the separation of closely eluting peaks.[7]
Ghost Peaks Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase.[2]Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared, high-purity water.[2]
Carryover from Previous Injections: Incomplete elution of components from a previous run.Implement a Thorough Wash Step: Include a high-organic wash at the end of each gradient run to elute strongly retained compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for this compound A analysis?

A good starting point for reversed-phase HPLC analysis of this compound A often involves a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent. For example, a common mobile phase is:

  • Mobile Phase A: Water with 0.1% formic acid.[9][10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9][10]

A gradient elution is typically employed, starting with a low percentage of the organic phase and gradually increasing it.

Q2: Is derivatization necessary for this compound A analysis?

Derivatization is not always necessary but can be employed to improve chromatographic properties and detection sensitivity, especially when using UV detection.[11] Dansyl chloride is a common derivatizing agent for amino acids like this compound A.[9] However, derivatization can introduce variability and may not be ideal for all applications. Methods using mass spectrometry (MS) detection often do not require derivatization.[8]

Q3: How can I improve the retention of this compound A on a C18 column?

This compound A is a polar compound and may have poor retention on a traditional C18 column. To improve retention:

  • Use a lower ionic strength mobile phase at the beginning of the gradient: This can help to retain the analyte at the head of the column.[8]

  • Consider a mixed-mode column: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can be beneficial for polar analytes.[8]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another technique suitable for the retention of polar compounds.[8]

Q4: What are the key considerations for mobile phase pH when analyzing this compound A?

The pH of the mobile phase is critical as it affects the ionization state of both this compound A and the stationary phase. For silica-based columns, a low pH (e.g., 2.9) is often used to suppress the ionization of residual silanol groups, which can otherwise lead to peak tailing.[8]

Q5: How do I prevent buffer precipitation in my mobile phase?

When using buffers such as ammonium (B1175870) formate (B1220265), ensure that the buffer concentration is soluble in the highest percentage of organic solvent used in your gradient. For instance, if ammonium formate precipitates in high concentrations of acetonitrile, adding a small amount of water to the organic phase can help maintain its solubility.[8]

Experimental Protocols

Example 1: LC-MS/MS Method without Derivatization

This method utilizes a mixed-mode column for the direct analysis of this compound A.

  • HPLC System: Standard HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) with a C18 SecurityGuard guard column (4 x 3 mm).[8]

  • Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9.[8]

  • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.[8]

  • Gradient Program:

    • 0-0.25 min: 100% A

    • 0.25-5.5 min: Ramp down to 20% A

    • 5.5-10.5 min: Flush with 100% B

    • 10.5-14.5 min: Equilibrate with 100% A[8]

  • Flow Rate: 0.5 mL/min during the gradient, 1 mL/min during the flush and equilibration.[8]

  • Column Temperature: 35 °C.[8]

  • Injection Volume: 1 µL.[8]

Example 2: HPLC-MS/MS Method with Dansyl Chloride Derivatization

This method employs derivatization to enhance chromatographic separation and ionization efficiency.

  • HPLC System: Agilent 1260 series HPLC coupled to a SCIEX 4000 triple quadrupole mass spectrometer.[9]

  • Column: Agilent Zorbax SB-C18 Rapid Resolution HT column (2.1 × 50 mm, 1.8 µm).[9]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[9]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[9]

  • Gradient Program:

    • 0-0.10 min: 10% B

    • 0.10-5.50 min: Linear gradient to 70% B[9]

  • Flow Rate: 500 µL/min.[9]

  • Column Temperature: 60 °C.[9]

  • Injection Volume: 4.0 µL.[9]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Extraction, Dilution) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Pump Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (MS/MS) Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_resolution Poor Resolution Start Chromatographic Issue Identified PeakShape Peak Tailing/Fronting? Start->PeakShape RetentionTime Retention Time Variable? Start->RetentionTime Resolution Poor Resolution? Start->Resolution CheckpH Is Mobile Phase pH Optimal? PeakShape->CheckpH Yes CheckColumn Is Column Overloaded or Degraded? CheckpH->CheckColumn Yes AdjustpH Adjust pH CheckpH->AdjustpH No DiluteSample Dilute Sample or Replace Column CheckColumn->DiluteSample Yes CheckMobilePhase Is Mobile Phase Consistent? RetentionTime->CheckMobilePhase Yes CheckTemp Is Temperature Stable? CheckMobilePhase->CheckTemp Yes PrepareFresh Prepare Fresh Mobile Phase CheckMobilePhase->PrepareFresh No UseOven Use Column Oven CheckTemp->UseOven No OptimizeGradient Optimize Gradient Profile Resolution->OptimizeGradient Yes ChangeColumn Consider Alternative Column Chemistry OptimizeGradient->ChangeColumn

References

"addressing peak tailing in hypoglycin A chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of Hypoglycin A. This resource provides in-depth guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound A in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound A, a naturally-occurring amino acid, is the secondary interaction between its basic amino group and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail." At a mobile phase pH above 3, these silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the positively charged amino group of this compound A.[3][4][5]

Q2: Can my HPLC system contribute to peak tailing?

A2: Yes, extra-column band broadening can contribute to peak tailing.[6][7] This can be caused by excessively long or wide-diameter tubing, dead volumes in fittings and connections, or a large detector cell volume.[6][7] It's also possible for a partially blocked column inlet frit to distort the sample stream, causing tailing for all peaks in the chromatogram.[8]

Q3: Why does my peak shape for this compound A change from one analysis to the next?

A3: Fluctuations in peak shape can be due to several factors. A common reason is a change in the mobile phase pH, which can happen if the buffer is not adequately prepared or has degraded over time.[8] Column degradation, where active silanol sites become more exposed, can also lead to increased tailing over the column's lifetime.[9]

Q4: What is an acceptable peak tailing factor?

A4: Ideally, a chromatographic peak should be symmetrical, with a tailing factor (Tf) or asymmetry factor (As) close to 1.0.[9] However, for many assays, a peak asymmetry greater than 1.5 is considered acceptable.[3] A value greater than 2.0 is generally considered unacceptable for quantitative analysis as it can compromise resolution and integration accuracy.[9]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Peak tailing of this compound A can often be addressed by modifying the mobile phase. The following steps provide a systematic approach to troubleshooting this issue.

Problem: Asymmetrical peak shape (tailing) observed for this compound A.

Workflow for Mobile Phase Optimization:

start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) start->ph_adjust buffer_check Check Buffer Concentration (10-50 mM) ph_adjust->buffer_check modifier_add Add Mobile Phase Modifier (e.g., 0.1% TEA) buffer_check->modifier_add organic_mod Evaluate Organic Modifier (Methanol vs. Acetonitrile) modifier_add->organic_mod end Peak Shape Improved organic_mod->end

Caption: Troubleshooting workflow for mobile phase optimization.

Detailed Steps & Solutions:

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH, typically in the range of 2.5-3.5, using a suitable buffer like phosphate (B84403) or formate.[1][10][11]At a lower pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (not ionized), minimizing their electrostatic interaction with the protonated amino group of this compound A, thus reducing peak tailing.[1][10]
Buffer Concentration Use a buffer concentration in the range of 10-50 mM.[1][8]A sufficient buffer concentration helps maintain a stable and reproducible pH throughout the analysis, leading to consistent peak shapes and retention times.[1]
Mobile Phase Modifiers Add a competing base, such as 0.1-0.5% triethylamine (B128534) (TEA), to the mobile phase.[1][12]TEA is a small, basic compound that preferentially interacts with the active silanol sites, effectively "masking" them from interacting with this compound A.[1][13]
Organic Modifier Consider switching between acetonitrile (B52724) and methanol.Methanol can form hydrogen bonds with silanol groups, which can help reduce their activity and improve peak shape compared to acetonitrile.[5]
Guide 2: Column Selection and Care

The choice of HPLC column and its proper maintenance are critical for symmetrical peaks.

Problem: Persistent peak tailing even after mobile phase optimization.

Workflow for Column Selection and Troubleshooting:

start Persistent Peak Tailing end_capped Use an End-Capped Column start->end_capped alt_phase Consider Alternative Stationary Phase (e.g., HILIC, Mixed-Mode) end_capped->alt_phase column_flush Flush or Backflush Column alt_phase->column_flush guard_column Use a Guard Column column_flush->guard_column replace_column Replace Column guard_column->replace_column end Symmetrical Peak Achieved replace_column->end

Caption: Troubleshooting workflow for column-related issues.

Detailed Steps & Solutions:

ParameterRecommended ActionExpected Outcome
Column Chemistry Use a modern, high-purity, end-capped C18 or C8 column.[1][2] These columns have fewer free silanol groups.End-capping treats the silica surface to block most of the residual silanol groups, significantly reducing secondary interactions and improving peak shape for basic analytes like this compound A.[3][5]
Alternative Stationary Phases For underivatized this compound A, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.[14][15]These stationary phases offer alternative retention mechanisms that are not solely based on hydrophobic interactions and can provide better peak shapes for polar compounds like this compound A without derivatization.[14]
Column Contamination/Void If a sudden decrease in performance and tailing on all peaks is observed, flush or backflush the column.[8] If this doesn't resolve the issue, the column may have a void and need replacement.[1]Flushing can remove contaminants that may be causing peak distortion. Replacing a column with a void will restore peak shape and efficiency.
Column Protection Employ a guard column and ensure proper sample filtration (e.g., using a 0.45 µm syringe filter).[2][7]A guard column protects the analytical column from strongly retained impurities and particulates, extending its lifetime and maintaining performance.[2]

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of this compound A, which can serve as a starting point for method development and troubleshooting.

Method 1: LC-MS/MS with Derivatization

This method utilizes derivatization to improve chromatographic retention and peak shape on a standard reversed-phase column.

ParameterCondition
Analyte Dansylated this compound A (dns-HGA)
Column C18 HPLC column
Mobile Phase A HPLC-grade water with 0.1% formic acid[16]
Mobile Phase B HPLC-grade acetonitrile with 0.1% formic acid[16]
Gradient Linear gradient from 10% to 70% B over 5.4 minutes[16]
Flow Rate 500 µL/min[16]
Column Temperature 60 °C[16]
Injection Volume 4.0 µL[16]
Derivatization Step Dansyl chloride is used to derivatize the primary amine of this compound A, which improves separation by reversed-phase chromatography and enhances ionization efficiency.[16]

Method 2: LC-MS/MS without Derivatization using a Mixed-Mode Column

This method allows for the direct analysis of underivatized this compound A.

ParameterCondition
Analyte This compound A (underivatized)
Column Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) mixed-mode column[14]
Mobile Phase A 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate, pH 2.9[14]
Mobile Phase B 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9[14]
Gradient Start with 100% A, then ramp to 80% B to elute the analyte.[14]
Flow Rate 0.5 mL/min initially, then increased during the run.[14]
Key Principle An ionic strength gradient is used. The low ionic strength of mobile phase A allows for the retention of the amino acid, and the higher ionic strength of mobile phase B elutes it from the column.[14]

References

"interference in hypoglycin A detection from biological matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Hypoglycin A (HGA) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound A.

Issue 1: Poor Peak Shape or Tailing for this compound A

  • Question: My chromatogram for this compound A shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a polar, amphoteric compound like this compound A is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the amine group of HGA, causing tailing.

      • Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., a mixed-mode column).[1] Consider using a lower pH mobile phase to protonate the silanol groups and reduce interactions.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of HGA.

      • Solution: Adjust the mobile phase pH. A pH of around 2.9 has been shown to be effective.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

Issue 2: Low Recovery of this compound A

  • Question: I am experiencing low recovery of this compound A from my plasma/urine samples. What are the potential reasons?

  • Answer: Low recovery can stem from several stages of the analytical process. Consider the following:

    • Inefficient Extraction: The extraction method may not be suitable for the matrix.

      • Solution: For plasma, a protein precipitation step with methanol (B129727) or acetonitrile (B52724) is common. For urine, a "dilute-and-shoot" approach can be effective.[2][3] Ensure the pH of the extraction solvent is optimized. Methanol has been shown to be an effective extraction solvent for plant matrices and could be adapted for biological fluids.[4]

    • Analyte Instability: HGA might be degrading during sample processing or storage.

      • Solution: Process samples on ice and store extracts at low temperatures (e.g., -70 °C).[3] Studies have shown HGA to be stable at 4°C and 22°C for at least 24 hours, but degradation can occur at higher temperatures.[5]

    • Matrix Effects (Ion Suppression): Components in the biological matrix can co-elute with HGA and suppress its ionization in the mass spectrometer source.

      • Solution: Use an isotopically labeled internal standard (e.g., L-Leucine-d3) to compensate for matrix effects.[1] Improve sample cleanup using Solid Phase Extraction (SPE) or use a more dilute sample.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results for this compound A quantification are not reproducible between runs. What should I check?

  • Answer: Lack of reproducibility can be due to several factors:

    • Derivatization Variability: If you are using a derivatization method (e.g., with dansyl chloride or PITC), the reaction may not be going to completion consistently.[1][6]

      • Solution: Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure complete removal of water before derivatization if required by the reagent. Consider using a method that does not require derivatization.[1][2]

    • Instrumental Drift: The sensitivity of the mass spectrometer can change over time.

      • Solution: Use an internal standard to correct for instrumental drift.[1] Perform regular calibration and system suitability checks.

    • Sample Preparation Inconsistency: Variations in sample handling, extraction, and dilution will lead to variable results.

      • Solution: Standardize your sample preparation protocol and ensure consistent execution. Use calibrated pipettes and automated liquid handlers where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound A analysis?

A1: The most common sources of interference include:

  • Endogenous Matrix Components: Biological matrices like plasma and urine are complex mixtures of proteins, salts, lipids, and other small molecules that can cause matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[7][8]

  • Structurally Related Compounds: Other amino acids, particularly isomers like isoleucine and leucine, can potentially interfere with the detection of HGA, especially if the chromatographic separation is not optimal.[9][10]

  • Exogenous Contaminants: Materials from collection tubes (e.g., polymers) and anticoagulants like lithium heparin can introduce interfering substances.[8]

  • Reagents from Sample Preparation: Derivatizing agents and ion-pairing reagents can sometimes cause background noise or suppress the analyte signal.[1]

Q2: How can I minimize matrix effects when analyzing this compound A in plasma?

A2: To minimize matrix effects in plasma analysis, you can:

  • Use an Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression or enhancement. L-Leucine-d3 has been successfully used as an internal standard for HGA analysis.[1]

  • Optimize Sample Preparation: Employ a robust sample cleanup method like solid-phase extraction (SPE) to remove a significant portion of the matrix components. Protein precipitation followed by dilution is another common approach.

  • Improve Chromatographic Separation: Ensure that HGA is chromatographically separated from the majority of matrix components, especially phospholipids (B1166683) which are known to cause significant ion suppression.

  • Dilute the Sample: A simple "dilute-and-shoot" approach, while reducing sensitivity, can significantly mitigate matrix effects.

Q3: Is derivatization necessary for the analysis of this compound A?

A3: Derivatization is not strictly necessary but has been traditionally used to improve the retention of the polar HGA molecule on reversed-phase HPLC columns and to enhance detection sensitivity.[6] However, modern analytical techniques, particularly those using mixed-mode or HILIC chromatography, allow for the direct analysis of underivatized HGA by LC-MS/MS.[1] Methods without derivatization are often preferred as they are simpler, faster, and less prone to variability.[2][3]

Q4: Can isoleucine interfere with the detection of this compound A?

A4: Isoleucine is a structural isomer of leucine, and both are close in mass to this compound A. While a high-resolution mass spectrometer can distinguish between them based on their exact mass, in lower resolution instruments or during MS/MS analysis, there is a potential for interference if the chromatographic separation is inadequate. The fragmentation patterns of their derivatives might also show some similarities. Therefore, a well-resolved chromatographic method is crucial to separate HGA from other endogenous amino acids like isoleucine.

Q5: What are the advantages of using LC-MS/MS for this compound A detection over other methods?

A5: LC-MS/MS offers several advantages for HGA detection:

  • High Specificity and Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), LC-MS/MS can differentiate HGA from other matrix components with high confidence.[2]

  • High Sensitivity: LC-MS/MS methods can achieve very low limits of quantification, which is crucial for detecting trace amounts of HGA in biological samples.[2]

  • Reduced Need for Derivatization: As mentioned earlier, modern LC-MS/MS methods can directly analyze underivatized HGA, simplifying the workflow.[1]

  • Accuracy: When combined with the use of an appropriate internal standard, LC-MS/MS provides highly accurate and precise quantification.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from validated methods for this compound A detection in biological and related matrices.

Table 1: Recovery of this compound A from Different Matrices

MatrixSpiking LevelExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Ackee Fruit17 µg/gEthanolic ExtractionLC-MS/MS70-120[1]
Ackee Fruit33 µg/gEthanolic ExtractionLC-MS/MS70-120[1]
Ackee Fruit66 µg/gEthanolic ExtractionLC-MS/MS70-120[1]
Cow's MilkLow QC1% Formic Acid in MethanolUPLC-MS/MS89-106[2]
Cow's MilkMedium QC1% Formic Acid in MethanolUPLC-MS/MS89-106[2]
Cow's MilkHigh QC1% Formic Acid in MethanolUPLC-MS/MS89-106[2]
UrineLow QCDilute-and-shootUPLC-MS/MS85-104[2]
UrineMedium QCDilute-and-shootUPLC-MS/MS85-104[2]
UrineHigh QCDilute-and-shootUPLC-MS/MS85-104[2]

Table 2: Precision of this compound A Quantification

MatrixSpiking LevelAnalytical MethodRelative Standard Deviation (RSD %)Reference
Ackee Fruit17, 33, 66 µg/gLC-MS/MS≤ 20[1]
Cow's MilkAll QC levelsUPLC-MS/MS≤ 20[2]
UrineAll QC levelsUPLC-MS/MS≤ 20[2]
Human Urine (Metabolites)0.10 - 20 µg/mLHPLC-MS/MS≤ 15[3]

Experimental Protocols

Protocol 1: this compound A Extraction from Milk Samples (UPLC-MS/MS)

This protocol is adapted from a validated method for the quantification of HGA in cow's milk.[2]

  • Sample Preparation:

    • Pipette 10 mL of milk into a centrifuge tube.

    • Add 10 mL of 1% formic acid in methanol.

    • Add 100 µL of formic acid and 1 mL of EDTA solution.

  • Extraction:

    • Shake the mixture for 20 minutes.

    • Refrigerate at -20 °C for 2 hours to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Cleanup:

    • Transfer the supernatant to a tube containing 0.1 g of C18 material and 2 mL of acetonitrile.

    • Shake for 15 minutes.

    • Centrifuge and collect the supernatant for analysis.

Protocol 2: "Dilute-and-Shoot" Method for this compound A in Urine (UPLC-MS/MS)

This protocol is a simplified method for urine samples.[2][3]

  • Sample Preparation:

    • Vortex the urine sample.

    • Centrifuge at high speed (e.g., 13,500 x g) for 5 minutes.

  • Dilution:

    • Take the supernatant and dilute it with 5% methanol in water. The dilution factor may need to be optimized based on the expected concentration and instrument sensitivity. A 1:100 dilution has been reported.[2]

  • Analysis:

    • Inject the diluted sample directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) extraction Extraction/Dilution start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound A analysis.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues cluster_solutions Potential Solutions start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? start->resolution recovery Low Recovery? start->recovery reproducibility Poor Reproducibility? start->reproducibility solution_column Change Column/Mobile Phase peak_shape->solution_column solution_gradient Optimize Gradient resolution->solution_gradient solution_extraction Optimize Extraction recovery->solution_extraction solution_is Use Internal Standard recovery->solution_is reproducibility->solution_is solution_derivatization Check Derivatization reproducibility->solution_derivatization

Caption: Troubleshooting decision tree for HGA analysis.

References

"enhancing sensitivity of hypoglycin A mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Hypoglycin A (HGA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and robustness.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity when analyzing this compound A without derivatization?

A1: The primary reason for low sensitivity in underivatized HGA analysis is poor retention on conventional reversed-phase chromatography columns (like C18)[1][2]. HGA is a polar amino acid, which leads to it eluting in or near the solvent front, where ion suppression is often most severe[1]. To overcome this, specialized chromatographic techniques are necessary.

Q2: Should I use a derivatization agent for HGA analysis? What are the pros and cons?

A2: Whether to use a derivatization agent depends on your specific instrumentation and sample matrix.

  • Pros of Derivatization: Derivatization can significantly improve chromatographic retention on standard reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity[3][4][5]. Common reagents include Dansyl Chloride and Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[3][4].

  • Cons of Derivatization: Derivatization methods can be time-consuming, may suffer from a lack of reproducibility, and the derivatives themselves can be unstable[1][2]. The reagents can also introduce background noise if not completely removed.

Q3: What type of internal standard is best for quantitative HGA analysis?

A3: For accurate quantification, the gold standard is a stable isotope-labeled version of this compound A (e.g., ¹⁵N¹³C₂-HGA)[3]. This type of internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most reliable correction. If a labeled HGA is unavailable, a structurally similar compound with comparable chromatographic behavior and ionization properties, such as L-Leucine-d3, can be used[1].

Q4: Can I analyze HGA and its metabolites simultaneously?

A4: Yes, LC-MS/MS methods have been developed for the simultaneous quantification of HGA and its metabolites, such as methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly), in biological matrices like urine and milk[6][7][8]. These methods are crucial for exposure assessment studies[8].

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Retention of this compound A
  • Cause: Use of a standard reversed-phase column (e.g., C18) without derivatization. HGA is too polar to be retained under these conditions[1][2].

  • Solution 1 (Without Derivatization):

    • Mixed-Mode Chromatography: Employ a mixed-mode column that utilizes a combination of reversed-phase and ion-exchange retention mechanisms (e.g., Acclaim™ Trinity™ Q1)[1]. This allows for the retention of polar compounds like HGA without derivatization.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for retaining and separating polar analytes like underivatized amino acids[1].

  • Solution 2 (With Derivatization):

    • Derivatize HGA with an agent like Dansyl Chloride[3]. The resulting derivative will be more hydrophobic and exhibit good retention on a C18 column[3].

Issue 2: High Signal Variability and Poor Reproducibility
  • Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., plasma, milk, fruit extract) can suppress or enhance the ionization of HGA, leading to inconsistent results[1].

    • Troubleshooting:

      • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components[5].

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects[3].

      • Modify Chromatography: Adjust the gradient to better separate HGA from the interfering compounds[3].

      • Check for Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram[3].

  • Cause 2: Instability of Derivatization. If using derivatization, the formed derivative may be unstable, or the reaction may not be going to completion consistently[1][2].

    • Troubleshooting:

      • Optimize Reaction Conditions: Carefully control reaction time, temperature, and pH to ensure a complete and reproducible derivatization[3].

      • Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation to minimize degradation.

Issue 3: Low Signal Intensity Despite Successful Retention
  • Cause 1: Suboptimal Mass Spectrometry Parameters. The settings for the ion source and mass analyzer may not be optimized for HGA or its derivative.

    • Troubleshooting:

      • Direct Infusion: Infuse a standard solution of HGA (or its derivative) directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and nebulizer gas flow[1].

      • Verify MS/MS Transitions: Ensure you are monitoring the correct and most intense precursor-to-product ion transitions. For HGA, common transitions are m/z 142.2 → 74 and 142.2 → 96[1].

  • Cause 2: Use of Ion-Pairing Reagents. Reagents like perfluoroheptanoic acid can improve chromatography but are known to cause significant ion suppression in the MS detector[1][2].

    • Troubleshooting:

      • Avoid Ion-Pairing Reagents: Whenever possible, opt for methods using mixed-mode or HILIC columns that do not require these reagents[1].

      • Use a Diverter Valve: If their use is unavoidable, install a diverter valve to direct the flow containing the ion-pairing reagent to waste before and after the analyte elutes, minimizing source contamination[1].

Experimental Protocols & Data

Method 1: Direct Analysis of HGA in Ackee Fruit via LC-MS/MS

This method, adapted from the FDA, avoids pre-column derivatization for rapid analysis[1].

Sample Preparation Workflow

cluster_prep Sample Preparation s1 Homogenize 3g Ackee Sample s2 Add 20mL Extraction Solvent (8:2 Ethanol:Water) s1->s2 s3 Shake (20 min) & Centrifuge (10 min) s2->s3 s4 Take 5µL of Supernatant s3->s4 s5 Dilute with 245µL IS Solution (50 ng/mL L-Leucine-d3 in ACN) s4->s5 s6 Vortex and Inject s5->s6 cluster_workflow Derivatization & Analysis Workflow p1 Protein Precipitation (Plasma + Acetonitrile) p2 Dry Supernatant (Nitrogen, 60°C) p1->p2 p3 Add Buffer (pH 11) & Dansyl Chloride (1 mg/mL) p2->p3 p4 Incubate (60°C, 10 min) p3->p4 p5 Reconstitute in 0.1% Formic Acid p4->p5 p6 Inject into LC-MS/MS p5->p6

References

Technical Support Center: Stability of Hypoglycin A in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of hypoglycin A (HGA) in various biological samples under different storage conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of samples and the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound A in human plasma at different temperatures?

A1: this compound A has demonstrated good stability in human plasma under various short-term storage conditions. Studies have shown that HGA is stable for at least 24 hours at both refrigerated (4°C) and room temperature (22°C), with a recovery of over 86%.[1] For accelerated stability, it has been shown to be stable for at least four hours at 60°C with a recovery of over 92%.[1]

Q2: How do freeze-thaw cycles affect the concentration of this compound A in plasma?

A2: this compound A is stable through at least ten freeze-thaw cycles in human plasma.[1] This suggests that repeated access to frozen plasma samples for analysis is unlikely to significantly impact the measured concentration of HGA.

Q3: What is the recommended long-term storage temperature for plasma samples containing this compound A?

A3: While specific long-term stability studies for this compound A in plasma at -20°C and -80°C are not extensively detailed in currently available literature, standard best practices for the long-term storage of small molecules in biological matrices recommend storing samples at -80°C to minimize degradation.[2] For many analytes, storage at ultra-low temperatures ensures stability for extended periods, often for several years. It is crucial to prevent temperature fluctuations during long-term storage.

Q4: Is there any information on the stability of this compound A in whole blood?

Q5: What are the storage recommendations for urine samples to be analyzed for this compound A?

A5: Specific stability data for this compound A in urine is limited. However, a study on the stability of its metabolites, methylenecyclopropylformyl-glycine (MCPF-Gly) and methylenecyclopropylacetyl-glycine (MCPA-Gly), provides some insight. These metabolites were found to be stable in human urine for up to 24 hours at 4°C and 22°C. At 37°C, a slight degradation was observed over 24 hours. The same study noted that quality control samples were stored at -70°C, suggesting good stability at this temperature for longer durations. Based on this, it is recommended to store urine samples intended for HGA analysis at -80°C for long-term storage and to process them as soon as possible if stored at refrigerated or room temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lower than expected HGA concentrations in plasma samples. Analyte degradation due to improper short-term storage.Ensure samples are processed promptly after collection. If immediate analysis is not possible, store samples at 4°C for no longer than 24 hours. For longer storage, freeze at -80°C immediately.
Analyte degradation due to multiple freeze-thaw cycles.While HGA is reported to be stable for up to ten cycles, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.
Inconsistent results between different aliquots of the same sample. Non-homogeneity of the sample after thawing.Vortex the sample thoroughly after thawing and before taking an aliquot for analysis to ensure a homogenous mixture.
Analyte adsorption to the storage container.Consider using low-binding polypropylene (B1209903) tubes for sample storage to minimize the risk of analyte loss due to adsorption.
Suspected degradation in long-term stored samples. Improper storage temperature or temperature fluctuations.Verify the historical temperature records of the storage freezer. Ensure a stable -80°C environment. If significant temperature fluctuations have occurred, the integrity of the samples may be compromised.

Data on this compound A Stability in Human Plasma

The following table summarizes the known stability of this compound A in human plasma based on available data.[1]

Storage ConditionDurationAnalyteRecovery (%)
4°C24 hoursThis compound A> 86%
22°C24 hoursThis compound A> 86%
60°C4 hoursThis compound A> 92%
Freeze-Thaw10 cyclesThis compound AData not explicitly quantified as percentage, but stability was demonstrated.

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability

This protocol is designed to evaluate the stability of this compound A in a biological matrix at room temperature or in a refrigerator.

ShortTermStability A Spike blank biological matrix with HGA at low and high QC levels B Divide each pool into aliquots A->B C Analyze a set of aliquots immediately (T=0) B->C Baseline D Store remaining aliquots at specified temperatures (e.g., 4°C, 22°C) B->D F Compare mean concentrations to T=0 values C->F E Analyze aliquots at various time points (e.g., 4, 8, 24 hours) D->E E->F

Workflow for short-term stability assessment of this compound A.
Protocol 2: Assessment of Freeze-Thaw Stability

This protocol evaluates the impact of repeated freezing and thawing cycles on the concentration of this compound A.

FreezeThawStability A Spike blank biological matrix with HGA at low and high QC levels B Divide each pool into aliquots A->B C Analyze a set of aliquots (T=0, unfrozen) B->C Baseline D Freeze all aliquots at -80°C (or intended storage temperature) B->D G Compare mean concentrations of each cycle to T=0 C->G E Thaw a set of aliquots, analyze, and refreeze the rest D->E Cycle 1 F Repeat for a defined number of cycles (e.g., 3-10) E->F F->G

Experimental workflow for freeze-thaw stability testing.
Protocol 3: Assessment of Long-Term Stability

This protocol is used to determine the stability of this compound A in a biological matrix over an extended period at frozen temperatures.

LongTermStability A Spike blank biological matrix with HGA at low and high QC levels B Divide each pool into multiple aliquots A->B C Analyze a set of aliquots (T=0) B->C Baseline D Store remaining aliquots at -20°C and/or -80°C B->D F Compare mean concentrations to T=0 values C->F E Analyze aliquots at pre-defined time points (e.g., 1, 3, 6, 12 months) D->E E->F

Workflow for assessing long-term stability of this compound A.

References

Technical Support Center: Hypoglycin A (HGA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hypoglycin A (HGA) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with your calibration curve and overall HGA quantification workflow.

FAQ 1: My calibration curve for HGA has poor linearity (R² < 0.99). What are the potential causes and solutions?

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrumental issues. A coefficient of determination (R²) of more than 0.995 is generally considered satisfactory for HGA quantification.[1]

Troubleshooting Steps:

  • Standard Preparation and Stability:

    • Action: Verify the purity and correct salt form of your HGA standard.[1][2] Ensure accurate preparation of stock and working standard solutions. HGA stability can be a concern; one study noted that the phenylthiocarbamyl-HG-A derivative is stable for at least 4 days when stored at -4°C.[3]

    • Protocol: Prepare fresh serial dilutions for each analytical run. Dissolve HGA standards in an appropriate solvent like HPLC-grade water or a methanol/water mixture.[2][4][5]

  • Instrumental Parameters:

    • Action: Check for and address any leaks in the LC system. Ensure the mass spectrometer has been recently calibrated and that parameters like collision energy and source temperature are optimized for HGA.

    • Protocol: Infuse a standard solution of HGA directly into the mass spectrometer to optimize MS parameters before running a full calibration curve.[1]

  • Detector Saturation:

    • Action: If the curve is flattening at higher concentrations, your detector may be saturated.

    • Protocol: Extend the calibration range with lower concentration points or dilute the higher concentration standards.

  • Inappropriate Curve Fit:

    • Action: A simple linear regression might not be the best fit for your data across a wide dynamic range.

    • Protocol: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, which can sometimes better model the instrument's response. A linear fit with 1/x weighting has been successfully used for HGA analysis.[1]

FAQ 2: I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

Matrix effects occur when components in your sample, other than the analyte of interest, alter the ionization efficiency of HGA, leading to inaccurate quantification. While some studies have reported no significant ion suppression for HGA or its metabolites in plasma and urine[2][6], others have noted its potential and taken steps to correct for it.[1]

Troubleshooting Steps:

  • Use of an Internal Standard (IS):

    • Action: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard.

    • Recommendation: Isotopically-labeled HGA (e.g., ¹⁵N¹³C₂-HGA) is the ideal internal standard as it co-elutes and experiences the same matrix effects as the unlabeled HGA.[2] If a labeled standard is unavailable, a structural analog like L-Leucine-d3 has been used.[1][7] The IS should be added to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process.[2]

  • Matrix-Matched Calibration:

    • Action: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, urine, or an extract of a blank ackee sample).[4]

    • Protocol: Obtain a batch of the biological matrix that is certified to be free of HGA. Use this to prepare your serial dilutions for the calibration curve.

  • Sample Preparation:

    • Action: Improve your sample clean-up procedure to remove interfering matrix components.

    • Protocol: Techniques like protein precipitation followed by solid-phase extraction (SPE) can effectively clean up complex samples like plasma.[2] For simpler matrices, a "dilute-and-shoot" approach might be sufficient.[8]

  • Chromatographic Separation:

    • Action: Ensure that HGA is chromatographically separated from the bulk of the matrix components that could cause suppression.

    • Protocol: Adjust your LC gradient to better resolve the HGA peak from early-eluting, unretained matrix components.

FAQ 3: Should I use derivatization for HGA analysis? What are the pros and cons?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For HGA, this is often done to improve chromatographic retention on reversed-phase columns and increase ionization efficiency in the mass spectrometer.[2]

Common Derivatizing Agents:

  • Dansyl chloride[2][9][10]

  • Phenylisothiocyanate (PITC)[3][9][11]

  • o-Phthalaldehyde (OPA)[3][9]

Pros and Cons of Derivatization:

AspectProsCons
Sensitivity Can significantly improve ionization efficiency and thus sensitivity.[2]
Chromatography Improves retention and separation on standard reversed-phase columns like C18.[2] HGA itself is not well-retained on these columns.[1][9]
Workflow Adds extra steps to the sample preparation, increasing time and potential for error.[9]
Reproducibility Derivative instability and lack of reproducibility can be drawbacks.[9]

Alternative Approach: No Derivatization

Recent methods have been developed to quantify HGA without derivatization, simplifying the workflow.[1][8] This is typically achieved by using specialized chromatography columns like:

  • Mixed-mode columns[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)[1]

Recommendation: The choice depends on your available instrumentation and desired workflow. If you are using standard C18 columns, derivatization is likely necessary. If you have access to mixed-mode or HILIC columns, a non-derivatization method can be simpler and faster.

FAQ 4: My recovery of HGA from spiked samples is low or inconsistent. What should I check?

Low or variable recovery indicates that HGA is being lost during the sample preparation process.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Action: Evaluate the solvent used for extraction.

    • Protocol: An 80% ethanol-water solution is commonly used for extracting HGA from fruit matrices.[3][11] For plasma, protein precipitation with acetonitrile (B52724) is a common first step.[2]

  • Solid-Phase Extraction (SPE) Protocol:

    • Action: If using SPE, ensure the chosen cartridge and protocol are appropriate for an amino acid like HGA.

    • Protocol: An Oasis HLB SPE plate has been shown to yield sufficient recovery for dansylated HGA.[2] Carefully optimize each step: conditioning, equilibration, loading, washing, and elution. Ensure the sample pH is optimal for retention on the sorbent.

  • Analyte Stability:

    • Action: HGA might be degrading during sample processing.

    • Protocol: Keep samples cold (e.g., on ice or at 5°C in the autosampler) during processing and analysis.[2] Assess the stability of HGA under your specific extraction and storage conditions.[2]

Quantitative Data Summary

The following tables summarize typical parameters for HGA quantification using LC-MS/MS.

Table 1: Calibration and Linearity Data

MatrixCalibration RangeLinearity (R²)Internal Standard UsedReference
Human Plasma1.00 – 100 ng/mL0.999 ± 0.001¹⁵N¹³C₂-HGA[2]
Ackee Fruit0.5 – 40 µg/mL> 0.995L-Leucine-d3[1]
Cow's Milk0.5 – 100 µg/LNot specifiedNot specified[5]
Human Urine (Metabolites)0.10 – 20 µg/mL> 0.99Labeled Metabolites[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQ/LRL*Reference
Human Plasma0.330 ng/mL1.00 ng/mL[2]
Ackee Fruit0.63 µg/g (MDL**)1.9 µg/g (MQL***)[1]
Cow's MilkNot specified1.12 µg/L[5][8]
Whole Blood0.35 µg/L0.80 µg/L[10]

* LRL: Lowest Reportable Limit ** MDL: Method Detection Limit *** MQL: Method Quantification Limit

Experimental Protocols

Protocol 1: HGA Quantification in Human Plasma (with Derivatization)

This protocol is a summary of the method described by Isenberg et al. (2018).[2]

  • Sample Preparation:

    • To 50 µL of plasma sample/calibrator/QC, add 10 µL of internal standard solution (¹⁵N¹³C₂-HGA).

    • Perform protein precipitation by adding 200 µL of acetonitrile and shaking.

    • Centrifuge and dry the supernatant under nitrogen at 60°C.

  • Derivatization:

    • Add 20 µL of 10X PBS buffer (pH 11.0) and 50 µL of dansyl chloride (1 mg/mL) to the dried residue.

    • Shake at 1,000 rpm at 60°C for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Add 430 µL of water to the derivatized sample.

    • Use a 60 mg Oasis HLB 96-well SPE plate.

    • Condition with 800 µL of methanol.

    • Equilibrate with 800 µL of 98:2 water:acetonitrile.

    • Load 500 µL of the sample.

    • Wash with 800 µL of 98:2 water:acetonitrile.

    • Elute with 800 µL of 70:30 water:acetonitrile.

  • Final Steps:

    • Dry the eluate under nitrogen at 60°C for one hour.

    • Reconstitute in 50 µL of 0.1% formic acid in water.

    • Inject 4.0 µL onto the LC-MS/MS system.

Protocol 2: HGA Quantification in Ackee Fruit (without Derivatization)

This protocol is a summary of the method described by the FDA Laboratory Information Bulletin No. 4651.[1]

  • Extraction:

    • Weigh a 3 g test portion of ackee fruit.

    • Shake with an 8:2 ethanol:water extraction solvent.

    • Centrifuge the mixture.

  • Dilution:

    • Take a 5 µL aliquot of the sample extract.

    • Dilute it in a vial containing 245 µL of the internal standard solution (L-Leucine-d3 at 50 ng/mL in acetonitrile).

  • Analysis:

    • Vortex the vial briefly.

    • Analyze the sample by LC-MS/MS using a mixed-mode analytical column (e.g., Acclaim™ Trinity™ Q1).

Visualizations

HGA_Quantification_Workflow General Workflow for HGA Quantification cluster_prep Sample Preparation cluster_deriv Optional Step cluster_analysis Analysis Sample Sample Collection (Plasma, Ackee, etc.) Add_IS Add Internal Standard (e.g., ¹⁵N¹³C₂-HGA) Sample->Add_IS Extraction Extraction (Protein Precipitation / LLE) Add_IS->Extraction Cleanup Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup Deriv Derivatization (e.g., Dansyl Chloride) Cleanup->Deriv If required LC_MS LC-MS/MS Analysis Cleanup->LC_MS Direct Analysis Deriv->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Data_Processing->Calibration Quantification Quantification (Calculate Unknown Conc.) Calibration->Quantification

Caption: Overview of the HGA quantification workflow.

Troubleshooting_Calibration_Curve Troubleshooting Poor Calibration Curve Linearity (R² < 0.99) cluster_causes Potential Causes cluster_solutions Solutions Start Poor Linearity (R² < 0.99) C1 Standard Prep Error Start->C1 C2 Detector Saturation Start->C2 C3 Matrix Effects Start->C3 C4 Inappropriate Fit Start->C4 S1 Prepare Fresh Standards Verify Purity & Storage C1->S1 S2 Extend Lower Range Dilute High Standards C2->S2 S3 Use Isotope-Labeled IS Matrix-Matched Calibrants C3->S3 S4 Use Weighted Regression (e.g., 1/x) C4->S4

Caption: Decision tree for troubleshooting calibration curve issues.

References

"method validation challenges for hypoglycin A analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Hypoglycin A (HGA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound A.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of HGA. Co-elution with interfering compounds from the sample matrix. Column degradation or contamination.Optimize the mobile phase pH to ensure consistent ionization of HGA. For LC-MS/MS, adjust the elution gradient to better separate HGA from matrix components[1]. Use a guard column to protect the analytical column and regularly flush the column with appropriate solvents[2].
Low Analyte Recovery Inefficient extraction from the sample matrix (e.g., ackee fruit, plasma, milk).[3][4][5] Instability of the derivatized HGA. Incomplete derivatization reaction.Optimize the extraction solvent composition and volume. An 80% ethanol-water mixture has been shown to be effective for ackee fruit[4][6]. For plasma, a solid-phase extraction (SPE) protocol may be necessary[1]. Ensure derivatization reaction conditions (temperature, time, reagent concentration) are strictly followed. Analyze derivatized samples promptly.
High Signal Variability / Poor Reproducibility Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[7] Inconsistent derivatization. Variable injection volumes.Use a stable isotope-labeled internal standard (e.g., L-Leucine-d3) to compensate for matrix effects and instrument drift[7]. Ensure precise and consistent pipetting during the derivatization step. Verify autosampler performance for consistent injection volumes.
Retention Time Shifts Changes in mobile phase composition. Fluctuations in column temperature. Column aging.Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature[8]. Equilibrate the column with a sufficient volume of the initial mobile phase between injections, especially when using mixed-mode columns[7].
Interference from Isobaric Compounds In LC-MS/MS, other compounds in the matrix may have the same mass transition as the analyte of interest.For derivatized HGA, an isobaric interference peak may be observed[1]. To resolve this, modify the HPLC gradient to increase the separation between the analyte and the interfering peak[1].
No or Low Retention on Reversed-Phase Columns This compound A is a polar amino acid and exhibits poor retention on traditional C18 columns without derivatization.[7]Derivatize HGA with reagents like phenylisothiocyanate (PITC) or dansyl chloride to increase its hydrophobicity[4][9]. Alternatively, use a mixed-mode or HILIC column designed to retain polar compounds without derivatization[7].

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for this compound A analysis?

A1: Not anymore. While older HPLC-UV methods required derivatization with agents like phenylisothiocyanate (PITC) to achieve adequate retention and sensitivity, modern LC-MS/MS methods can directly analyze underivatized this compound A.[7][9] This is often accomplished using specialized columns, such as mixed-mode or HILIC columns, which are better suited for retaining polar analytes like HGA.[7] However, derivatization with reagents like dansyl chloride is still a valid approach to enhance chromatographic separation and sensitivity.[1]

Q2: What are the common matrices for this compound A analysis and are there matrix-specific challenges?

A2: this compound A is commonly analyzed in ackee fruit, litchi, maple seeds, animal tissue, plasma, serum, and milk.[1][3][5][7] Each matrix presents unique challenges. For instance, fruit samples can have high concentrations of sugars and other interfering compounds.[7] Plasma and serum are complex biological matrices that can cause significant ion suppression in LC-MS/MS analysis.[1] Milk samples may require a protein precipitation step before extraction.[5]

Q3: How can I avoid matrix effects in my LC-MS/MS analysis of this compound A?

A3: To mitigate matrix effects, it is highly recommended to use a stable isotope-labeled internal standard. This will help correct for variations in analyte signal due to ion suppression or enhancement from the sample matrix.[7] Additionally, optimizing sample preparation to remove as many interfering compounds as possible is crucial. This can involve techniques like solid-phase extraction (SPE) for plasma samples.[1] A diverter valve can also be used to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.[7]

Q4: What are the typical validation parameters I should assess for a this compound A analytical method?

A4: According to regulatory guidelines, a validated method for this compound A should demonstrate acceptable performance for the following parameters: accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3] Robustness, which assesses the method's reliability with small, deliberate variations in method parameters, should also be evaluated.[1]

Quantitative Data Summary

The following tables summarize validation data from various published methods for this compound A analysis.

Table 1: Performance of LC-MS/MS Methods for this compound A

MatrixMethodLOQRecovery (%)Precision (%RSD)Linearity (r²)Reference
Ackee FruitLC-MS/MS (no derivatization)1.9 µg/g70-120≤ 20> 0.99[3][7]
Human PlasmaHPLC-MS/MS (dansyl derivatization)1.0 ng/mL (LRL)N/A≤ 170.999[1][10]
Cow's MilkLC-MS/MS1.12 µg/L89-106≤ 20> 0.99[3]
Maple SamplesUPLC-MS/MS (no derivatization)16.4 µg/kgN/AN/A> 0.99[10]

LRL: Lowest Reportable Limit

Table 2: Performance of HPLC-UV Method for this compound A

MatrixMethodSpike Levels (µg/g)Recovery (%)Precision (%CV)Reference
Ackee FruitHPLC-UV (PITC derivatization)48.4129.18 ± 15.3211.86[4][6]
96.8107.95 ± 5.425.02[4][6]
201.699.12 ± 2.092.11[4][6]
403.294.37 ± 1.271.35[4][6]

%CV: Percent Coefficient of Variation

Experimental Protocols

Method 1: LC-MS/MS Analysis of this compound A in Ackee Fruit (without derivatization)

This method utilizes a mixed-mode column to retain and separate underivatized this compound A.

  • Sample Preparation:

    • Homogenize 3g of ackee fruit with an 8:2 ethanol:water solution.

    • Centrifuge the mixture.

    • Dilute the supernatant with the initial mobile phase.

    • Add an internal standard (e.g., L-Leucine-d3).

  • LC-MS/MS Parameters:

    • Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1).[7]

    • Mobile Phase A: 1:9 water:acetonitrile (B52724) + 5 mM ammonium (B1175870) formate, pH 2.9.[7]

    • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.[7]

    • Gradient: A gradient is used to first retain HGA and then elute it from the column.

    • Injection Volume: 10 µL.

    • Detection: Tandem mass spectrometry in positive ion mode, monitoring at least two MRM transitions for HGA.

Method 2: HPLC-MS/MS Analysis of this compound A in Human Plasma (with Dansyl Derivatization)

This method uses derivatization to enhance chromatographic properties and sensitivity.

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Precipitate proteins using acetonitrile.

    • Centrifuge and take the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Reconstitute in a sodium carbonate/bicarbonate buffer.

    • Add dansyl chloride solution and incubate.

    • Quench the reaction with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE plate with methanol (B129727) and equilibrate with water:acetonitrile (98:2).

    • Load the derivatized sample.

    • Wash with water:acetonitrile (98:2).

    • Elute with water:acetonitrile (70:30).[1]

    • Dry the eluate and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

    • Detection: Tandem mass spectrometry in positive ion mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (e.g., Ackee, Plasma) extraction Extraction / Protein Precipitation sample->extraction derivatization Derivatization (Optional) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup hplc HPLC / UPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant validation Method Validation quant->validation

Caption: General workflow for this compound A analysis.

troubleshooting_tree start Poor Chromatographic Result q_peak Is Peak Shape Poor? start->q_peak s_peak_ph Adjust Mobile Phase pH q_peak->s_peak_ph Yes q_recovery Is Recovery Low? q_peak->q_recovery No end_node Problem Resolved s_peak_ph->end_node s_peak_gradient Optimize Gradient s_recovery_extraction Optimize Extraction Protocol q_recovery->s_recovery_extraction Yes q_retention Is Retention Time Unstable? q_recovery->q_retention No s_recovery_derivatization Check Derivatization Stability/Efficiency s_recovery_extraction->s_recovery_derivatization s_recovery_derivatization->end_node s_retention_mobile Prepare Fresh Mobile Phase q_retention->s_retention_mobile Yes q_retention->end_node No s_retention_temp Use Column Oven s_retention_mobile->s_retention_temp s_retention_temp->end_node

Caption: Troubleshooting decision tree for HGA analysis.

References

Technical Support Center: Hypoglycin A Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of hypoglycin A using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low signal intensity or no peak for this compound A. What are the common causes and how can I troubleshoot this?

Low signal intensity for this compound A is a frequent issue, often stemming from ion suppression, suboptimal sample preparation, or incorrect instrument parameters.

Troubleshooting Steps:

  • Evaluate for Ion Suppression: Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound A.[1] This is particularly common in complex matrices like ackee fruit extracts, plasma, or urine.[2]

    • Solution: The most effective way to compensate for ion suppression is by using a stable isotope-labeled internal standard (SIL-IS), such as L-Leucine-d3.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification.[3]

  • Optimize Sample Preparation: Inadequate cleanup can leave behind salts, phospholipids, and other endogenous materials that suppress the ESI signal.[4]

    • Solution: Implement a robust sample preparation protocol. For ackee fruit, a simple extraction with an ethanolic solution followed by centrifugation and dilution can be effective.[1] For biological fluids like plasma or whole blood, protein precipitation is a necessary first step.[5] More rigorous cleanup using Solid-Phase Extraction (SPE), particularly with HILIC cartridges, can further reduce matrix effects.[6]

  • Check Chromatographic Conditions: this compound A is a polar compound and is not well-retained on traditional reversed-phase (C18) columns without derivatization.[1] Poor retention leads to co-elution with matrix components in the solvent front, causing significant ion suppression.

    • Solution: Utilize a column chemistry better suited for polar analytes. Mixed-mode columns (combining reversed-phase, cation-exchange, and anion-exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns have shown good retention and separation for underivatized this compound A.[1][5]

  • Review Mass Spectrometer Settings: Ensure the MS parameters are optimized for this compound A.

    • Solution: Perform an infusion of a this compound A standard solution to optimize parameters like declustering potential (DP) and collision energy (CE) for the specific MRM transitions.[1]

Q2: My results for this compound A quantification are not reproducible. What could be the cause?

Poor reproducibility is often linked to inconsistent sample preparation and uncorrected matrix effects.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation where possible. If manual, ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

  • Variable Matrix Effects: The extent of ion suppression can vary between samples, leading to poor precision.[7]

    • Solution: As mentioned above, the use of a stable isotope-labeled internal standard is the best way to correct for this variability.[1][3] If a SIL-IS is not available, matrix-matched calibration curves are a viable alternative.[2] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Derivative Instability: If you are using a derivatization method (e.g., with PITC or Dansyl Chloride) to improve chromatographic retention, the stability of the derivative can be an issue.[1][8]

    • Solution: Analyze derivatized samples within a validated time frame. Methods that do not require derivatization are often more robust and less time-consuming.[1][2]

Q3: Should I use a derivatization agent for this compound A analysis?

Derivatization with agents like PITC or Dansyl Chloride has been used to increase the hydrophobicity of this compound A, thereby improving its retention on reversed-phase columns.[6][9] However, this additional step can introduce variability and instability.[1][8] Modern chromatographic techniques, such as HILIC or mixed-mode chromatography, allow for the successful analysis of underivatized this compound A, simplifying the workflow.[1][2]

Q4: Which type of HPLC column is best for this compound A analysis?

The choice of column is critical for retaining the polar this compound A molecule and separating it from interfering matrix components.

  • Mixed-Mode Columns: Columns like the Acclaim™ Trinity™ Q1 offer multiple retention mechanisms (reversed-phase, anion-exchange, and cation-exchange) and have been shown to be effective for retaining underivatized this compound A.[1]

  • HILIC Columns: HILIC columns are specifically designed for the retention of polar compounds and are a good option for this compound A analysis.[1][5] They can provide good separation from the highly non-polar components of the matrix that can cause ion suppression.

  • Reversed-Phase (C18) Columns: These are generally not recommended for underivatized this compound A due to poor retention.[1] However, they can be used effectively if a derivatization step is employed.[6]

Data Presentation

Table 1: Performance of an LC-MS/MS Method for this compound A in Ackee Fruit [1]

ParameterValue
Recovery (at 17 µg/g) 70-120%
Recovery (at 33 µg/g) 70-120%
Recovery (at 66 µg/g) 70-120%
Relative Standard Deviation (RSD) ≤ 20%
Linearity (R²) > 0.995

Table 2: Performance of a UHPLC-HRMS/MS Method for this compound A in Whole Blood [6]

ParameterValue
Limit of Detection (LOD) 0.35 µg/L
Linear Range 0.8–500 µg/L
Accuracy 84–94%
Precision (RSD) 3–16%

Experimental Protocols

Protocol 1: Rapid Determination of this compound A in Ackee Fruit by LC-MS/MS [1]

This method utilizes a mixed-mode column and does not require pre-column derivatization.

1. Sample Preparation and Extraction:

  • Weigh 3 ± 0.1 g of a homogenized ackee fruit sample into a 50-mL polypropylene (B1209903) centrifuge tube.
  • Add 10 mL of 8:2 ethanol:water extraction solvent.
  • Shake vigorously for 10 minutes.
  • Centrifuge at 3,000 x g for 10 minutes.
  • Take a 5 µL aliquot of the supernatant and add it to a vial containing 245 µL of the internal standard solution (L-Leucine-d3 at 50 ng/mL in acetonitrile).
  • Vortex briefly before analysis.

2. LC-MS/MS Conditions:

  • HPLC Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm)[1]
  • Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate, pH 2.9
  • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9
  • Flow Rate: 0.5 mL/min, with variations during the gradient.
  • Injection Volume: 1 µL
  • MS Detection: ESI in positive ion mode.
  • MRM Transitions for this compound A:
  • Quantification: 142.2 -> 74
  • Confirmation: 142.2 -> 96

Visualizations

IonSuppression_Troubleshooting Start Start: Low this compound A Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., Leucine-d3) to compensate for matrix effects. Check_IS->Implement_IS No Check_Cleanup Review Sample Preparation Protocol Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Check_Chromatography Evaluate HPLC/UPLC Method Check_Cleanup->Check_Chromatography Adequate Improve_Cleanup Enhance Cleanup: - Use SPE (e.g., HILIC cartridges) - Ensure complete protein precipitation Check_Cleanup->Improve_Cleanup Inadequate Check_MS Verify MS Parameters Check_Chromatography->Check_MS Good Separation Improve_Chromatography Optimize Chromatography: - Use Mixed-Mode or HILIC column - Adjust gradient to separate from matrix Check_Chromatography->Improve_Chromatography Poor Retention/ Co-elution Optimize_MS Optimize MS Settings: - Infuse standard to tune DP/CE - Check source conditions (gas flow, temp) Check_MS->Optimize_MS Sub-optimal Reanalyze Re-analyze Sample Check_MS->Reanalyze Optimal Improve_Cleanup->Reanalyze Improve_Chromatography->Reanalyze Optimize_MS->Reanalyze End_Fail Problem Persists: Consult Instrument Specialist Reanalyze->End_Fail Signal Still Low

Caption: Troubleshooting workflow for low this compound A signal.

Experimental_Workflow Sample Sample (e.g., Ackee Fruit Homogenate) Extraction Extraction (80% Ethanol) Sample->Extraction Centrifugation Centrifugation (3,000 x g) Extraction->Centrifugation Dilution Dilution & IS Spiking (Supernatant + Leucine-d3) Centrifugation->Dilution LC_MS LC-MS/MS Analysis (Mixed-Mode Column, ESI+) Dilution->LC_MS Data Data Processing (Quantification vs. SIL-IS) LC_MS->Data

Caption: General experimental workflow for this compound A analysis.

SIL_IS_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard Analyte_A This compound A ESI_Source_A ESI Source Analyte_A->ESI_Source_A Matrix_A Matrix Components Matrix_A->ESI_Source_A Suppression Suppressed_Signal Suppressed Signal (Inaccurate Quantity) ESI_Source_A->Suppressed_Signal Analyte_B This compound A ESI_Source_B ESI Source Analyte_B->ESI_Source_B SIL_IS_B Leucine-d3 (SIL-IS) SIL_IS_B->ESI_Source_B Matrix_B Matrix Components Matrix_B->ESI_Source_B Suppression (Affects both equally) Ratio Signal Ratio (Analyte / SIL-IS) ESI_Source_B->Ratio Accurate_Signal Accurate Quantity Ratio->Accurate_Signal

Caption: Principle of using a stable isotope-labeled internal standard.

References

"selection of appropriate column for hypoglycin A analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Hypoglycin A.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound A analysis?

A1: The most common and sensitive technique for the quantification of this compound A in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] This method offers high selectivity and sensitivity for detecting the low concentrations of this compound A typically found in clinical and food samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it generally requires derivatization of the analyte to increase its volatility.[3]

Q2: Is derivatization necessary for this compound A analysis?

A2: Not always, but it is a very common strategy. This compound A, being a small, polar amino acid, exhibits poor retention on traditional reversed-phase columns.[2][4] Derivatization with reagents like dansyl chloride, phenyl isothiocyanate (PITC), or o-phthalaldehyde (B127526) (OPA) is frequently employed to increase its hydrophobicity, thereby improving its retention and separation on reversed-phase columns.[2][5] However, methods using mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can retain and separate underivatized this compound A.[2][4]

Q3: What are the advantages and disadvantages of derivatization?

A3: Derivatization can significantly improve the chromatographic behavior and detection sensitivity of this compound A.[5] However, it also introduces an additional step in the sample preparation workflow, which can be time-consuming and a potential source of variability and error.[2][4] Some derivatives may also be unstable.[2]

Q4: What are the common challenges in this compound A analysis?

A4: Common challenges include:

  • Poor retention on reversed-phase columns without derivatization.[2][4]

  • Co-elution with structurally similar amino acids, particularly leucine (B10760876) and isoleucine.[1]

  • Matrix effects from complex biological samples like plasma and urine, which can lead to ion suppression or enhancement in LC-MS analysis.[3]

  • Low concentrations of the analyte in samples requiring highly sensitive detection methods.

Column Selection Guide

Choosing the appropriate column is critical for a successful this compound A analysis. The decision largely depends on whether you plan to derivatize the analyte.

Scenario 1: Analysis with Derivatization (Recommended for most applications)

This is the most common approach, offering robust and sensitive results.

  • Recommended Column Type: Reversed-Phase (RP)

  • Common Stationary Phases: C18, C8

  • Principle: Derivatization increases the hydrophobicity of this compound A, allowing for good retention and separation on a non-polar stationary phase.

Scenario 2: Analysis without Derivatization

This approach simplifies sample preparation but requires specialized columns.

  • Recommended Column Types:

    • Mixed-Mode: These columns have both reversed-phase and ion-exchange characteristics, allowing for the retention of polar compounds like underivatized amino acids.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain polar analytes.[4]

Column Selection Decision Workflow

start Start: this compound A Analysis derivatization Perform Derivatization? start->derivatization rp_column Select Reversed-Phase Column (e.g., C18, C8) derivatization->rp_column Yes mixed_mode_column Select Mixed-Mode or HILIC Column derivatization->mixed_mode_column No end_analysis Proceed with Method Development rp_column->end_analysis mixed_mode_column->end_analysis

Caption: Decision workflow for selecting an appropriate HPLC column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Retention of this compound A 1. Using a reversed-phase column without derivatization. 2. Inappropriate mobile phase composition.1. Derivatize the sample with a suitable reagent (e.g., dansyl chloride). 2. If not derivatizing, switch to a mixed-mode or HILIC column. 3. For HILIC, ensure the mobile phase has a high organic content.
Peak Tailing 1. Column degradation. 2. Active sites on the column interacting with the analyte. 3. Sample overload.1. Flush the column or replace it if it's old. 2. Use a mobile phase with a suitable pH to control the ionization state of the analyte. 3. Dilute the sample and re-inject.
Co-elution of this compound A with Leucine/Isoleucine These amino acids are structurally similar and can be difficult to separate.[1]1. Optimize Mobile Phase pH: Adjusting the pH can alter the ionization state of the amino acids and improve separation.[6] 2. Adjust Column Temperature: Lowering or raising the temperature can change selectivity. 3. Use a Slower Gradient: A shallower gradient around the elution time of the critical pair can enhance resolution.[6] 4. Consider a HILIC column: HILIC can offer different selectivity for these polar compounds.[6]
Low Signal Intensity/Sensitivity 1. Inefficient ionization in the MS source. 2. Ion suppression due to matrix effects. 3. Incomplete derivatization.1. Optimize MS source parameters (e.g., spray voltage, gas flows). 2. Improve sample clean-up (e.g., using solid-phase extraction). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Optimize the derivatization reaction conditions (pH, temperature, time).
Retention Time Shifts 1. Column not properly equilibrated. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. 4. Pump issues.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase. 3. Use a column oven to maintain a stable temperature.[5] 4. Check the pump for leaks and ensure a stable flow rate.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Sample precipitation in the column.1. Replace the guard column or in-line filter. 2. Back-flush the column (if permitted by the manufacturer). 3. Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol: this compound A Analysis in Human Plasma via HPLC-MS/MS with Dansyl Chloride Derivatization

This protocol is adapted from a published method and provides a robust workflow for the quantification of this compound A.[5]

1. Sample Preparation and Derivatization

  • To a 96-well plate, add 20 µL of 10X PBS buffer (pH 11.0) to each well.

  • Add plasma samples, calibrators, and quality controls.

  • Add 50 µL of dansyl chloride (1 mg/mL in acetonitrile).

  • Shake the plate at 1,000 rpm at 60 °C for 10 minutes.

  • After derivatization, add 430 µL of water to all wells.

2. Solid-Phase Extraction (SPE)

  • Condition a 60 mg Oasis HLB 96-well SPE plate with 800 µL of methanol.

  • Equilibrate with 800 µL of 98:2 water:acetonitrile (B52724).

  • Load 500 µL of the sample mixture.

  • Wash with 800 µL of 98:2 water:acetonitrile.

  • Elute with 800 µL of 70:30 water:acetonitrile.

  • Dry the eluted samples under nitrogen at 60 °C for one hour.

  • Reconstitute in an appropriate volume of mobile phase A.

3. HPLC-MS/MS Parameters

  • Column: Agilent Zorbax SB-C18 Rapid Resolution HT, 2.1 × 50 mm, 1.8 µm.[5]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[5]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 500 µL/min.[5]

  • Column Temperature: 60 °C.[5]

  • Injection Volume: 4.0 µL.[5]

  • Gradient:

    • 0.10 - 5.50 min: Linear gradient from 10% to 70% B.

    • 5.51 - 5.75 min: Increase to 90% B.

    • 5.76 - 7.00 min: Return to 10% B.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Experimental Workflow Diagram

sample Plasma Sample derivatization Dansyl Chloride Derivatization sample->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe hplc HPLC Separation (C18 Reversed-Phase) spe->hplc msms MS/MS Detection hplc->msms data Data Analysis msms->data

Caption: General experimental workflow for this compound A analysis.

Data Summary Tables

Table 1: Comparison of Analytical Approaches

Method Column Type Derivatization Required? Advantages Disadvantages
Reversed-Phase HPLC-MS/MS C18, C8Yes (e.g., Dansyl Chloride, PITC)High sensitivity, good resolution, widely available columns.Requires extra sample preparation step, potential for derivative instability.[2]
Mixed-Mode HPLC-MS/MS e.g., Acclaim™ Trinity™ Q1[2]NoSimplified sample preparation, no derivatization needed.Requires specialized columns, may have different selectivity.
HILIC-MS/MS Polar stationary phaseNoGood retention for polar analytes without derivatization.Can be more complex to optimize mobile phase, may require longer equilibration times.
GC-MS Various capillary columnsYes (e.g., TMS)-Requires derivatization for volatility, less common for this analyte.[3]

Table 2: Example HPLC-MS/MS Parameters from Literature

Parameter Method 1 (with Derivatization)[5] Method 2 (without Derivatization)[2]
Analyte Form Dansyl-Hypoglycin AUnderivatized this compound A
Column Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)Acclaim™ Trinity™ Q1 (3 x 100 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid1:9 Water:Acetonitrile + 5 mM Ammonium Formate pH 2.9
Mobile Phase B Acetonitrile + 0.1% Formic Acid3:7 Water:Acetonitrile + 50 mM Ammonium Formate pH 2.9
Flow Rate 500 µL/min0.5 mL/min
Column Temp. 60 °C35 °C

References

"troubleshooting poor reproducibility in hypoglycin A experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypoglycin A. Our aim is to help you address common challenges and improve the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound A?

A1: this compound A is a protoxin, meaning it is converted into a toxic substance in the body.[1] Its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), inhibits key enzymes involved in fatty acid metabolism (β-oxidation) and the production of glucose (gluconeogenesis).[1][2] This dual inhibition leads to a depletion of glycogen (B147801) stores and a subsequent severe drop in blood glucose levels (hypoglycemia).[1]

Q2: My HPLC-UV results for this compound A quantification are not reproducible. What are the common causes?

A2: Poor reproducibility in HPLC-UV analysis of this compound A often stems from several factors:

  • Inconsistent Derivatization: Methods using derivatizing agents like phenylisothiocyanate (PITC) can suffer from instability of the derivative and incomplete reactions, leading to variable peak areas.[2][3]

  • Co-elution with other Amino Acids: this compound A has similar chromatographic properties to amino acids like leucine (B10760876) and isoleucine, which can lead to peak overlap and inaccurate quantification.[4][5][6]

  • Mobile Phase pH Fluctuation: As an amino acid, this compound A's retention time is highly sensitive to the pH of the mobile phase.[7][8] Small variations in buffer preparation can cause significant shifts.

  • Column Temperature Variation: Inconsistent column temperature can lead to shifts in retention times and affect peak shape.[9]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS. To minimize their impact, consider the following:

  • Sample Dilution: A simple and effective method is to dilute your sample extract. This reduces the concentration of interfering matrix components.[2]

  • Solid-Phase Extraction (SPE): Use SPE to clean up your sample before injection. For this compound A, Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges have been shown to be effective.[10]

  • Use of an Internal Standard: An isotopically labeled internal standard is highly recommended to correct for matrix effects and any signal drift in the instrument.[2]

Q4: What are the best practices for extracting this compound A from plant material like ackee?

A4: The most common and validated method for extracting this compound A from ackee arils is using a mixture of ethanol (B145695) and water, typically in an 80:20 ratio.[2][3] Vigorous shaking or homogenization is necessary to ensure efficient extraction. After extraction, centrifugation and filtration of the supernatant are crucial to remove particulate matter before analysis.[3]

Q5: What are the recommended storage conditions for this compound A standards and samples?

A5: this compound A is stable in pure water.[11] For long-term storage of stock solutions and quality control samples, freezing at -20°C or below is recommended.[12] Studies have shown that this compound A and its metabolites are stable in frozen milk for up to 40 weeks and in urine for at least 24 hours at temperatures up to 37°C.[9][12] Dansylated derivatives of this compound A have been found to be stable for at least four hours at 60°C.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase.Ensure the mobile phase pH is appropriately controlled to keep this compound A in a single ionic state. A pH of around 2.9 has been used successfully.[2]
Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column.[9]
Peak Splitting Incompatibility of the injection solvent with the mobile phase.Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[11]
Poor Resolution from Interferences Co-elution with similar amino acids (e.g., leucine, isoleucine).Optimize the mobile phase gradient and/or pH. Consider a different column chemistry. Forcing the use of a derivatizing agent like PITC has shown better separation in some cases.[6]
Issue 2: Inconsistent Quantification and Low Recovery
Symptom Potential Cause Recommended Solution
High Variability in Peak Area (%RSD) Inconsistent derivatization reaction.Precisely control reaction time, temperature, and reagent concentrations. Ensure the pH of the reaction mixture is optimal (e.g., pH 11 for dansyl chloride derivatization).[1]
Instability of the derivatized product.Analyze samples promptly after derivatization. Check the literature for the stability of the specific derivative you are using.
Leaks in the injection valve or worn seals.Perform regular maintenance on your HPLC system, including checking for leaks and replacing worn parts.[13]
Low Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. Ensure sufficient homogenization or shaking time.
Adsorption of the analyte to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Matrix suppression in LC-MS/MS.Dilute the sample extract or implement a more rigorous sample cleanup method like SPE.[2]

Experimental Protocols

Protocol 1: Extraction and LC-MS/MS Analysis of this compound A in Ackee Fruit (Adapted from FDA Method)

This protocol is a simplified representation of the FDA's method for determining this compound A in ackee fruit without derivatization.[2]

  • Sample Preparation:

    • Homogenize a 3g test portion of ackee fruit with an 8:2 ethanol:water solution.

    • Centrifuge the homogenate.

    • Filter the supernatant.

  • Sample Dilution:

  • LC-MS/MS Analysis:

    • Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column.

    • Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate, pH 2.9.

    • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 µL.

    • Gradient: A gradient is used to first retain this compound A on the column with a low ionic strength mobile phase and then elute it with a higher ionic strength mobile phase.

    • Detection: Tandem mass spectrometry in positive ion mode, monitoring at least two MS/MS transitions for confirmation.

Protocol 2: General Cell Viability (MTT) Assay for this compound A Cytotoxicity

This is a general protocol and should be optimized for your specific cell line and experimental conditions.[14][15][16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound A in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound A. Include a vehicle control (medium without this compound A).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following tables summarize performance characteristics from validated methods for this compound A quantification.

Table 1: LC-MS/MS Method Performance in Ackee Fruit[2]

ParameterValue
Fortification Levels (µg/g) 17, 33, 66
Average Recovery (%) 70-120
Relative Standard Deviation (RSD) (%) ≤ 20

Table 2: LC-MS/MS Method Performance in Biological Fluids[9]

MatrixParameterValue
Cow's Milk Recovery (%)89-106
Precision (RSD%)≤ 20
Limit of Quantification (µg/L)1.12
Urine Recovery (%)85-104
Precision (RSD%)≤ 20

Visualizations

Hypoglycin_A_Mechanism cluster_ingestion Ingestion & Metabolism cluster_inhibition Cellular Inhibition cluster_outcome Physiological Outcome This compound A This compound A MCPA Methylenecyclopropyl- acetic acid (MCPA) This compound A->MCPA Metabolic Activation MCPA_CoA MCPA-CoA MCPA->MCPA_CoA Beta_Oxidation Fatty Acid β-Oxidation MCPA_CoA->Beta_Oxidation Inhibits Gluconeogenesis Gluconeogenesis MCPA_CoA->Gluconeogenesis Inhibits Energy_Deficit Cellular Energy Deficit Beta_Oxidation->Energy_Deficit Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: Metabolic pathway and toxic mechanism of this compound A.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Method Analytical Method? Start->Check_Method HPLC_UV HPLC-UV Check_Method->HPLC_UV Yes LC_MS LC-MS/MS Check_Method->LC_MS No Derivatization Check Derivatization (Consistency, Stability) HPLC_UV->Derivatization Resolution Check Resolution (Co-elution) HPLC_UV->Resolution Matrix_Effects Check Matrix Effects (Dilution, SPE) LC_MS->Matrix_Effects Sample_Prep Review Sample Prep (Extraction, Cleanup) Derivatization->Sample_Prep Resolution->Sample_Prep Matrix_Effects->Sample_Prep System_Check Check HPLC/MS System (Leaks, Temp, Flow Rate) Sample_Prep->System_Check End Improved Reproducibility System_Check->End

Caption: Troubleshooting workflow for poor reproducibility.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Start: Sample Collection (e.g., Ackee Arils) Extraction Extraction (80% Ethanol) Start->Extraction Cleanup Cleanup (Centrifuge/Filter) Extraction->Cleanup Derivatization Optional: Derivatization (e.g., PITC, Dansyl-Cl) Cleanup->Derivatization If required Analysis LC-UV or LC-MS/MS Analysis Cleanup->Analysis Direct Derivatization->Analysis Quantification Quantification (vs. Standards) Analysis->Quantification Validation Data Validation (QC checks) Quantification->Validation End Final Result Validation->End

Caption: General experimental workflow for this compound A analysis.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tandem mass spectrometry (MS/MS) fragmentation parameters for Hypoglycin A.

Troubleshooting Guide

This guide addresses common issues encountered during the MS (B15284909)/MS analysis of this compound A in a question-and-answer format.

Q1: I am not seeing the expected precursor ion for this compound A at m/z 142.2.

A1:

  • Check Ionization Source Settings: Ensure your electrospray ionization (ESI) source is operating in positive ion mode. This compound A, being an amino acid, is most readily ionized by protonation.

  • Verify Sample pH: The pH of the mobile phase or sample solvent can significantly impact ionization efficiency. Acidifying the mobile phase (e.g., with 0.1% formic acid) can promote protonation and enhance the signal of the [M+H]⁺ ion.

  • Assess Sample Preparation: this compound A is a polar molecule and may not be efficiently extracted using non-polar solvents. An extraction with an ethanolic solution is often effective.[1] Consider if a clean-up step is necessary to reduce matrix effects, which can suppress the ionization of the target analyte.

  • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated across the relevant m/z range.

Q2: I am observing a weak signal for my product ions even with a stable precursor ion signal.

A2:

  • Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly influences the abundance of product ions. If the CE is too low, fragmentation will be inefficient. If it is too high, the precursor ion may be completely fragmented into smaller, uninformative ions. A systematic optimization of the CE is necessary. (See Experimental Protocols section for a general optimization workflow).

  • Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is within the manufacturer's recommended range. Inadequate pressure will result in insufficient fragmentation.

  • Dwell Time: For quantitative analysis using multiple reaction monitoring (MRM), ensure the dwell time for each transition is sufficient to obtain a stable signal and an adequate number of data points across the chromatographic peak. A dwell time of around 100 ms is a good starting point.[1]

Q3: My chromatographic peak for this compound A is broad or shows poor retention.

A3:

  • Column Selection: this compound A is a polar molecule and, like other amino acids, is not well-retained on traditional reversed-phase (C18) columns.[1] The use of a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended for better retention and peak shape without the need for derivatization.[1]

  • Mobile Phase Composition: For HILIC, a high percentage of organic solvent (e.g., acetonitrile) in the mobile phase is required for retention. For mixed-mode chromatography, the mobile phase composition, including pH and ionic strength, should be optimized according to the column chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound A in positive ion mode MS/MS?

A1: The protonated molecule, [M+H]⁺, serves as the precursor ion at an m/z of 142.2. The most common product ions result from the fragmentation of the amino acid structure. The two most abundant and commonly monitored product ions are found at m/z 96 and m/z 74.[1]

Q2: How do I determine the optimal collision energy for each product ion?

A2: The optimal collision energy is determined empirically by infusing a standard solution of this compound A into the mass spectrometer and monitoring the intensity of the product ions as the collision energy is ramped over a range of voltages. The collision energy that produces the maximum stable signal for a specific product ion is considered the optimum for that transition.

Q3: Is derivatization necessary for the analysis of this compound A by LC-MS/MS?

A3: While derivatization with reagents like dansyl chloride has been used, it is not strictly necessary.[1] Modern LC-MS/MS methods utilizing mixed-mode or HILIC columns allow for the direct analysis of underivatized this compound A, which simplifies sample preparation and reduces analysis time.[1][2]

Q4: What are the key instrument parameters to consider for this compound A fragmentation?

A4: Beyond collision energy, other important parameters that influence fragmentation and signal intensity include the declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP). These parameters should be optimized to ensure efficient ion transmission from the source to the detector.

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the analysis of this compound A. Note that optimal values may vary between different mass spectrometer models and should be determined experimentally.

ParameterValueReference
Precursor Ion (m/z)142.2[1]
Product Ion 1 (Quantifier) (m/z)74[1]
Collision Energy for m/z 74 (V)22[1]
Product Ion 2 (Qualifier) (m/z)96[1]
Collision Energy for m/z 96 (V)16[1]
Declustering Potential (DP) (V)26[1]
Entrance Potential (EP) (V)10[1]
Collision Cell Exit Potential (CXP) (V)9[1]

Experimental Protocols

Method: Optimization of Collision Energy for this compound A

  • Standard Preparation: Prepare a standard solution of this compound A in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal, typically in the range of 100-1000 ng/mL.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Creation: Set up a product ion scan method in the instrument control software. Define the precursor ion mass as m/z 142.2.

  • Collision Energy Ramp: Program the instrument to acquire data while ramping the collision energy over a relevant range (e.g., 5 to 40 V in 1-2 V increments).

  • Data Analysis: Plot the intensity of the product ions of interest (m/z 74 and 96) as a function of the collision energy.

  • Optimal Value Selection: The collision energy value that corresponds to the peak intensity for each product ion is the optimal collision energy for that specific fragmentation pathway.

Visualizations

G cluster_workflow Experimental Workflow for CE Optimization prep Prepare this compound A Standard Solution infuse Infuse Standard into Mass Spectrometer prep->infuse setup Set up Product Ion Scan (Precursor m/z 142.2) infuse->setup ramp Ramp Collision Energy (e.g., 5-40 V) setup->ramp acquire Acquire MS/MS Data ramp->acquire analyze Plot Product Ion Intensity vs. Collision Energy acquire->analyze optimize Determine Optimal CE for each Transition analyze->optimize

Caption: Workflow for Collision Energy Optimization.

G cluster_fragmentation Proposed Fragmentation Pathway of this compound A parent This compound A [M+H]⁺ m/z 142.2 frag1 Product Ion m/z 96 Loss of HCOOH (-46 Da) parent->frag1 CID frag2 Product Ion m/z 74 Loss of C₄H₅O (-68 Da) parent->frag2 CID

Caption: this compound A Fragmentation Pathway.

References

"common pitfalls in hypoglycin A sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypoglycin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound A sample preparation?

The most frequent challenges encountered during this compound A sample preparation include managing matrix effects from complex biological samples, ensuring the stability of the analyte, achieving efficient extraction from the sample matrix, and dealing with the necessity and potential drawbacks of chemical derivatization for chromatographic analysis.[1][2][3]

Q2: Is derivatization necessary for this compound A analysis?

Traditionally, derivatization has been a common step in this compound A analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and older high-performance liquid chromatography (HPLC) methods.[2][4][5] Derivatization with agents like dansyl chloride, phenylisothiocyanate (PITC), or o-phthalaldehyde (B127526) (OPA) is used to improve the volatility, chromatographic retention, and detector response of the analyte.[2][4][6][7] However, this additional step can be time-consuming and may introduce issues with derivative instability and reproducibility.[2] Newer methods, especially those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), have been developed to quantify this compound A without derivatization, simplifying the sample preparation process.[4][8][9]

Q3: How can I minimize matrix effects in my this compound A analysis?

Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy of this compound A quantification.[1] To mitigate these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[6]

  • Isotope Dilution: The use of isotopically labeled internal standards is a robust method to compensate for matrix effects.[10]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to normalize the matrix effects between the calibrators and the unknown samples.[11]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound A from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound A

Problem: Low recovery of this compound A after sample extraction.

Potential Cause Troubleshooting Step
Inefficient extraction solventTest different extraction solvents or solvent mixtures. For ackee fruit, 80% ethanol-water has been used effectively.[4] For milk samples, a mixture of 1% formic acid in methanol (B129727) has been employed.[12]
Suboptimal extraction methodFor biological fluids, compare protein precipitation with solid-phase extraction (SPE). SPE, such as with Oasis HLB plates, has been shown to yield sufficient recovery and remove interferences.[6]
Analyte degradationEnsure samples are stored at appropriate low temperatures (e.g., -20°C or below) and minimize freeze-thaw cycles.[8][10]
Issue 2: Inconsistent Derivatization Efficiency

Problem: High variability in the derivatization reaction, leading to poor precision.

Potential Cause Troubleshooting Step
Reagent instabilityPrepare fresh derivatizing reagent solutions for each batch of samples.
Suboptimal reaction conditionsOptimize the pH, temperature, and incubation time for the derivatization reaction. For dansylation, a pH of 11.0 and incubation at 60°C for 10 minutes has been reported.[6]
Presence of interfering substancesImprove sample cleanup prior to derivatization to remove any components that may quench the reaction.
Issue 3: Peak Tailing or Poor Peak Shape in Chromatography

Problem: Asymmetrical or broad peaks for this compound A during HPLC analysis.

Potential Cause Troubleshooting Step
Secondary interactions with the columnUse a column with end-capping to minimize interactions with residual silanol (B1196071) groups. Adjust the mobile phase pH or ionic strength.
Column overloadDilute the sample extract to ensure the amount of analyte injected is within the linear range of the column.
Inappropriate mobile phaseOptimize the mobile phase composition. For reversed-phase chromatography, adjusting the organic solvent content and the pH of the aqueous phase is crucial.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound A from Plasma

This protocol is a summary of a method for the quantification of this compound A in human plasma using HPLC-MS/MS.[6]

  • Protein Precipitation: To a 96-well plate, add plasma samples. Transfer the samples to a protein precipitation plate containing acetonitrile (B52724) and shake.

  • Drying: Draw the samples through a vacuum and dry them under nitrogen at 60°C.

  • Derivatization:

    • Add 10X PBS buffer (pH 11.0) and dansyl chloride solution to the dried wells.

    • Shake the plate at 1,000 rpm at 60°C for 10 minutes.

    • Add water to stop the reaction.

  • Solid-Phase Extraction (SPE):

    • Condition a 60 mg Oasis HLB 96-well SPE plate with methanol, followed by equilibration with 98:2 water to acetonitrile.

    • Load the derivatized samples onto the SPE plate.

    • Wash the plate with 98:2 water to acetonitrile.

    • Elute the analytes with 70:30 water to acetonitrile.

  • Final Preparation:

    • Dry the eluted samples under nitrogen at 60°C for one hour.

    • Reconstitute the samples in 0.1% formic acid in water for analysis.

Protocol 2: Extraction of this compound A from Ackee Fruit

This protocol is based on a method for the determination of this compound A in canned ackee fruit.[4]

  • Homogenization: Homogenize the drained ackee fruit in 80% ethanol-water.

  • Centrifugation: Centrifuge the homogenate to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a 0.22 µm glass fiber filter.

  • Derivatization (if required): An aliquot of the sample extract can then be reacted with a derivatizing agent such as phenylisothiocyanate (PITC).

Visualizations

Hypoglycin_A_Sample_Prep_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Start Sample (Plasma, Urine, Fruit) Homogenization Homogenization (for solids) Start->Homogenization Solid Matrix Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Liquid Matrix Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Drying_1 Drying Elution->Drying_1 Derivatization Derivatization (e.g., Dansyl Chloride) Drying_2 Drying Derivatization->Drying_2 Drying_1->Derivatization Reconstitution Reconstitution Drying_2->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General workflow for this compound A sample preparation and analysis.

Troubleshooting_Logic Problem Poor Analytical Result Low_Recovery Low Recovery? Problem->Low_Recovery Bad_Peak Poor Peak Shape? Problem->Bad_Peak High_Variability High Variability? Problem->High_Variability Check_Extraction Optimize Extraction - Solvent - Method Low_Recovery->Check_Extraction Yes Check_Stability Check Sample Stability - Storage Temp - Freeze/Thaw Low_Recovery->Check_Stability Yes Check_Chromatography Optimize Chromatography - Mobile Phase - Column Bad_Peak->Check_Chromatography Yes Check_Derivatization Optimize Derivatization - Reagent Freshness - Reaction Conditions High_Variability->Check_Derivatization Yes

Caption: Troubleshooting logic for common issues in this compound A analysis.

References

Validation & Comparative

A Comparative Guide to the Quantification of Hypoglycin A: A New Derivatization-Free LC-MS/MS Method vs. Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Hypoglycin A (HGA) is critical for toxicological studies, food safety assessments, and clinical diagnostics related to ailments like Jamaican Vomiting Sickness.[1] This guide provides an objective comparison between a modern, direct analysis method for HGA and traditional, derivatization-based approaches, supported by experimental data.

The primary analytical challenge in HGA quantification lies in its poor retention on conventional reversed-phase chromatography columns.[2] Established methods have historically overcome this by chemically modifying the HGA molecule through derivatization.[2] However, a newer, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method simplifies this process by eliminating the need for a derivatization step, offering significant advantages in workflow efficiency.[2]

Methodology Comparison: A New Approach vs. Established Standards

Established Methods: Derivatization-Based Quantification

Traditional methods for HGA analysis rely on a derivatization step to enhance the chromatographic retention and/or detectability of the analyte.[3] This involves reacting HGA with a chemical reagent to create a less polar and more easily detectable derivative.

Common derivatization agents include:

  • Dansyl Chloride: Used for LC-MS analysis, particularly in biological matrices like blood, to improve ionization efficiency.[4][5]

  • Phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA): These reagents form derivatives that can be analyzed using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3]

  • Trimethylsilyl (TMS) derivatives: Utilized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

The general workflow for these methods involves sample extraction, a dedicated derivatization step, followed by chromatographic analysis.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Blood, Urine, Fruit) Extraction Extraction (e.g., Solid-Phase, Liquid) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Derivatize Chemical Derivatization (e.g., Dansylation) Cleanup->Derivatize Chromatography HPLC or GC Derivatize->Chromatography Detection Detection (MS, FLD, UV) Chromatography->Detection

Caption: General workflow for established, derivatization-based HGA quantification.

A New Alternative: Direct Derivatization-Free LC-MS/MS

A validated, modern approach utilizes a mixed-mode analytical column that enables the retention of the polar HGA molecule without prior derivatization.[2] This significantly streamlines the sample preparation process. Coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), this method provides robust and accurate quantification.[2]

The simplified workflow for this direct analysis method is as follows:

G cluster_prep Simplified Sample Preparation cluster_analysis Direct Analysis Sample Sample Matrix (e.g., Ackee Fruit) Extraction Ethanolic Extraction Sample->Extraction Centrifuge Centrifugation & Dilution Extraction->Centrifuge LC_MSMS Mixed-Mode LC-MS/MS Centrifuge->LC_MSMS G cluster_lcms LC-MS/MS Path cluster_no_lcms Alternative Path start Need to Quantify HGA instrument_check Is LC-MS/MS Available? start->instrument_check throughput_check High Throughput Needed? instrument_check->throughput_check Yes other_methods Use Derivatization with HPLC-UV/FLD or GC-MS instrument_check->other_methods No new_method Adopt New Direct LC-MS/MS Method throughput_check->new_method Yes established_lcms Use Established Derivatization LC-MS/MS Method throughput_check->established_lcms No

References

A Comparative Guide to Analytical Methods for Hypoglycin A Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Hypoglycin A (HGA), a toxic amino acid found in fruits like ackee and lychee. The following sections detail the experimental protocols for key methods and present a comparative analysis of their performance based on published experimental data.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound A quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of various validated methods.

Analytical MethodDerivatizationMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/RecoveryPrecision (%RSD)
LC-MS/MS NoneAckee Fruit> 0.995--70-120%≤ 20%
UHPLC-HRMS/MS Dansyl ChlorideWhole Blood-0.35 µg/L0.8 µg/L--
LC-MS/MS NoneEquine Serum & Muscle0.999--93-108%< 10%
UPLC-MS/MS NoneMaple Samples> 0.995.0 µg/kg16.4 µg/kgGoodGood
HPLC-MS/MS NoneHuman Plasma0.9990.330 ng/mL1.00 ng/mL≤ 7.5% RE≤ 17%
HPLC-UV PITCAckee Fruit---94.37-129.18%1.35-11.86%
GC-MS TMSGastric Juice-----
Amino Acid Analyzer -Sycamore Maple Seeds-----

Experimental Workflows and Methodologies

The choice of analytical technique dictates the experimental workflow. Below are diagrams illustrating a general cross-validation workflow and the relationships between different analytical approaches for this compound A.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Sample Preparation cluster_2 Analysis & Data Acquisition cluster_3 Validation & Comparison MethodA Method A (e.g., LC-MS/MS) Extraction Extraction of HGA MethodA->Extraction MethodB Method B (e.g., HPLC-UV) MethodB->Extraction MethodC Method C (e.g., GC-MS) MethodC->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Cleanup Sample Cleanup (SPE, etc.) Derivatization->Cleanup Analysis Instrumental Analysis Cleanup->Analysis Validation Method Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Analysis->Validation Comparison Comparative Data Analysis Validation->Comparison

Caption: General workflow for cross-validation of analytical methods.

Hypoglycin_A_Analytical_Methods cluster_LC Liquid Chromatography (LC) cluster_GC Gas Chromatography (GC) cluster_Other Other Methods LCMS LC-MS/MS NoDeriv No Derivatization LCMS->NoDeriv Direct Analysis (Simpler, Faster) Deriv Derivatization LCMS->Deriv Derivatization (Improved Sensitivity) HPLCUV HPLC-UV HPLCUV->Deriv GCMS GC-MS GCMS->Deriv AAA Amino Acid Analyzer PITC PITC Deriv->PITC PITC Dansyl Dansyl Deriv->Dansyl Dansyl Chloride Fmoc Fmoc Deriv->Fmoc Fmoc TMS TMS Deriv->TMS TMS (for GC)

Caption: Relationships between analytical methods for this compound A.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization

This method is advantageous due to its simplicity and speed, as it eliminates the need for a derivatization step.[1]

  • Sample Preparation (Ackee Fruit):

    • A 3-gram test portion of the ackee fruit is shaken with an ethanolic solution.[1]

    • The mixture is centrifuged.[1]

    • The resulting extract is diluted and prepared for injection.[1] An isotopically labeled internal standard, such as L-Leucine-d3, can be used to correct for matrix effects and instrumental drift.[1]

  • Chromatography:

    • Column: A mixed-mode column like the Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) is effective for retaining the underivatized amino acid.[1]

    • Mobile Phase: A gradient elution is typically used. For example:

    • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

    • Injection Volume: 1 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor at least two transitions for the parent ion of this compound A to ensure accurate identification.[1] For example, for HGA (m/z 142.2), transitions 142.2/74 (quantification) and 142.2/96 (confirmation) can be monitored.[1]

Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) with Dansyl Chloride Derivatization

This method offers high sensitivity and is suitable for complex matrices like whole blood.[2][3]

  • Sample Preparation (Whole Blood):

    • Solid-Phase Extraction (SPE): HILIC (Hydrophilic Interaction Liquid Chromatography) cartridges are used for sample cleanup and extraction.[2][3]

    • Derivatization: The extracted analyte is derivatized with dansyl chloride.[2][3] This involves adding a buffer (e.g., 10x PBS, pH 11) followed by a solution of dansyl chloride in acetonitrile and incubating at 60°C for 10 minutes.[2]

  • Chromatography (UHPLC):

    • The specific column and mobile phase composition would be optimized for the separation of the dansyl-derivatized this compound A.

  • Mass Spectrometry (HRMS/MS):

    • High-resolution mass spectrometry provides excellent specificity and allows for accurate mass measurements, further confirming the identity of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with PITC Derivatization

A more traditional and widely accessible method, though generally less sensitive than MS-based methods.[4][5]

  • Sample Preparation (Ackee Fruit):

    • Extraction: this compound A is extracted from the fruit using 80% ethanol-water.[5]

    • The extract is centrifuged and filtered.[5]

    • Derivatization: The sample extract is reacted with phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) derivative, which is UV-active.[4][5]

  • Chromatography:

    • Column: A reverse-phase column such as a Waters-Spherisorb ODS2 (5-µm film thickness, 250 × 4.6 mm) is used.[4]

    • Mobile Phase: A gradient elution with a buffer system is employed. For example:

      • Buffer A: 0.05M ammonium acetate (B1210297) (pH 6.8).[4]

      • Buffer B: 0.1M ammonium acetate in acetonitrile–methanol–water (44:10:46, v/v/v) at pH 6.8.[4]

    • Detection: UV detection at 254 nm.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound A.

  • Sample Preparation:

    • Derivatization: Trimethylsilyl (TMS) derivatives of this compound A are formed, for instance, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

  • Chromatography (GC):

    • A suitable capillary column is used to separate the derivatized analyte.

  • Mass Spectrometry (MS):

    • The mass spectrometer is used to detect and quantify the TMS-derivatized this compound A.[6]

Conclusion

The choice of analytical method for this compound A is a critical decision for researchers. LC-MS/MS methods, particularly those without a derivatization step, offer a favorable balance of speed, simplicity, and sensitivity.[1][8][9] For very low detection limits in complex biological matrices, derivatization followed by UHPLC-HRMS/MS is a powerful approach.[2][3] HPLC-UV provides a viable, though less sensitive, alternative when MS instrumentation is not available.[4][5] The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Hypoglycin A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of Hypoglycin A.

This compound A (HGA) is a naturally occurring toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of certain maple species. Ingestion can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. Accurate and sensitive quantification of HGA in various matrices, including biological fluids and plant material, is crucial for toxicological studies, food safety assessment, and clinical diagnostics. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Methodological Principles: A Tale of Two Detectors

The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection principles. Both methods utilize HPLC to separate HGA from other components in a sample. However, the means of detection and quantification diverge significantly.

HPLC-UV relies on the principle that HGA, after a chemical modification process called derivatization, can absorb ultraviolet light at a specific wavelength.[1][2][3] The amount of light absorbed is directly proportional to the concentration of the HGA derivative, allowing for quantification. This derivatization step is necessary because HGA itself lacks a strong chromophore, which is a part of a molecule responsible for absorbing UV light.[4] Common derivatizing agents for amino acids like HGA include phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA).[2][5]

LC-MS/MS , on the other hand, is a more sophisticated technique that couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the HGA molecules are ionized and their mass-to-charge ratio (m/z) is measured. The instrument then fragments these ions and measures the m/z of the resulting fragment ions. This process of monitoring specific precursor-to-product ion transitions provides a highly specific "fingerprint" for HGA, allowing for its unambiguous identification and quantification even in complex matrices.[5] Notably, LC-MS/MS methods can be developed to analyze HGA without the need for derivatization, simplifying sample preparation and reducing analysis time.[6][7]

Performance Comparison: A Data-Driven Analysis

The choice between HPLC-UV and LC-MS/MS for HGA analysis often comes down to a trade-off between cost, accessibility, and the required analytical performance. The following tables summarize the key quantitative performance characteristics of each method, compiled from various validation studies.

Performance Metric HPLC-UV LC-MS/MS
Derivatization Typically Required (e.g., PITC, Dansyl Chloride)[1][2][5]Optional, direct analysis is common[6][7][8]
Selectivity Lower, susceptible to interference from matrix components[5]Higher, based on specific mass transitions[5]
Sensitivity (LOD/LOQ) Generally higher LOQ (e.g., 1.4 µg/mL)[7]Significantly lower LOD/LOQ (e.g., 0.330 ng/mL to 9 µg/L)[8][9][10]
**Linearity (R²) **>0.99[5]>0.995[5]
Accuracy (% Recovery) 80.34% to 129.18%[1][3]70% to 120%[5], 84% to 108%[7][11]
Precision (%RSD) 1.35% to 15.32%[1]≤ 20%[5][8]

Table 1: Key Performance Characteristics of HPLC-UV and LC-MS/MS for this compound A Analysis.

Method Matrix Derivatizing Agent LOD LOQ Linear Range Accuracy (% Recovery) Precision (%RSD) Reference
HPLC-UV Ackee FruitPhenylisothiocyanate (PITC)-48.4 µg/g48.4 - 403.2 µg/g94.37 - 129.181.35 - 11.86[1]
LC-MS/MS Human PlasmaDansyl Chloride0.330 ng/mL1.00 ng/mL1.00 - 100 ng/mLWithin ± 7.9% (as %RE)≤ 5.2%[9]
LC-MS/MS Ackee FruitNone--10 - 1000 ng/mL70 - 120≤ 20[5]
LC-MS/MS Plant MaterialNone0.001 µg/mL0.5 µg/g0.5 - 25 µg/mL84 - 943 - 16[6][7]
LC-MS/MS Whole BloodDansyl Chloride0.35 µg/L0.8 µg/L0.8 - 500 µg/L--[12]
LC-MS/MS Cow's MilkNone-1.12 µg/L0.5 - 100 µg/L89 - 106≤ 20[8]

Table 2: Summary of Quantitative Data from Validation Studies.

Experimental Workflows

To provide a clearer understanding of the practical steps involved, the following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of this compound A.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (e.g., Ackee Fruit) Extraction Extraction with 80% Ethanol Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Derivatization Derivatization with PITC Centrifugation->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detector (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound A analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Milk) Extraction Extraction/Protein Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection into LC Dilution->Injection Separation HILIC or Mixed-Mode Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometer (MS/MS) Ionization->Detection Quantification Quantification (MRM) Detection->Quantification

Caption: Experimental workflow for this compound A analysis using LC-MS/MS.

Detailed Experimental Protocols

HPLC-UV Method (with PITC Derivatization)

This protocol is a generalized procedure based on published methods for the analysis of HGA in ackee fruit.[1][3]

  • Sample Preparation:

    • Homogenize a known weight of the sample (e.g., ackee fruit).

    • Extract this compound A with an 80% ethanol-water solution.

    • Centrifuge the mixture and filter the supernatant.

  • Derivatization:

    • Take an aliquot of the sample extract.

    • React the extract with phenylisothiocyanate (PITC) to form the phenylthiocarbamyl (PTC) derivative of HGA.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.05M ammonium (B1175870) acetate (B1210297) (pH 6.8) and a mixture of 0.1M ammonium acetate in acetonitrile-methanol-water.[3]

    • Flow Rate: 1 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detector at 254 nm.[1][3]

  • Quantification:

    • Prepare a calibration curve using HGA standards derivatized in the same manner as the samples.

    • Quantify the HGA concentration in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Method (Direct Analysis)

This protocol is a generalized procedure based on published methods for the direct analysis of HGA in biological and plant matrices.[5][6][7]

  • Sample Preparation:

    • For liquid samples (e.g., plasma, milk), perform protein precipitation with a solvent like acetonitrile (B52724).[9] For solid samples (e.g., plant material), perform a solvent extraction.

    • Centrifuge the mixture to remove precipitated proteins or solid debris.

    • Dilute the supernatant with an appropriate solvent.

  • LC Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often used for retaining the polar HGA molecule.[5][13]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[5]

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.[5]

  • MS/MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor for specific precursor and product ion transitions for HGA (e.g., m/z 142.2 → 74 and 142.2 → 96).[5]

  • Quantification:

    • Prepare a calibration curve using HGA standards.

    • Quantify the HGA concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The use of an isotopically labeled internal standard is recommended to correct for matrix effects.[5]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound A. However, their suitability depends heavily on the specific requirements of the analysis.

HPLC-UV is a more accessible and cost-effective technique. It can provide reliable quantitative data, particularly for samples with relatively high concentrations of HGA. However, the mandatory derivatization step adds complexity and potential for variability to the workflow. Its lower selectivity also makes it more prone to interferences from complex matrices, potentially compromising the accuracy of the results at lower concentrations.

LC-MS/MS is the superior technique in terms of sensitivity, selectivity, and specificity.[5] The ability to perform direct analysis without derivatization streamlines the sample preparation process.[6][7] Its high sensitivity allows for the detection and quantification of HGA at trace levels, which is critical for toxicological and clinical studies where low concentrations can be significant. While the initial instrument cost is higher, the enhanced performance and reliability of LC-MS/MS make it the gold standard for this compound A analysis, especially in regulated environments and for research requiring high-quality, unambiguous data.

  • For routine quality control of products with expected high levels of HGA and where cost is a major constraint, HPLC-UV may be a suitable option.

  • For research, clinical diagnostics, forensic toxicology, and food safety applications requiring high sensitivity, high selectivity, and the ability to analyze complex matrices, LC-MS/MS is the unequivocally recommended method.

References

A Comparative Guide to Hypoglycin A Measurement Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Hypoglycin A (HGA), a toxic amino acid found in the unripe ackee fruit and seeds of certain maple trees. The presence of HGA is linked to Jamaican Vomiting Sickness and Atypical Myopathy in horses. Accurate and reproducible measurement of HGA is critical for toxicological studies, food safety, and clinical diagnostics. While a formal, large-scale inter-laboratory comparison study for HGA measurement has not been published, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of current analytical methodologies.

Data Presentation: Performance of Analytical Methods for this compound A (HGA) Quantification

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound A as reported in peer-reviewed literature. These methods primarily utilize liquid chromatography coupled with mass spectrometry.

Method Matrix Derivatization Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (%RSD) Linearity (R²) Citation
UHPLC-HRMS/MS Whole BloodDansyl Derivatization0.35 µg/L0.8 µg/LNot explicitly statedNot explicitly statedNot explicitly stated[1][2]
LC-MS Plant MaterialNo DerivatizationNot explicitly stated0.5 µg/g84-94%3-16%0.999[3]
Reversed-Phase LC-UV Canned Ackee FruitPhenylisothiocyanateNot explicitly statedNot explicitly stated94.37-129.18%1.35-11.86%Not explicitly stated[4]
HPLC-MS/MS Human PlasmaNot explicitly statedNot explicitly statedHGA: <1.00 ng/mLWithin 16% of theoretical value≤ 17%HGA: 0.999[5]
LC-MS Equine Serum & MuscleNo DerivatizationNot explicitly statedNot explicitly stated93-108%<10%0.999[6]
LC-ESI-MS/MS Raw MilkFMOC DerivatizationNot explicitly stated9 µg/LNot explicitly statedNot explicitly stated0.96[7][8]
LC-MS/MS Plant MaterialNot explicitly stated5.0 µg/kg16.4 µg/kg90-105%≤20%Not explicitly stated[9]

Note: The performance characteristics are as reported in the individual studies and may not be directly comparable due to differences in validation protocols, matrices, and instrumentation.

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducing and comparing results across laboratories. Below are summaries of key methodologies for HGA determination.

1. UHPLC-HRMS/MS for HGA in Whole Blood (with Dansyl Derivatization) [1][2]

  • Sample Preparation: Solid-phase extraction (HILIC cartridges) is used to clean up the whole blood sample.

  • Derivatization: The extracted sample is derivatized with dansyl chloride to improve chromatographic separation and detection sensitivity.

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a high-resolution tandem mass spectrometer (UHPLC-HRMS/MS) is used for analysis.

  • Significance: This method is noted for its high sensitivity, making it applicable for forensic toxicology to provide evidence of ackee or maple poisoning.

2. LC-MS for HGA in Plant Material (without Derivatization) [3]

  • Sample Preparation: Plant material is extracted, and the extract is prepared for direct injection.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is used for quantification.

  • Significance: This method offers a simplified workflow by eliminating the derivatization step, which can reduce analysis time and potential sources of error. It has been successfully applied to detect HGA in Acer pseudoplatanus (sycamore) material.

3. Reversed-Phase Liquid Chromatography with UV Detection for HGA in Ackee Fruit [4]

  • Sample Preparation: HGA is extracted from the ackee fruit using an 80% ethanol-water solution, followed by centrifugation and filtration.

  • Derivatization: The sample extract is reacted with phenylisothiocyanate to form a phenylthiocarbamyl derivative.

  • Instrumentation: A reversed-phase liquid chromatograph with a UV detector set at 254 nm is used for separation and detection.

  • Significance: This method demonstrates that HGA can be reliably measured using more common HPLC-UV instrumentation, which can be more accessible than mass spectrometry.

Mandatory Visualization: Workflow and Logical Relationships

Workflow for an Inter-Laboratory Comparison of this compound A Measurement

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study. Such a study is essential for assessing the proficiency of different laboratories and the comparability of their results.

G cluster_0 Study Preparation Phase cluster_1 Laboratory Analysis Phase cluster_2 Data Evaluation & Reporting Phase A Selection of Test Materials (e.g., Spiked Serum, Plant Homogenate) B Characterization of Test Materials (Homogeneity & Stability Testing) A->B C Development of Study Protocol & Instructions B->C D Distribution of Test Materials to Participating Laboratories C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Submitted Data (e.g., Z-scores, Precision) F->G H Generation of Interim & Final Reports G->H I Feedback to Participating Laboratories H->I

Caption: Workflow of an inter-laboratory comparison study for this compound A.

Signaling Pathway of this compound A Toxicity

The diagram below illustrates the mechanism by which this compound A exerts its toxic effects, leading to conditions like Jamaican Vomiting Sickness.

G HGA This compound A (HGA) MCPA Methylenecyclopropylacetic acid (MCPA) HGA->MCPA Metabolism MCPA_CoA MCPA-CoA MCPA->MCPA_CoA Activation AcylCoA_DH Acyl-CoA Dehydrogenases MCPA_CoA->AcylCoA_DH Inhibition FattyAcid_Ox Fatty Acid β-oxidation AcylCoA_DH->FattyAcid_Ox Catalyzes Gluconeogenesis Gluconeogenesis FattyAcid_Ox->Gluconeogenesis Supports Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Inhibition leads to Vomiting Vomiting Sickness Hypoglycemia->Vomiting Causes

References

A Comparative Analysis of the Toxicity of Hypoglycin A and Methylenecyclopropylglycine (MCPG)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Hypoglycin A and methylenecyclopropylglycine (B50705) (MCPG) are structurally related, non-proteinogenic amino acids found in certain plants of the Sapindaceae family. This compound A is notoriously known as the toxic component of the unripe ackee fruit (Blighia sapida), the ingestion of which can lead to the potentially fatal Jamaican Vomiting Sickness.[1] MCPG, a lower homologue of this compound A, is found in litchi (Litchi chinensis) and sycamore maple (Acer pseudoplatanus) seeds and has been implicated in outbreaks of acute encephalopathy.[1][2] Both compounds exert their primary toxic effect by inducing severe hypoglycemia through the disruption of fatty acid metabolism and gluconeogenesis. This guide provides a detailed, objective comparison of the toxicity of this compound A and MCPG, supported by experimental data, to aid researchers and professionals in the fields of toxicology and drug development.

Quantitative Toxicity Data

The acute toxicity of this compound A and MCPG has been evaluated in animal models, primarily in rats. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

CompoundAnimal ModelRoute of AdministrationLD50 Value (mg/kg)Key Toxic EffectReference
This compound A RatOral98Delayed Hypoglycemia[3]
RatIntraperitoneal97Delayed Hypoglycemia[3]
MCPG RatOralNot Determined75% decrease in blood glucose at 100 mg/kg[4]
RatOralNot Determined50% decrease in blood glucose at 43 mg/kg[5]

Mechanism of Toxicity

The toxicity of both this compound A and MCPG is not direct but results from their metabolic activation in the body into potent inhibitors of cellular metabolism.

This compound A

This compound A is a protoxin that is metabolized in the liver to its toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[5] This metabolite wreaks havoc on energy metabolism through several key inhibitions:

  • Inhibition of β-Oxidation: MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1] This blockade of fatty acid β-oxidation prevents the breakdown of fatty acids for energy production.

  • Depletion of Acetyl-CoA and ATP: The inhibition of β-oxidation leads to a significant reduction in the production of acetyl-CoA and ATP, the primary energy currency of the cell.[1]

  • Impairment of Gluconeogenesis: Acetyl-CoA is a crucial allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1] The depletion of acetyl-CoA, therefore, severely hampers the liver's ability to produce glucose, leading to profound hypoglycemia, especially in a fasted state when glycogen (B147801) stores are depleted.[1]

Methylenecyclopropylglycine (MCPG)

Similar to this compound A, MCPG is also a protoxin that is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA).[4] While the overarching effect of inhibiting fatty acid oxidation is the same, the specific enzymatic targets of MCPF-CoA appear to differ from those of MCPA-CoA:

  • Inhibition of β-Oxidation: MCPF-CoA has been shown to inhibit 2-methyl-branched-chain acyl-CoA dehydrogenase and enoyl-CoA hydratase.[5] This inhibition also disrupts the breakdown of fatty acids.

  • Inhibition of Pyruvate Metabolism: The accumulation of medium-chain acyl-CoA thioesters due to the metabolic block is thought to disturb pyruvate metabolism, further contributing to the dysregulation of glucose homeostasis.[5]

  • Reduction in Hepatic Glucose Production: In vivo studies have demonstrated that MCPG administration leads to a reduction in hepatic glucose production.[1]

The distinct enzymatic inhibition profiles of their respective metabolites suggest that while both compounds lead to hypoglycemia through the disruption of fatty acid oxidation, the precise molecular interactions within the metabolic pathways may differ.

Clinical Manifestations of Toxicity

The clinical presentation of poisoning with this compound A and MCPG is dominated by the profound hypoglycemia and its neurological consequences.

This compound A (Jamaican Vomiting Sickness):

  • Gastrointestinal: Severe vomiting is a hallmark symptom.[1]

  • Metabolic: Profound and delayed hypoglycemia.[3]

  • Neurological: Drowsiness, lethargy, progressing to coma and seizures.[3]

  • General: Muscular exhaustion and prostration.

Methylenecyclopropylglycine (MCPG):

  • Metabolic: Severe hypoglycemia.[4][5]

  • Neurological: Encephalopathy, seizures, and coma, particularly in children.

  • Other: Lactic acidosis has been observed in animal studies.[5]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats (Modified OECD 425 Guideline)

This protocol outlines the general procedure for determining the oral LD50 of a test substance in rats, based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of a substance following a single oral administration.

Materials:

  • Test substance (this compound A or MCPG)

  • Vehicle for administration (e.g., water, corn oil)

  • Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), typically females as they are often slightly more sensitive.

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Standard laboratory animal diet and water

  • Animal balance

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study, with free access to food and water.

  • Fasting: Food is withheld overnight (approximately 16 hours) before dosing, but water remains available.

  • Dose Preparation: The test substance is dissolved or suspended in the chosen vehicle at the desired concentrations.

  • Dosing:

    • The first animal is dosed at a level just below the best preliminary estimate of the LD50.

    • The animal is observed for signs of toxicity and mortality.

    • If the first animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

    • If the first animal dies, the next animal is dosed at a lower dose.

    • This sequential dosing continues, with the dose for each subsequent animal adjusted up or down based on the outcome for the previously dosed animal.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals: frequently during the first few hours post-dosing, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Animal body weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the test and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.

In Vivo Assessment of β-Oxidation Inhibition in Rodents

This protocol describes a method to assess the in vivo effect of a toxin on hepatic β-oxidation and gluconeogenesis.

Objective: To measure the impact of this compound A or MCPG on hepatic glucose production and fatty acid oxidation in a live animal model.

Materials:

  • Test compound (this compound A or MCPG)

  • Conscious, catheterized rodents (rats or mice)

  • Infusion pumps

  • Stable or radioactive isotope tracers (e.g., [3-³H]glucose)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instruments for measuring plasma glucose, β-hydroxybutyrate, and tracer enrichment (e.g., glucose analyzer, scintillation counter, mass spectrometer).

  • Liquid nitrogen for snap-freezing tissues.

Procedure:

  • Animal Preparation: Rodents are surgically implanted with catheters for infusion and blood sampling and allowed to recover.

  • Fasting: Animals are fasted overnight to deplete liver glycogen stores and stimulate gluconeogenesis and fatty acid oxidation.

  • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure the rate of endogenous glucose production.

  • Baseline Sampling: After a stabilization period for the tracer, baseline blood samples are collected.

  • Toxin Administration: A bolus or continuous infusion of the test compound (this compound A or MCPG) or vehicle is administered.

  • Post-Dose Sampling: Blood samples are collected at regular intervals following toxin administration.

  • Sample Processing: Blood is centrifuged to separate plasma. Plasma is analyzed for glucose concentration, β-hydroxybutyrate (a marker of ketogenesis and fatty acid oxidation), and tracer enrichment.

  • Tissue Collection: At the end of the experiment, animals are euthanized, and liver tissue is rapidly excised and snap-frozen in liquid nitrogen for subsequent analysis of acyl-CoAs and other metabolites.

  • Data Analysis: The rate of endogenous glucose production is calculated from the glucose tracer data. Changes in plasma glucose and β-hydroxybutyrate concentrations are compared between the toxin-treated and vehicle-treated groups.

Analysis of Acyl-CoAs in Liver Tissue

This protocol outlines the general steps for the extraction and analysis of acyl-CoA thioesters from liver tissue.

Objective: To quantify the levels of various acyl-CoA species in liver tissue to assess the impact of a toxin on fatty acid metabolism.

Materials:

  • Frozen liver tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue pulverizer

  • Ice-cold extraction solvents (e.g., acetonitrile (B52724), isopropanol (B130326), potassium phosphate (B84403) buffer)

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Procedure:

  • Tissue Pulverization: The frozen liver tissue is kept frozen in liquid nitrogen and ground to a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer. This step is critical to halt enzymatic activity.

  • Extraction:

    • A known weight of the powdered tissue is homogenized in an ice-cold extraction buffer containing an internal standard.

    • Organic solvents like acetonitrile and isopropanol are added to precipitate proteins and extract the acyl-CoAs.

    • The mixture is vortexed vigorously and then centrifuged at high speed in the cold to pellet the precipitated proteins and cell debris.

  • Purification (Optional): The resulting supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis by HPLC-MS/MS:

    • The final extract is injected into an HPLC system coupled to a tandem mass spectrometer.

    • The acyl-CoAs are separated based on their chain length and polarity by the HPLC column.

    • The mass spectrometer is used for the sensitive and specific detection and quantification of the different acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The concentrations of individual acyl-CoA species are calculated by comparing their peak areas to that of the internal standard and a standard curve.

Visualizing the Mechanisms of Toxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways disrupted by this compound A and MCPG.

Hypoglycin_A_Toxicity Hypoglycin_A This compound A MCPA_CoA MCPA-CoA (Toxic Metabolite) Hypoglycin_A->MCPA_CoA Metabolism SCAD_MCAD SCAD & MCAD (Acyl-CoA Dehydrogenases) MCPA_CoA->SCAD_MCAD Inhibits Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gluconeogenesis Gluconeogenesis Pyruvate_Carboxylase Pyruvate Carboxylase Acetyl_CoA->Pyruvate_Carboxylase Activates Pyruvate_Carboxylase->Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Impaired

Caption: Metabolic disruption by this compound A leading to hypoglycemia.

MCPG_Toxicity MCPG MCPG MCPF_CoA MCPF-CoA (Toxic Metabolite) MCPG->MCPF_CoA Metabolism Enzymes 2-Methyl-Branched-Chain Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase MCPF_CoA->Enzymes Inhibits Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Pyruvate_Metabolism Pyruvate Metabolism Beta_Oxidation->Pyruvate_Metabolism Disrupted Gluconeogenesis Gluconeogenesis Pyruvate_Metabolism->Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Impaired

Caption: Metabolic disruption by MCPG leading to hypoglycemia.

Conclusion

This compound A and MCPG are potent toxins that induce severe hypoglycemia by disrupting fatty acid metabolism and gluconeogenesis through their respective metabolites, MCPA-CoA and MCPF-CoA. While both toxins share a common toxic endpoint, the available data suggest differences in their potencies and specific enzymatic targets. This compound A has a well-established oral LD50 of 98 mg/kg in rats, while data for MCPG, though lacking a definitive LD50, indicates significant toxicity at comparable doses. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the toxicokinetics and toxicodynamics of these compounds. A deeper understanding of their mechanisms of toxicity is crucial for developing effective diagnostic and therapeutic strategies for poisonings and for informing risk assessments related to the consumption of fruits from the Sapindaceae family.

References

Comparative Toxicology of Hypoglycin A: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicology of hypoglycin A, a potent natural toxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). Ingestion of this compound A can lead to severe and potentially fatal conditions, known as Jamaican Vomiting Sickness in humans and Atypical Myopathy in horses.[1][2] This document synthesizes available experimental data on the toxicity of this compound A across various species, highlighting key differences in susceptibility and metabolic pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Acute Toxicity of this compound A

The acute toxicity of this compound A varies significantly across different species. The following table summarizes the available median lethal dose (LD50) values. It is important to note that the toxicity can be influenced by factors such as the nutritional status of the animal, with fasting increasing susceptibility.[3][4]

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat (Rattus norvegicus)Oral98[3][5]
Intraperitoneal97[3][5]
Oral (within ackee matrix)Male: 231.19 ± 62.5, Female: 215.99 ± 63.33[6]
Mouse (Mus musculus)OralData not available
Guinea Pig (Cavia porcellus)OralData not available
Rabbit (Oryctolagus cuniculus)OralData not available
Primates OralData not available
Avian Species OralData not available

Toxicokinetics and Metabolism

The toxic effects of this compound A are not caused by the compound itself, but by its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][7][8] this compound A is a protoxin that undergoes metabolic activation in the body.[1] The comparative toxicokinetics and metabolism of this compound A are not well-documented across a wide range of species. However, available data for select species are presented below.

SpeciesAbsorptionDistributionMetabolismExcretionKey MetabolitesReference
Human Rapidly absorbed from the gastrointestinal tract.Distributed to various tissues, with the liver being a primary site of metabolism.Metabolized in the liver via transamination and oxidative decarboxylation to MCPA-CoA.Primarily renal.MCPA-CoA, MCPA-carnitine, MCPA-glycine[9]
Rat Well-absorbed orally.Similar to humans, with the liver being a key organ.Metabolized to MCPA-CoA, leading to the inhibition of fatty acid oxidation.Urinary excretion of metabolites.MCPA-CoA[5]
Horse Ingestion of seeds or seedlings leads to systemic exposure.Distributed to muscle tissues, leading to myopathy.Metabolized to MCPA-CoA, which inhibits acyl-CoA dehydrogenases in muscle mitochondria.Urinary excretion of MCPA-carnitine and MCPA-glycine.MCPA-CoA, MCPA-carnitine, MCPA-glycine
Ruminants (Sheep, Cow) Absorbed from the gastrointestinal tract.Systemic distribution has been observed.Potentially lower rate of metabolism to MCPA-CoA due to lower activity of branched-chain amino acid transaminases. Ruminal microorganisms may also play a role in detoxification.Detected in milk.This compound A, MCPA-carnitine (trace)[10]

Mechanism of Toxicity

The primary mechanism of this compound A toxicity involves the inhibition of crucial enzymes in fatty acid metabolism and gluconeogenesis by its active metabolite, MCPA-CoA. This leads to a severe energy deficit, manifesting as hypoglycemia and other toxic effects.

Signaling Pathway of this compound A Toxicity

HypoglycinA_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Mitochondrial Toxicity This compound A This compound A MCPA MCPA This compound A->MCPA Transamination & Oxidative Decarboxylation MCPA-CoA MCPA-CoA MCPA->MCPA-CoA Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases MCPA-CoA->Acyl-CoA Dehydrogenases Inhibition Gluconeogenesis Gluconeogenesis MCPA-CoA->Gluconeogenesis Inhibition Fatty Acid β-Oxidation Fatty Acid β-Oxidation Acyl-CoA Dehydrogenases->Fatty Acid β-Oxidation Energy Production (ATP) Energy Production (ATP) Fatty Acid β-Oxidation->Energy Production (ATP) Gluconeogenesis->Energy Production (ATP)

Caption: Metabolic activation of this compound A and its inhibitory effects.

Experimental Protocols

Acute Oral Toxicity Study in Rodents (Modified OECD 423)

This protocol is a general guideline for determining the acute oral toxicity (LD50) of a substance like this compound A in rodents.

Acute_Toxicity_Protocol cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dose Preparation Dose Preparation Fasting->Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage Clinical Signs Clinical Signs Oral Gavage->Clinical Signs Mortality Mortality Oral Gavage->Mortality Body Weight Body Weight Oral Gavage->Body Weight Necropsy Necropsy Mortality->Necropsy LD50 Calculation LD50 Calculation Mortality->LD50 Calculation Histopathology Histopathology Necropsy->Histopathology

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex. Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Withhold food overnight for rats or for 3-4 hours for mice before dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare a solution or suspension of this compound A in a suitable vehicle (e.g., water or corn oil).

  • Dose Administration: Administer the prepared dose by oral gavage. The volume administered should not exceed 1 ml/100 g body weight for aqueous solutions or 0.4 ml/100 g for oil-based vehicles.

  • Observation: Observe animals for clinical signs of toxicity (e.g., vomiting, lethargy, convulsions) and mortality continuously for the first 4 hours after dosing and then daily for 14 days. Record body weights just before dosing and at least weekly thereafter.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Preserve organs and tissues for histopathological examination, particularly the liver, kidneys, and any tissues with gross lesions.

  • LD50 Calculation: Use an appropriate statistical method (e.g., probit analysis) to calculate the LD50 value from the mortality data.

In Vivo Assessment of Hypoglycemia

Methodology:

  • Animal Model: Use a suitable animal model (e.g., rats or mice).

  • Fasting: Fast animals overnight to establish baseline blood glucose levels.

  • Dosing: Administer this compound A orally or intraperitoneally.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after dosing.

  • Glucose Measurement: Measure blood glucose levels using a validated glucometer or a biochemical analyzer.

  • Data Analysis: Plot blood glucose concentration versus time to determine the nadir and duration of the hypoglycemic effect.

In Vitro Measurement of Acyl-CoA Dehydrogenase Inhibition

Methodology:

  • Enzyme Source: Isolate mitochondria from the liver or muscle tissue of the test species. Prepare mitochondrial extracts containing acyl-CoA dehydrogenases.

  • Substrate: Use a specific acyl-CoA substrate (e.g., butyryl-CoA for short-chain acyl-CoA dehydrogenase) and an electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Inhibition Assay: Pre-incubate the mitochondrial extract with varying concentrations of MCPA-CoA.

  • Enzyme Activity Measurement: Initiate the reaction by adding the acyl-CoA substrate and monitor the reduction of the electron acceptor spectrophotometrically.

  • Data Analysis: Calculate the rate of the reaction and determine the concentration of MCPA-CoA that causes 50% inhibition (IC50) of the enzyme activity.

Conclusion

The toxicity of this compound A demonstrates significant species-specific differences, with rodents being relatively sensitive and ruminants appearing to be more resistant. The primary mechanism of toxicity is well-established and involves the metabolic activation of this compound A to MCPA-CoA, which subsequently inhibits fatty acid oxidation and gluconeogenesis. However, substantial data gaps exist, particularly concerning the acute toxicity in a wider range of species, including primates and birds, and detailed comparative toxicokinetic studies. Further research in these areas is crucial for a more complete understanding of the comparative toxicology of this potent natural toxin and for developing effective risk assessments and therapeutic strategies for exposed individuals and animals.

References

Validating Hypoglycin A as a Biomarker for Ackee Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ackee Poisoning and the Role of Hypoglycin A

Ackee fruit (Blighia sapida) is a traditional food staple in Jamaica and other Caribbean and West African countries.[1] When consumed unripe, it can lead to a severe and potentially fatal illness known as Jamaican Vomiting Sickness or Toxic Hypoglycemic Syndrome.[2][3] The primary toxic compound responsible for this condition is this compound A, a water-soluble and heat-stable amino acid.[1][4] Upon ingestion, this compound A is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of several acyl-CoA dehydrogenases.[4] This inhibition disrupts mitochondrial fatty acid β-oxidation and gluconeogenesis, leading to profound hypoglycemia, vomiting, and in severe cases, seizures, coma, and death.[3][5]

Given the severity of ackee poisoning, the rapid and accurate diagnosis is crucial for timely management, which is primarily supportive and focused on correcting hypoglycemia and electrolyte imbalances.[2][5] The validation of reliable biomarkers is therefore of paramount importance. This guide provides a comparative analysis of this compound A and its metabolites against other potential biomarkers for the diagnosis of ackee poisoning, supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers

The diagnosis of ackee poisoning can be supported by a combination of clinical presentation, patient history of ackee consumption, and laboratory tests. While direct measurement of this compound A and its metabolites provides the most specific confirmation, other metabolic derangements can also serve as valuable diagnostic indicators.

Table 1: Comparison of Analytical Methods for this compound A and its Metabolites

AnalyteMethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeKey Findings & Limitations
This compound A UHPLC-HRMS/MSWhole BloodLOD: 0.35 µg/L0.8–500 µg/LHighly sensitive and specific for forensic toxicology. Requires derivatization with dansyl chloride.
This compound A & MCPG HPLC-MS/MSHuman PlasmaHGA LOD: 0.330 ng/mL, MCPG LOD: 0.697 ng/mLHGA: 1.00–100 ng/mL, MCPG: 5.00–150 ng/mLSimultaneous quantification of HGA and a related toxin. Also requires dansylation.
MCPA-Gly & MCPF-Gly HPLC-MS/MSUrine-0.10 to 20 µg/mLHigh-throughput method for detecting urinary metabolites, indicating exposure.

Table 2: Comparison of Primary and Secondary Biomarkers for Ackee Poisoning

BiomarkerBiological MatrixPrinciple of DetectionAdvantagesDisadvantages
This compound A and its metabolites (e.g., MCPA-CoA, MCPA-glycine) Blood, Urine, Gastric fluidDirect measurement using mass spectrometry-based methods (LC-MS/MS, UHPLC-HRMS/MS)High specificity for confirming exposure to this compound A.Rapid elimination may lead to undetectable levels in blood and urine if sampling is delayed.[5]
Dicarboxylic Acids (e.g., ethylmalonic, glutaric, adipic) UrineGC-MS analysis of organic acid profilesMarkedly elevated levels (70 to 1000 times higher than normal) are considered pathognomonic.[4][6]Not entirely specific to ackee poisoning, as other metabolic disorders can cause dicarboxylic aciduria.
Acylcarnitine Profiles Serum, UrineTandem mass spectrometry (MS/MS)Can reveal the metabolic block in fatty acid oxidation.Altered profiles are indicative of metabolic disruption but are not specific to the causative agent.
Serum Electrolytes & Anion Gap SerumStandard clinical chemistry assaysReadily available in most clinical laboratories; can indicate metabolic acidosis. In one study, 97% of patients had an increased anion gap.[7]Non-specific findings that can be present in many other critical illnesses.
Liver Function Tests (e.g., AST) SerumStandard clinical chemistry assaysOften elevated, indicating liver involvement. A study showed 79% of patients had increased AST.[7]Non-specific; liver enzyme elevation is common in many toxic and metabolic conditions.
Blood Glucose Whole Blood/PlasmaPoint-of-care or laboratory glucose measurementEssential for immediate clinical management; profound hypoglycemia is a hallmark of severe poisoning.[8]Hypoglycemia has a broad differential diagnosis.

Experimental Protocols

Protocol 1: Quantification of this compound A in Whole Blood by UHPLC-HRMS/MS

This method is suitable for the sensitive detection of this compound A in blood samples, making it valuable for forensic confirmation of ackee poisoning.

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Condition a HILIC SPE cartridge.

  • Apply the whole blood sample to the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound A.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue and add dansyl chloride solution to derivatize the sample.

2. UHPLC-HRMS/MS Analysis

  • Chromatographic Separation:

    • Use a suitable reversed-phase UHPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-Exactive) with a heated electrospray ionization (HESI) source in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of dansylated this compound A.

Protocol 2: Analysis of Urinary Organic Acids by GC-MS

This protocol is used to detect the characteristic pattern of dicarboxylic aciduria associated with ackee poisoning.

1. Sample Preparation: Extraction and Derivatization

  • Take a urine sample normalized to creatinine (B1669602) concentration.

  • Add an internal standard.

  • Extract the organic acids from the acidified urine using an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Derivatize the residue to form volatile esters (e.g., trimethylsilyl (B98337) derivatives) using a derivatizing agent like BSTFA.

2. GC-MS Analysis

  • Gas Chromatography:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for separating organic acids.

    • Use a temperature program to achieve optimal separation.

  • Mass Spectrometry:

    • The eluting compounds are introduced into a mass spectrometer.

    • Identify the dicarboxylic acids based on their retention times and mass fragmentation patterns.

Visualizing the Pathophysiology and Diagnostic Workflow

The following diagrams illustrate the metabolic consequences of this compound A poisoning and the clinical workflow for diagnosis.

cluster_0 Metabolic Pathway of this compound A Toxicity Unripe Ackee Ingestion Unripe Ackee Ingestion This compound A This compound A Unripe Ackee Ingestion->this compound A MCPA-CoA MCPA-CoA This compound A->MCPA-CoA Metabolism Inhibition of Acyl-CoA Dehydrogenases Inhibition of Acyl-CoA Dehydrogenases MCPA-CoA->Inhibition of Acyl-CoA Dehydrogenases Impaired Beta-Oxidation Impaired Beta-Oxidation Inhibition of Acyl-CoA Dehydrogenases->Impaired Beta-Oxidation Impaired Gluconeogenesis Impaired Gluconeogenesis Inhibition of Acyl-CoA Dehydrogenases->Impaired Gluconeogenesis Dicarboxylic Aciduria Dicarboxylic Aciduria Impaired Beta-Oxidation->Dicarboxylic Aciduria Hypoglycemia Hypoglycemia Impaired Gluconeogenesis->Hypoglycemia Clinical Manifestations Clinical Manifestations Dicarboxylic Aciduria->Clinical Manifestations Hypoglycemia->Clinical Manifestations

Caption: Metabolic cascade of this compound A toxicity.

cluster_1 Clinical and Laboratory Workflow for Ackee Poisoning Diagnosis Patient Presentation Patient Presentation Clinical Assessment Clinical Assessment Patient Presentation->Clinical Assessment History of ackee ingestion, vomiting, altered mental status Initial Lab Tests Blood Glucose, Electrolytes, LFTs Clinical Assessment->Initial Lab Tests Suspected Ackee Poisoning Specialized Lab Tests Urine Organic Acids (GC-MS) Blood/Urine this compound A (LC-MS/MS) Clinical Assessment->Specialized Lab Tests Supportive Treatment Supportive Treatment Initial Lab Tests->Supportive Treatment Hypoglycemia, electrolyte imbalance Confirmation of Diagnosis Confirmation of Diagnosis Initial Lab Tests->Confirmation of Diagnosis Specialized Lab Tests->Confirmation of Diagnosis

References

A Comparative Guide to the Specificity of Hypoglycin A Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoglycin A (HGA) is a naturally occurring amino acid toxin found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of several maple (Acer) species. Ingestion of HGA can lead to a severe and often fatal illness known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1][2] The toxin's primary metabolite, methylenecyclopropane (B1220202) acetyl CoA (MCPA-CoA), disrupts gluconeogenesis and fatty acid β-oxidation.[2] Given its severe toxicity, the accurate and specific detection of HGA in various matrices—from fruit to biological samples—is critical for food safety, clinical diagnostics, and toxicological research. This guide provides an objective comparison of common analytical methods for HGA detection, with a focus on specificity, supported by experimental data and detailed protocols.

Comparison of this compound A Detection Methods

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For HGA, this includes structurally similar compounds, isomers like methylenecyclopropylglycine (B50705) (MCPG), and matrix components.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity, largely replacing older methods like HPLC with UV detection.

Quantitative Performance Data

The following table summarizes the performance of various analytical methods for the detection of this compound A. Data has been compiled from multiple validation studies.

Method Principle Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Key Specificity Features Reference
LC-MS/MS (without derivatization) Liquid Chromatography - Tandem Mass SpectrometryAckee Fruit0.63 µg/g (MDL)1.9 µg/g (MQL)High specificity from parent/daughter ion transitions (m/z 142.2/74 and 142.2/96). Free from background interference seen in LC-UV methods.[1]
UPLC-MS/MS (without derivatization) Ultra-Performance Liquid Chromatography - Tandem Mass SpectrometryMaple Samples5.0 µg/kg16.4 µg/kgHigh sensitivity and specificity. Dilution approach can eliminate matrix effects. Simultaneously quantifies MCPG.[5]
LC-MS/MS (without derivatization) Liquid Chromatography - Tandem Mass SpectrometryCow's Milk-1.12 µg/LHigh sensitivity; noticeably lower LOQ than previously reported methods.[6]
HPLC-MS/MS (with dansyl derivatization) High-Performance Liquid Chromatography - Tandem Mass SpectrometryHuman Plasma0.330 ng/mL1.00 ng/mL (LRL)Derivatization improves chromatographic retention. Allows simultaneous quantification of HGA and its structural isomer MCPG.[3]
UHPLC-HRMS/MS (with dansyl derivatization) Ultra-High-Performance Liquid Chromatography - High-Resolution Tandem Mass SpectrometryWhole Blood0.35 µg/L0.80 µg/L (LLOQ)High-resolution mass spectrometry provides excellent specificity. Derivatization enhances sensitivity.[7]
HPLC-UV (with PITC derivatization) High-Performance Liquid Chromatography - Ultraviolet DetectionAckee FruitNot ReportedNot ReportedRelies on chromatographic separation and UV absorbance of the PITC derivative. Susceptible to interference from other amino acids that also react with PITC.[8][9]

MDL: Method Detection Limit; MQL: Method Quantification Limit; LRL: Lowest Reportable Limit; LLOQ: Lower Limit of Quantification; PITC: Phenylisothiocyanate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for two common, highly specific LC-MS/MS methods.

Protocol 1: LC-MS/MS Detection of HGA in Ackee Fruit (without Derivatization)

This method, adapted from the U.S. Food and Drug Administration (FDA), utilizes a mixed-mode column to retain the polar HGA molecule without the need for chemical derivatization.[1]

1. Sample Preparation:

  • Weigh 3 g of the ackee test portion into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (8:2 ethanol:water).

  • Shake vigorously for 20 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Dilute 50 µL of the supernatant with 950 µL of an internal standard solution (e.g., L-Leucine-d3 in acetonitrile (B52724) at 50 ng/mL).

  • Mix well before injection.[10]

2. LC-MS/MS Analysis:

  • LC Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column.

  • Mobile Phase: A gradient using (A) 70% Acetonitrile, 20% Water, 10% of 500 mM Ammonium Formate pH 2.9 and (B) Water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • HGA Quantifier: 142.2 → 74

    • HGA Qualifier: 142.2 → 96

  • Specificity Check: The ratio of the qualifier to quantifier ion response in a sample must be within ±20% of the ratio observed for a pure standard.[1]

Protocol 2: UHPLC-HRMS/MS Detection of HGA in Whole Blood (with Dansyl Derivatization)

This method is designed for high sensitivity in complex biological matrices like blood and is suitable for forensic and clinical toxicology.

1. Sample Preparation (Solid-Phase Extraction):

  • To 250 µL of whole blood, add an internal standard.

  • Precipitate proteins by adding 4.75 mL of isopropanol.

  • Vortex and centrifuge.

  • Load the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent.

2. Derivatization:

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of 100 mM sodium carbonate buffer (pH 9.5).

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex and incubate at 60°C for 10 minutes.

  • Stop the reaction by adding formic acid.

3. UHPLC-HRMS/MS Analysis:

  • LC Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.

  • MS Detection: ESI in positive mode, using a high-resolution mass spectrometer.

  • Detection: Monitor for the exact mass of the dansylated HGA derivative (dns-HGA). The high mass accuracy of the instrument provides a high degree of specificity, distinguishing the analyte from isobaric interferences.[7]

Visualizing Workflows and Specificity

Diagrams help clarify complex analytical processes and the principles behind method specificity.

Workflow for HGA Detection

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Matrix Sample Matrix (Ackee, Blood, Urine) Homogenize Homogenization/ Extraction Matrix->Homogenize Centrifuge Centrifugation/ Cleanup (SPE) Homogenize->Centrifuge Derivatize Derivatization (Optional) Centrifuge->Derivatize LC LC Separation (HPLC/UHPLC) Derivatize->LC MS Mass Spectrometry (MS/MS or HRMS) LC->MS Detect Detection & Quantification MS->Detect Result Result: [HGA] Concentration Detect->Result cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (Q2) Precursor Precursor Ion (HGA) m/z 142.2 Collision Collision-Induced Dissociation (CID) Precursor->Collision Product1 Product Ion 1 (Quantifier) m/z 74 Collision->Product1 Specific Fragment Product2 Product Ion 2 (Qualifier) m/z 96 Collision->Product2 Specific Fragment

References

Quantitative Assays for Hypoglycin A: A Comparative Guide on Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hypoglycin A (HGA) is critical for toxicological studies, food safety analysis, and clinical diagnostics. This guide provides a comparative overview of the linearity and range of various quantitative assays for HGA, with a focus on supporting experimental data and detailed methodologies.

This compound A is a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of certain maple trees (Acer species).[1] Ingestion can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[2] Consequently, sensitive and reliable methods for HGA quantification are essential. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.[3]

Comparison of Assay Performance

The performance of a quantitative assay is largely defined by its linearity and range. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision and accuracy.

The following table summarizes the key performance characteristics of several validated LC-MS/MS methods for the quantification of this compound A in various biological matrices.

Method Matrix **Linearity (R²) **Linear Range Limit of Quantification (LOQ) Citation
UHPLC-HRMS/MSHorse Serum> 0.99100 - 2000 ng/mL100 ng/mL[4]
UHPLC-HRMS/MSWhole BloodNot explicitly stated, but linearity was assessed over the calibration range0.8 - 500 µg/L0.8 µg/L[1]
aTRAQ® Assay (LC-MS/MS)SerumGood linearity observed0.09 - 50 µmol/L0.09 µmol/L[5]
UPLC-MS/MS (without derivatization)Cow's MilkNot explicitly statedNot explicitly stated1.12 µg/L[6]
LC-MS (without derivatization)Equine Serum & Muscler² = 0.9999-point calibration curve, range not explicitly statedNot explicitly stated[3]
LC-MS/MSAckee Fruit> 0.995Not explicitly stated, but a 7-point calibration curve was usedNot explicitly stated[7]
HPLC-MS/MSHuman PlasmaR² = 0.999 ± 0.0011.00 - 100 ng/mL1.00 ng/mL[8]
HPLC-MS/MS (for metabolites)Human Uriner > 0.990.10 - 20 µg/mL0.100 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for some of the key assays mentioned.

UHPLC-HRMS/MS for this compound A in Horse Serum[4]
  • Sample Preparation: Protein precipitation of 250 µL serum samples.

  • Chromatography: Isocratic elution on a hydrophilic interaction liquid chromatography (HILIC) column (100 x 2.1 mm, 1.7 µm).

  • Detection: Ultra-high performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) with full-scan/data-dependent MS/MS.

  • Validation: The method was validated for selectivity, linearity, accuracy, precision, matrix effects, and recovery.

UHPLC-HRMS/MS for this compound A in Whole Blood[1]
  • Sample Preparation: Solid-phase extraction using HILIC cartridges followed by dansyl derivatization.

  • Chromatography: Ultra-high performance liquid chromatography.

  • Detection: High-resolution tandem mass spectrometry (HRMS/MS).

  • Validation: The method was validated in whole blood, and the limit of detection was determined to be 0.35 µg/L.[1]

aTRAQ® Assay for this compound A in Serum[5]
  • Methodology: Utilizes the aTRAQ® kit for amino acid analysis of physiological fluids.

  • Detection: Mass spectrometry with an updated acquisition method to record the this compound A specific MRM transition.

  • Validation: The method demonstrated good linearity and precision with a coefficient of variation below 8%.[5]

LC-MS/MS for this compound A in Ackee Fruit[7]
  • Sample Preparation: A 3-g test portion is shaken with an ethanolic solution, centrifuged, and the extract is diluted.

  • Chromatography: A mixed-mode analytical column is used without the need for pre-column derivatization.

  • Detection: Liquid chromatography/tandem mass spectrometry (LC-MS/MS) monitoring two MS-MS transitions for each target compound.

  • Internal Standard: An isotopically-labeled internal standard (L-Leucine-d3) is used to correct for matrix effects and instrument signal drift.[7]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HGA quantification.

HGA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Serum, Ackee) extraction Extraction (e.g., Protein Precipitation, Ethanolic Extraction) start->extraction derivatization Derivatization (Optional, e.g., Dansyl Chloride) extraction->derivatization cleanup Clean-up (e.g., SPE) derivatization->cleanup final_extract Final Extract cleanup->final_extract lc Liquid Chromatography (LC) final_extract->lc ms Mass Spectrometry (MS/MS) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: General workflow for quantitative analysis of this compound A.

Derivatization_vs_NonDerivatization cluster_derivatization Derivatization Method cluster_non_derivatization Direct (Non-Derivatization) Method start_d Sample Extract derivatize React with Derivatizing Agent (e.g., Dansyl Chloride) start_d->derivatize analysis_d LC-MS/MS Analysis derivatize->analysis_d start_nd Sample Extract analysis_nd Direct LC-MS/MS Analysis start_nd->analysis_nd

Caption: Comparison of derivatization vs. direct analysis workflows.

Alternative and Historical Methods

While LC-MS/MS is the current gold standard, older methods have also been used for HGA quantification. These include High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[7] These methods often require a derivatization step to enhance the chromatographic retention and detectability of HGA.[10] Common derivatizing agents include phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA).[10] However, LC-MS/MS methods are generally preferred due to their higher sensitivity, specificity, and reduced susceptibility to matrix interference.[7] Some modern LC-MS/MS methods have also been developed that do not require a derivatization step, simplifying the sample preparation process and reducing analysis time.[3]

References

A Comparative Guide to the Detection and Quantification of Hypoglycin A in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of hypoglycin A (HGA) in various food matrices. The objective is to offer a comprehensive resource for selecting the most appropriate method based on sensitivity, matrix complexity, and available instrumentation. The information presented is collated from peer-reviewed studies and validated methods, with a focus on quantitative performance, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Quantitative Performance of Analytical Methods

The selection of an analytical method for this compound A is critically dependent on the required sensitivity and the nature of the food matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering high selectivity and sensitivity, often without the need for derivatization. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a viable alternative, though it typically requires a derivatization step to enhance sensitivity and chromatographic retention.

Analytical MethodFood MatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Ackee FruitNone-1.9 µg/g
LC-MS/MS Cow's MilkNone-1.12 µg/L
LC-MS/MS Maple SamplesNone-16.4 µg/kg
LC-MS/MS Human PlasmaDansyl Chloride0.330 ng/mL1.00 ng/mL
HPLC-UV Canned Ackee FruitPhenylisothiocyanate (PITC)Detectable at low ng level1.4 µg/mL
LC-ESI-MS/MS MilkFluorenylmethoxycarbonyl (Fmoc)9 µg/L-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are summaries of key experimental protocols for the quantification of this compound A.

LC-MS/MS Method for this compound A in Ackee Fruit (Direct Analysis)

This method, developed by the U.S. Food and Drug Administration (FDA), allows for the rapid and direct determination of this compound A without derivatization[1].

  • Sample Preparation:

    • A 3-gram test portion of the ackee fruit is homogenized.

    • The homogenate is shaken with an 80:20 ethanol:water solution[1].

    • The mixture is centrifuged, and the resulting supernatant is collected[1].

    • The extract is diluted and an isotopically-labeled internal standard (L-Leucine d3) is added before injection into the LC-MS/MS system[1].

  • Liquid Chromatography:

    • Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) mixed-mode analytical column[1].

    • Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate (B1220265) pH 2.9[1].

    • Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate pH 2.9[1].

    • Flow Rate: A gradient flow is utilized, starting at 0.5 mL/min and increasing to 1 mL/min[1].

    • Injection Volume: 1 µL[1].

  • Mass Spectrometry:

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode[1].

    • Quantification Ion: 142.2/74[1].

    • Confirmation Ion: 142.2/96[1].

HPLC-UV Method for this compound A in Canned Ackee Fruit (with PITC Derivatization)

This method involves a pre-column derivatization step with phenylisothiocyanate (PITC) to allow for UV detection[2][3].

  • Sample Preparation and Derivatization:

    • This compound A is extracted from the ackee fruit using an 80% ethanol-water solution[3].

    • The extract is centrifuged and filtered[3].

    • An aliquot of the extract is reacted with phenylisothiocyanate (PITC) to form the phenylthiocarbamyl (PTC) derivative of this compound A[2][3].

  • High-Performance Liquid Chromatography:

    • Separation: The PTC-hypoglycin A derivative is separated by reversed-phase chromatography[2][3].

    • Detection: UV detection is performed at 254 nm[2][3].

LC-MS/MS Method for this compound A in Cow's Milk (Direct Analysis)

This sensitive method was developed for the quantification of this compound A in cow's milk without the need for derivatization[4].

  • Sample Preparation:

    • An extraction procedure is performed on the milk samples[4]. For urine samples, a "dilute-and-shoot" approach is used[4].

  • Liquid Chromatography-Tandem Mass Spectrometry:

    • Analysis: The quantification is carried out using ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS)[4].

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode[4].

Workflow and Process Visualization

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for this compound A analysis and a conceptual representation of the analytical challenges.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Food Sample (e.g., Ackee, Milk) homogenize Homogenization start->homogenize extract Solvent Extraction (e.g., Ethanol/Water) homogenize->extract centrifuge Centrifugation/ Filtration extract->centrifuge derivatize Derivatization (Optional) (e.g., PITC, Dansyl Chloride) centrifuge->derivatize lc Liquid Chromatography (LC) - Reversed-Phase - Mixed-Mode centrifuge->lc derivatize->lc ms Tandem Mass Spectrometry (MS/MS) - High Selectivity & Sensitivity lc->ms Direct Analysis uv UV Detection - Requires Derivatization lc->uv Derivatized Analysis quantify Quantification (Internal/External Standards) ms->quantify uv->quantify report Result Reporting (LOD, LOQ) quantify->report

Caption: General workflow for this compound A analysis in food.

cluster_challenge Analytical Challenges & Solutions cluster_outcome Outcome challenge This compound A Properties: - Small, polar amino acid - Poor retention on reversed-phase columns - Lacks a strong chromophore solution_derivatization Solution 1: Derivatization - Increases hydrophobicity - Adds a UV-active group (e.g., PITC, Dansyl Chloride) challenge->solution_derivatization Leads to solution_direct Solution 2: Direct Analysis - Mixed-mode or HILIC chromatography - Highly selective detection (MS/MS) challenge->solution_direct Leads to hplc_uv HPLC-UV Method - Lower cost - More sample prep solution_derivatization->hplc_uv lc_msms LC-MS/MS Method - Higher sensitivity & selectivity - Less sample prep (often) solution_direct->lc_msms

Caption: this compound A analysis challenges and solutions.

References

A Comparative Guide to Validated Hypoglycin A Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of hypoglycin A (HGA) is critical due to its toxicity. This guide provides an objective comparison of validated analytical methods for the determination of HGA in various matrices, supported by experimental data.

Performance Comparison of Validated this compound A Methods

The choice of an analytical method for this compound A is often dependent on the matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of several validated methods.

MethodMatrixDerivatizationAccuracy (% Recovery)Precision (%RSD/%CV)Key Features
LC-MS/MS [1][2]Ackee FruitNone70-120%≤ 20%Rapid analysis time (15 min) without derivatization, utilizes a mixed-mode column.
LC-MS [3][4]Plant MaterialNone84-94%3-16%Novel method with a low limit of quantitation (0.5µg/g).
LC-MS [5]Equine Serum & MuscleNone93-108%< 10%Optimized and simplified for rapid diagnosis.
UHPLC-HRMS/MS [6][7]Whole BloodDansyl ChlorideNot explicitly statedNot explicitly statedHigh sensitivity with a detection limit of 0.35 µg/L, suitable for forensic toxicology.
HPLC-UV [8][9]Ackee FruitPhenylisothiocyanate (PITC)94.37 - 129.18%1.35 - 11.86%A well-established method, though potentially less specific than MS-based methods.
LC-MS/MS [10]Human Urine (Metabolites)None≥ 80%≤ 20%Quantifies HGA metabolites, useful for assessing exposure.
HPLC-MS/MS [11]Human PlasmaDansyl Chloride≤ 7.5% (%RE)≤ 17%Validated for clinical samples.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of key experimental protocols from the cited literature.

LC-MS/MS Method for this compound A in Ackee Fruit (without derivatization)[1]
  • Sample Preparation: A 3-gram test portion of ackee is shaken with an ethanolic solution. After centrifugation, the sample extract is diluted for analysis.

  • Chromatography: A mixed-mode Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) analytical column is used. The mobile phase consists of 500 mM ammonium (B1175870) formate (B1220265)/formic acid (pH 2.9) and acetonitrile (B52724). A gradient elution is performed over a total run time of approximately 15 minutes.

  • Mass Spectrometry: A tandem mass spectrometer is used with electrospray ionization (ESI) in positive ion mode. Two MS-MS transitions are monitored for HGA to ensure positive identification. An isotopically-labeled internal standard (L-Leucine-d3) is used to correct for matrix effects and instrument drift.

LC-MS Method for this compound A in Plant Material (without derivatization)[3][4]
  • Sample Preparation: One gram of homogenized seed material is spiked with HGA standards. 4 mL of methanol (B129727) is added, and the sample is heated at 50°C for 1 hour. After centrifugation, the supernatant is evaporated under a nitrogen stream. The resulting pellet is reconstituted in a solution of the internal standard (3-fluorovaline) in deionized water.

  • Chromatography: A Phenomenex Kinetex 2.6μ HILIC 100A (50 x 2.1mm) column is used at 25°C. The mobile phases are 2mM ammonium formate (pH 3) in deionized water (Buffer A) and 0.1% formic acid in acetonitrile (Buffer B). A gradient elution is performed at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole instrument with positive-mode ESI is used for detection.

UHPLC-HRMS/MS Method for this compound A in Whole Blood (with dansyl derivatization)[6][7]
  • Sample Preparation: Solid-phase extraction using HILIC cartridges is performed.

  • Derivatization: The extracted analyte is derivatized with dansyl chloride.

  • Chromatography and Mass Spectrometry: The derivatized HGA is analyzed by UHPLC-HRMS/MS. This method provides high resolution and mass accuracy, contributing to its high sensitivity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound A using an LC-MS/MS method without derivatization.

HypoglycinA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh Sample (e.g., 3g Ackee) extraction 2. Add Ethanolic Solution & Shake sample->extraction centrifuge 3. Centrifuge extraction->centrifuge dilution 4. Dilute Supernatant centrifuge->dilution injection 5. Inject Sample dilution->injection lc_separation 6. Chromatographic Separation (Mixed-Mode Column) injection->lc_separation ms_detection 7. Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification 8. Quantification (Internal Standard) ms_detection->quantification reporting 9. Report Results quantification->reporting

Caption: Workflow for a non-derivatization LC-MS/MS method.

References

A Comparative Analysis of Hypoglycin A Levels in 'Butter' and 'Cheese' Ackee Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and food safety professionals on the variation of the toxin Hypoglycin A across different ackee cultivars and maturity stages, supported by experimental data and detailed analytical methodologies.

The ackee fruit (Blighia sapida), a culinary staple in Jamaica and other Caribbean nations, is also a subject of significant toxicological interest due to the presence of this compound A. This non-proteinogenic amino acid is known to cause Jamaican Vomiting Sickness, a serious and potentially fatal illness characterized by profound hypoglycemia.[1][2] The concentration of this compound A in the edible aril of the fruit is highly dependent on its stage of maturity and, as emerging research suggests, on the specific cultivar.[3][4] This guide provides a comparative analysis of this compound A levels in two common ackee cultivars, 'Butter' and 'Cheese', drawing upon published experimental data to inform food safety protocols and future research directions.

Comparative this compound A Concentrations

Quantitative analysis reveals significant differences in this compound A levels between the 'Butter' and 'Cheese' cultivars, particularly in relation to the fruit's maturity. The following table summarizes the findings from key studies, showcasing the dramatic decrease in this compound A concentration as the fruit ripens. It is important to note that unripe ackee fruit contains dangerously high levels of this toxin, rendering it unsafe for consumption.[5][6]

CultivarMaturity StageTissueThis compound A Concentration (mg/kg)Reference
'Cheese'Green (Unripe)Aril~8000[4][7]
'Cheese'RipeAril271[4][7]
'Cheese'Green (Unripe)Seeds~8000[4][7]
'Cheese'RipeSeeds1451[4][7]
UnspecifiedUncooked UnripeAril1244 ± 67[5][8]
UnspecifiedUncooked RipeAril64 ± 11[5][8]
UnspecifiedUncooked UnripeSeeds1428 ± 88[5][8]
UnspecifiedUncooked RipeSeeds1060 ± 54[5][8]

Note: Data from Bowen-Forbes & Minott (2011) for the 'Cheese' cultivar indicates a significant decrease in this compound A in the aril upon ripening, while the seeds retain a high concentration.[4][7] Gordon et al. (2002) provide data for an unspecified cultivar, also demonstrating a marked reduction in the toxin with maturity.[5][8]

Experimental Protocols

The quantification of this compound A in ackee fruit is crucial for ensuring food safety and for research into the fruit's biochemistry. The following methodologies have been employed in the cited studies to extract and measure this compound A levels.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method was utilized by Bowen-Forbes and Minott (2011) for their comparative study of 'Butter' and 'Cheese' cultivars.[4]

1. Sample Preparation and Extraction:

  • Ackee fruits of varying maturity stages were collected.

  • The arils and seeds were separated and homogenized.

  • Hypoglycins A and B were extracted from the homogenized tissues. The exact extraction solvent and procedure were not detailed in the abstract but would typically involve an aqueous or alcohol-based solvent.[9]

2. Chromatographic Analysis:

  • The extracts were analyzed using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • The separation of this compound A and B was achieved on a C18 column.

  • Detection was likely performed using a UV detector, as is common for this type of analysis.

3. Quantification:

  • The concentration of this compound A was determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified this compound A standards.

Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Gordon et al. (2002) employed an HPLC method with a derivatization step to enhance the detection of amino acids, including this compound A.[5][8]

1. Sample Preparation and Extraction:

  • 100g of ackee tissue (aril or seed) was homogenized in 195 mL of 80% ethanol.[8]

  • The homogenate was centrifuged at 2000 x g for 10 minutes.[8]

  • The supernatant was filtered and the residual fat was removed by extraction with toluene.[8]

  • The aqueous extract was passed through an Amberlite IR-45 resin column for partial purification of the amino acid fraction.[5]

2. Derivatization:

  • The amino acids in the purified extract were derivatized with phenylisothiocyanate (PITC).[5][10] This reaction forms a phenylthiocarbamyl (PTC) derivative of this compound A, which is more readily detectable by UV.[10]

3. Chromatographic Analysis:

  • The derivatized sample was analyzed by HPLC on a reversed-phase column.

  • The PTC-hypoglycin A derivative was detected using a UV detector at 254 nm.[10]

4. Quantification:

  • Quantification was achieved by comparing the peak area of the PTC-hypoglycin A in the sample to that of a derivatized this compound A standard.

Experimental Workflow for this compound A Analysis

The following diagram illustrates the general workflow for the analysis of this compound A in ackee fruit, from sample collection to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis A Ackee Fruit Collection (Different Cultivars & Maturities) B Separation of Aril and Seeds A->B C Homogenization of Tissues B->C D Extraction of this compound A C->D E Pre-column Derivatization (optional) e.g., with PITC D->E F HPLC / LC-MS/MS Analysis D->F E->F G Detection (e.g., UV, MS/MS) F->G H Peak Integration & Quantification G->H I Comparison of this compound A Levels H->I

References

A Comparative Analysis of Hypoglycin A and Classical Mitochondrial Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial toxicity of Hypoglycin A against well-characterized mitochondrial toxins: Rotenone (B1679576), Cyanide, and Oligomycin (B223565). The information herein is supported by experimental data to delineate their distinct mechanisms of action and toxicological profiles.

Introduction to Mitochondrial Toxins

Mitochondria are central to cellular energy production and are a primary target for many toxic compounds. Mitochondrial dysfunction is a significant contributor to drug-induced toxicity, making the assessment of a compound's effect on mitochondrial function a critical step in drug development and safety profiling.[1][2] This guide compares four potent mitochondrial toxins, highlighting their unique impacts on cellular bioenergetics.

  • This compound A: A naturally occurring protoxin found in the unripened fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[3] It is the causative agent of Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[3]

  • Rotenone: A natural isoflavonoid (B1168493) derived from the roots of several plant species, widely used as an insecticide and a research tool to model Parkinson's disease.[4]

  • Cyanide: A rapid-acting and highly lethal poison that exists in various forms, including hydrogen cyanide gas and cyanide salts.[5] Its toxicity is primarily due to the inhibition of cellular respiration.[5][6]

  • Oligomycin: A macrolide antibiotic produced by Streptomyces species.[7] While a potent antibacterial agent, its toxicity to eukaryotes limits its clinical use.[7]

Mechanisms of Mitochondrial Toxicity

The selected toxins disrupt mitochondrial function through distinct mechanisms. This compound A acts indirectly by starving the Krebs cycle of its fuel source from fatty acids, whereas Rotenone, Cyanide, and Oligomycin directly inhibit specific complexes within the oxidative phosphorylation (OXPHOS) system.

This compound A: This compound is a protoxin, meaning it is metabolized into its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA), within the body.[3][8][9] MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases, which are essential enzymes for the β-oxidation of fatty acids.[8][10] This blockade prevents the breakdown of fatty acids into acetyl-CoA, a critical substrate for the Krebs cycle and subsequent ATP production via the electron transport chain (ETC).[8] The resulting energy deficit and inability to perform gluconeogenesis lead to severe hypoglycemia.[3]

Rotenone: This toxin is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[4][11][12] By binding to Complex I, rotenone prevents the transfer of electrons from NADH to ubiquinone, thereby halting the ETC at its first step.[12] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and can ultimately induce apoptosis.[11][13]

Cyanide: The cyanide anion is a powerful inhibitor of Complex IV (Cytochrome c oxidase) of the ETC.[5][6][14] It binds with high affinity to the ferric iron (Fe³⁺) in the heme a3 group of cytochrome c oxidase, preventing the final transfer of electrons to oxygen.[5][6] This action effectively shuts down the entire electron transport chain, leading to a rapid cessation of aerobic respiration and ATP synthesis, causing cellular hypoxia.[6]

Oligomycin: This macrolide specifically inhibits ATP synthase (also known as Complex V).[7][15][16] It binds to the F₀ subunit of the enzyme, blocking the proton channel.[7][15] This blockage prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, which is the driving force for ATP synthesis from ADP and inorganic phosphate.[15] While electron transport may continue to a limited extent, it is uncoupled from ATP production.[7]

Mitochondrial_Toxin_Mechanisms cluster_ETC Electron Transport Chain (ETC) & Oxidative Phosphorylation cluster_BetaOx Fatty Acid β-Oxidation Complex_I Complex I (NADH Dehydrogenase) Q CoQ Complex_I->Q e- Intermembrane Space Complex_I->Intermembrane Space H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III Q->Complex_III e- Cyt_C Cyt C Complex_III->Cyt_C e- Complex_III->Intermembrane Space H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- O2 O₂ Complex_IV->O2 e- Complex_IV->Intermembrane Space H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Matrix ATP_Synthase->Matrix H+ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Intermembrane Space->ATP_Synthase H+ Rotenone Rotenone Rotenone->Complex_I INHIBITS Cyanide Cyanide Cyanide->Complex_IV INHIBITS Oligomycin Oligomycin Oligomycin->ATP_Synthase INHIBITS Hypoglycin_A This compound A (as MCPA-CoA) Acyl_CoA_Dehydrog Acyl-CoA Dehydrogenases Hypoglycin_A->Acyl_CoA_Dehydrog INHIBITS Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA_Dehydrog INHIBITS Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrog->Acetyl_CoA INHIBITS Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle INHIBITS NADH NADH Krebs_Cycle->NADH INHIBITS FADH2 FADH₂ Krebs_Cycle->FADH2 INHIBITS NADH->Complex_I feeds FADH2->Complex_II feeds

Caption: Mechanisms of action for this compound A and other mitochondrial toxins.

Quantitative Comparison of Toxicity

The potency of mitochondrial toxins can be compared using metrics such as the half-maximal inhibitory concentration (IC50) for various cellular processes. The following table summarizes key quantitative data for each toxin.

ToxinPrimary TargetEffect on Oxygen Consumption (OCR)Effect on ATP SynthesisReported IC50 Values
This compound A Acyl-CoA DehydrogenasesDecreased (indirectly, by substrate depletion)[17][18]DecreasedLD50 (rat): 97-98 mg/kg[18][19]
Rotenone ETC Complex IDecreased[20]Decreased[20]~20 nM - 200 µM (cell type dependent)[21]; 39.3 µM (for INa in neurons)[22]
Cyanide ETC Complex IVDecreased[23]Decreased[14]OCR: 13.2 µM; CcOX activity: 7.2 µM (rat N27 cells)[24][25]
Oligomycin ATP Synthase (Complex V)Decreased (inhibits ATP-linked respiration)[26]Decreased[27]~100 nM (MCF7 cells); ~5-10 µM (MDA-MB-231 cells) for mammosphere formation[28]

Experimental Protocols

Assessing mitochondrial toxicity involves a variety of specialized assays. The Seahorse XF Cell Mito Stress Test is a widely used method to obtain a comprehensive profile of mitochondrial function.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol measures the oxygen consumption rate (OCR) in real-time to assess key parameters of mitochondrial function.[29][30]

Principle: The assay involves the sequential injection of three mitochondrial toxins to interrogate different aspects of the electron transport chain.

  • Oligomycin: Inhibits ATP synthase, revealing the portion of basal respiration linked to ATP production.

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate.

  • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, that shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

Reagents and Materials:

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone, Antimycin A

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Plate cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.[31]

  • Assay Preparation: The day of the assay, remove the growth medium and replace it with pre-warmed Seahorse XF assay medium. Incubate the cells in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Prepare Drug Plate: Load the injector ports of the Seahorse XF sensor cartridge with the mitochondrial toxins (Oligomycin, FCCP, and Rotenone/Antimycin A mixture) at optimized concentrations.

  • Instrument Setup and Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. Once calibration is complete, replace the calibration plate with the cell plate and initiate the run. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

  • Data Analysis: The Seahorse software calculates key parameters from the OCR profile:

    • Basal Respiration: The initial OCR minus the non-mitochondrial respiration.

    • ATP-Linked Respiration: The decrease in OCR following oligomycin injection.[32]

    • Maximal Respiration: The peak OCR reached after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Proton Leak: The remaining OCR after oligomycin injection minus non-mitochondrial respiration.

Mito_Stress_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation A 1. Seed cells in XF microplate D 4. Change to assay medium & incubate (no CO₂) A->D B 2. Hydrate sensor cartridge overnight E 5. Load toxins into sensor cartridge B->E C 3. Prepare toxin stocks (Oligomycin, FCCP, Rot/AA) C->E G 7. Run Mito Stress Test: Measure baseline & post-injection OCR D->G F 6. Calibrate instrument with sensor cartridge E->F F->G H 8. Calculate Key Parameters: - Basal Respiration - ATP Production - Maximal Respiration - Spare Capacity G->H I 9. Compare treated vs. control to assess mitochondrial toxicity H->I

Caption: A typical experimental workflow for the Seahorse XF Mito Stress Test.

Conclusion

This compound A, Rotenone, Cyanide, and Oligomycin are all potent mitochondrial toxins, but they operate through fundamentally different mechanisms. This compound A's toxicity is indirect, stemming from the inhibition of fatty acid β-oxidation, which depletes the substrates necessary for the Krebs cycle and subsequent oxidative phosphorylation. In contrast, Rotenone, Cyanide, and Oligomycin directly target and inhibit specific protein complexes within the electron transport chain and ATP synthesis machinery. Understanding these distinct mechanisms is crucial for toxicological screening, drug development, and diagnosing poisonings. The experimental protocols outlined provide a framework for researchers to quantitatively assess the impact of various compounds on mitochondrial health and cellular bioenergetics.

References

A Comparative Guide to Screening Methods for Hypoglycin A in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of hypoglycin A (HGA) and its metabolites in urine, a critical biomarker for exposure to this toxin found in sources like unripe ackee fruit and certain maple species.[1] The primary focus is on the validation and performance of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) techniques.

Executive Summary

The analysis of this compound A and its metabolites in urine is crucial for diagnosing and managing toxic exposure, which can lead to severe hypoglycemia and Jamaican Vomiting Sickness.[1] While historical methods relied on HPLC-UV with chemical derivatization, current state-of-the-art screening overwhelmingly utilizes LC-MS/MS. This is due to the superior sensitivity, specificity, and ability of LC-MS/MS to analyze the underivatized toxin and its metabolites directly. This guide presents a detailed comparison of these methodologies, supported by performance data from validated studies.

Method Comparison: LC-MS/MS vs. HPLC-UV

The primary methods for the quantification of HGA and its metabolites in urine are LC-MS/MS and HPLC-UV. LC-MS/MS is now considered the gold standard due to its high sensitivity and specificity, largely replacing older HPLC-UV methods that require a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that allows for the direct measurement of HGA and its key metabolites, such as methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly).[2] Modern UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods often employ a simple "dilute-and-shoot" approach for urine samples, minimizing sample preparation time and potential for error.[3][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is an older technique that requires chemical derivatization of HGA to make it detectable by UV light.[5] Common derivatizing agents include phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA).[5] This additional step adds complexity and time to the workflow and can be a source of variability.[6]

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the analysis of HGA and its metabolites in urine.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for HGA and Metabolites in Urine
ParameterThis compound A (HGA)MCPA-GlycineMCPF-GlycineMCPA-Carnitine
Linearity Range 0.5 - 50 µg/L0.5 - 50 µg/L0.5 - 50 µg/L0.5 - 50 µg/L
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
Recovery 85 - 104%85 - 104%85 - 104%85 - 104%
Precision (RSD) ≤ 20%≤ 20%≤ 20%≤ 20%
Limit of Quantification (LOQ) 527 nmol/mmol creatinine[3]160 nmol/mmol creatinine[3]92 nmol/mmol creatinine[3]-
Data adapted from El-Khatib et al., 2023.[3][4]
Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method for HGA Metabolites in Human Urine
ParameterMCPA-GlycineMCPF-Glycine
Linearity Range 0.10 - 20 µg/mL0.10 - 20 µg/mL
Correlation Coefficient (r) >0.99>0.99
Accuracy (% Error) ≤ 10%≤ 10%
Precision (% RSD) ≤ 15%≤ 15%
Data adapted from Isbrucker et al., 2015.[2]

Experimental Protocols

Protocol 1: UPLC-MS/MS for HGA and Metabolites in Urine ("Dilute-and-Shoot")

This method, adapted from El-Khatib et al. (2023), is notable for its simplicity and minimal sample preparation.[3][4]

1. Sample Preparation:

  • Urine samples are vortexed and centrifuged at 13,500 x g for 5 minutes.
  • The supernatant is diluted with 5% methanol (B129727) in water to a standardized creatinine (B1669602) concentration (e.g., 0.1 mg/dL).[3]

2. LC-MS/MS Analysis:

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18).
  • Mobile Phase: A binary gradient of an aqueous solution with an additive like formic acid or ammonium (B1175870) formate (B1220265) (Eluent A) and an organic solvent like methanol (Eluent B).[3]
  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the precursor and product ions of HGA and its metabolites.[3]

Protocol 2: HPLC-UV for HGA in Ackee Fruit (Adaptable for Urine)

This protocol, based on a validated method for ackee fruit, illustrates the derivatization process necessary for UV detection.[5][7]

1. Sample Preparation and Extraction:

  • Extraction of HGA from the sample matrix (e.g., using 80% ethanol-water).
  • Centrifugation and filtration of the extract.

2. Derivatization:

  • An aliquot of the sample extract is reacted with a derivatizing agent, such as phenylisothiocyanate (PITC), to form a UV-absorbing derivative (phenylthiocarbamyl-HGA).[5][7]

3. HPLC-UV Analysis:

  • Chromatography: Reversed-phase HPLC with a C18 column.
  • Detection: UV detector set to a specific wavelength (e.g., 254 nm for the PITC derivative) to detect and quantify the derivatized HGA.[5][7]

Visualized Workflows

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample vortex Vortex & Centrifuge urine_sample->vortex dilution Dilute Supernatant vortex->dilution uplc UPLC Separation dilution->uplc Inject msms Tandem MS Detection (MRM) uplc->msms Elution data Data Acquisition & Quantification msms->data Ion Detection

Caption: Workflow for UPLC-MS/MS analysis of this compound A in urine.

experimental_workflow_hplcuv cluster_prep_hplc Sample Preparation & Derivatization cluster_analysis_hplc HPLC-UV Analysis urine_sample_hplc Urine Sample extraction Extraction urine_sample_hplc->extraction derivatization Chemical Derivatization (e.g., PITC) extraction->derivatization hplc HPLC Separation derivatization->hplc Inject uv_detector UV Detection hplc->uv_detector Elution data_hplc Data Acquisition & Quantification uv_detector->data_hplc Absorbance Measurement

Caption: Workflow for HPLC-UV analysis of this compound A in urine.

Conclusion

For the screening and validation of this compound A and its metabolites in urine, LC-MS/MS methods, particularly those employing a "dilute-and-shoot" sample preparation, offer significant advantages over older HPLC-UV techniques. The superior sensitivity, specificity, and simpler workflow of LC-MS/MS make it the recommended method for researchers, scientists, and drug development professionals requiring reliable and high-throughput analysis of this important toxin.

References

Comparative Analysis of Hypoglycin A in Raw vs. Processed Foods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of natural toxins like hypoglycin A in food sources is critical for both public health and toxicological studies. This guide provides a comparative analysis of this compound A levels in raw versus processed foods, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and analytical workflows.

This compound A is a naturally occurring amino acid protoxin found predominantly in the unripe fruit of the ackee tree (Blighia sapida) and to a lesser extent in other fruits of the Sapindaceae family, such as lychee (Litchi chinensis).[1] If ingested, it can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia, vomiting, and in some cases, coma and death.[1][2] The toxicity stems from its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits crucial enzymes involved in fatty acid metabolism and gluconeogenesis.[1][3] This guide examines the impact of natural ripening and processing methods on the concentration of this compound A in foods.

Quantitative Data Summary

The concentration of this compound A varies significantly between raw, unripe, ripe, and processed foods. The following table summarizes quantitative data from various studies, primarily focusing on ackee fruit, the most significant dietary source of this toxin.

Food ProductStateThis compound A ConcentrationReference(s)
Ackee (Blighia sapida) Aril Unripe/Immature>1000 ppm (mg/kg)[1][3][4][5]
Ripe (naturally opened)<0.1 ppm to undetectable[3][4][5]
Canned (from ripe fruit)Levels must be below 100 ppm (FDA regulation)[6][7]
Ackee (Blighia sapida) Seed Unripe~939 mg/100g[8]
Ripe~269 mg/100g[8]
Lychee (Litchi chinensis) Aril Ripe0.35 - 14.46 mg/kg (cultivar dependent)[9]
Semi-ripe/RipeMCPG (a homologue) concentration is higher than this compound A[10]
Cow's Milk Raw (from cows grazing on sycamore)Measurable concentrations (e.g., 120 and 489 nmol/L in one study)[11][12]

Note: "ppm" is parts per million, equivalent to mg/kg.

As the data indicates, the natural ripening process of ackee fruit is the most critical factor in reducing this compound A in the edible aril to safe levels.[1][4] Processing, such as canning, relies on using properly ripened fruit to ensure the final product has low toxin levels.[6] Cooking unripe ackee does not destroy the toxin; in fact, the water used for cooking can become highly toxic.[13]

Experimental Protocols for this compound A Quantification

Accurate quantification of this compound A is essential for food safety monitoring and research. The most common methods involve liquid chromatography.

1. Sample Preparation and Extraction

  • Objective: To extract this compound A from the food matrix.

  • Protocol:

    • Homogenize a known weight of the food sample (e.g., 3 grams of ackee aril).

    • Add an extraction solvent, typically an 80% ethanol-water solution.[14][15]

    • Shake or vortex the mixture vigorously to ensure thorough extraction.

    • Centrifuge the mixture to separate the solid matrix from the liquid extract.[14][16]

    • Filter the supernatant to remove any remaining particulate matter. The resulting clear extract is ready for analysis or derivatization.[14][15]

2. Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Objective: To separate and quantify this compound A, often after chemical derivatization to enhance detection.

  • Protocol:

    • Derivatization: React the extracted sample with a derivatizing agent such as phenylisothiocyanate (PITC).[14][15] This reaction forms a phenylthiocarbamyl (PTC) derivative of this compound A, which is more readily detectable by UV absorbance.

    • Chromatographic Separation: Inject the derivatized sample into a reversed-phase HPLC system. A C18 column is commonly used.

    • Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to elute the compounds.

    • Detection: Monitor the column effluent with a UV detector at a specific wavelength (e.g., 254 nm for the PTC derivative).[14][15]

    • Quantification: Compare the peak area of the this compound A derivative in the sample to a calibration curve generated from known concentrations of this compound A standards.

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To provide a highly sensitive and specific quantification of this compound A, often without the need for derivatization.

  • Protocol:

    • Chromatographic Separation: Inject the crude or diluted extract into an LC system. A mixed-mode or specialized column that can retain polar compounds like amino acids is often used.[16]

    • Ionization: The eluent from the LC column is directed to an electrospray ionization (ESI) source, which generates charged molecules of this compound A.

    • Mass Analysis: The tandem mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound A for highly selective detection and quantification.[16]

    • Quantification: An isotopically labeled internal standard (e.g., L-Leucine-d3) can be used to correct for matrix effects and instrument variability, ensuring high accuracy.[16]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound A Analysis

The following diagram illustrates the typical workflow for the analysis of this compound A in a food sample using LC-MS/MS.

G Figure 1: Experimental Workflow for this compound A Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Food Sample (e.g., Ackee Aril) B Homogenization A->B C Solvent Extraction (80% Ethanol) B->C D Centrifugation & Filtration C->D E LC Separation D->E Inject Extract F Mass Spectrometry (MS/MS) E->F G Data Acquisition F->G H Peak Integration G->H I Quantification vs. Standard Curve H->I J Result Reporting (ppm) I->J

Figure 1: Experimental Workflow for this compound A Analysis

Biochemical Pathway of this compound A Toxicity

This diagram outlines the metabolic activation of this compound A and its subsequent inhibition of key metabolic pathways.

G Figure 2: Biochemical Pathway of this compound A Toxicity cluster_ingestion Metabolic Activation cluster_inhibition Metabolic Inhibition cluster_outcome Physiological Outcome HypoA This compound A (Protoxin) MCPA MCPA-CoA (Active Toxin) HypoA->MCPA Metabolism in Liver FattyAcid Fatty Acid β-Oxidation MCPA->FattyAcid Inhibits Acyl-CoA Dehydrogenases Gluco Gluconeogenesis MCPA->Gluco Inhibits Required Enzymes Hypoglycemia Severe Hypoglycemia FattyAcid->Hypoglycemia Gluco->Hypoglycemia

Figure 2: Biochemical Pathway of this compound A Toxicity

Logical Relationship: Ripening, Processing, and Safety

This diagram illustrates the relationship between the state of the ackee fruit, processing, and the resulting level of this compound A, which determines its safety for consumption.

G Figure 3: Ripening, Processing, and Safety of Ackee Unripe Unripe Ackee HighHGA High this compound A (>1000 ppm) Unripe->HighHGA Ripe Ripe Ackee Processed Processed (Canned/Cooked) Ripe->Processed LowHGA Low this compound A (<100 ppm) Ripe->LowHGA Processed->LowHGA Unsafe Unsafe for Consumption HighHGA->Unsafe Safe Safe for Consumption LowHGA->Safe

Figure 3: Ripening, Processing, and Safety of Ackee

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal Procedures for Hypoglycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Hypoglycin, a toxic amino acid derivative, necessitates strict adherence to specialized disposal protocols due to its potential health risks. Improper disposal can lead to environmental contamination and pose significant hazards to personnel. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated waste, based on established best practices for toxic chemical compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for this compound before proceeding with any disposal activities. The following procedures are intended as a general guide and may need to be adapted to comply with local, state, and federal regulations.

I. Hazard Profile and Immediate Safety Precautions

This compound A is a known toxin that can cause severe hypoglycemia. It should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye/Face Protection: Safety goggles with side shields or a face shield.

  • Lab Coat: A lab coat or other protective clothing.

  • Respiratory Protection: When handling the powder form or creating aerosols, work in a certified chemical fume hood to prevent inhalation.

II. Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to ensure safe handling and disposal.

  • Unused or Expired this compound: Pure this compound powder and concentrated stock solutions must be collected as hazardous chemical waste. Do not attempt to dispose of these down the drain or in the regular trash.

  • Contaminated Labware: This includes pipette tips, centrifuge tubes, flasks, and any other disposable labware that has come into contact with this compound. These items should be collected in a designated hazardous waste container for solids.

  • Aqueous Solutions: All aqueous solutions containing this compound, including experimental waste and rinsates, must be collected as hazardous liquid waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated personal protective equipment should be collected as solid hazardous waste.

III. Disposal Protocols

The following protocols provide detailed methodologies for the handling and disposal of different forms of this compound waste.

Solid this compound Waste Disposal

This category includes unused or expired this compound powder and contaminated disposable items.

Procedure:

  • Collection: Carefully place all solid this compound waste into a designated, clearly labeled, leak-proof hazardous waste container. To minimize aerosolization of the powder, handle it within a chemical fume hood.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date and the name of the principal investigator or laboratory.

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Liquid this compound Waste Disposal

This category includes this compound solutions, reaction mixtures, and contaminated aqueous media.

Procedure:

  • Collection: Pour the liquid waste into a designated, labeled, leak-proof hazardous waste container. Use a funnel to avoid spills.

  • Storage: Securely cap the container and store it in a designated secondary containment bin in a well-ventilated area.

  • Disposal: Contact your institution's EHS department for pickup and disposal. Do not pour this compound solutions down the drain.

"Empty" Container Disposal

Glass or plastic containers that held pure this compound or concentrated solutions must be decontaminated before disposal.

Procedure:

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol, as recommended by your institution's EHS office).

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on institutional policies.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: After decontamination, the container can be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE.

  • Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

  • Disposal of Cleaning Materials: Dispose of all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's EHS or emergency response team immediately.

  • Restrict Access: Prevent entry into the affected area.

  • Follow Instructions: Await the arrival of trained emergency personnel and follow their instructions.

V. Quantitative Data and Chemical Properties

While specific quantitative data for this compound disposal is not available, the following table summarizes its relevant chemical properties.

PropertyValue
Chemical FormulaC₇H₁₁NO₂
Molar Mass141.17 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water
VI. Experimental Protocols

Mandatory Visualization

The logical flow for safely disposing of this compound and associated waste involves careful segregation and containment before final disposal by authorized personnel.

Hypoglycin_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Containment cluster_storage_disposal Final Storage & Disposal hypoglycin_use This compound Use (Powder, Solutions) solid_waste Solid Waste (Contaminated PPE, Labware) hypoglycin_use->solid_waste Generates liquid_waste Liquid Waste (Unused Solutions, Rinsate) hypoglycin_use->liquid_waste Generates empty_containers "Empty" Containers hypoglycin_use->empty_containers Generates solid_container Collect in Labeled, Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple-Rinse Container empty_containers->triple_rinse storage Store Sealed Containers in Designated Area solid_container->storage liquid_container->storage triple_rinse->liquid_container Collect Rinsate defaced_container Deface Label triple_rinse->defaced_container ehs_pickup Arrange Pickup by EHS or Licensed Contractor storage->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal trash Dispose as Regular Trash/ Recycling defaced_container->trash

Workflow for the segregation and disposal of this compound waste.

Essential Safety and Logistics for Handling Hypoglycin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of toxic compounds is paramount. Hypoglycin A, a naturally occurring amino acid derivative, is a potent protoxin known to cause severe hypoglycemia and Jamaican Vomiting Sickness if ingested. [1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe laboratory use of this compound A.

Hazard Identification and Risk Assessment

Key Hazards of this compound A:

HazardDescription
Acute Toxicity (Oral) Fatal if swallowed. This compound A is a protoxin that is metabolized into the highly toxic compound Methylenecyclopropylacetyl-CoA (MCPA-CoA).[3]
Mechanism of Action MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, which are essential for fatty acid metabolism and gluconeogenesis. This leads to a rapid depletion of glucose, causing severe hypoglycemia.[3]
Target Organs Liver.[1]
Signs and Symptoms of Exposure Vomiting, profound hypoglycemia, drowsiness, muscular exhaustion, and in severe cases, coma and death.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure to this compound A. The following PPE should be considered the minimum requirement when handling this compound in a laboratory setting.

Recommended PPE for Handling this compound A:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against accidental skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Body Protection A lab coat worn over personal clothing.Prevents contamination of personal attire.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation.Minimizes the risk of inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound A. All work should be conducted in a designated area within a certified chemical fume hood to control potential airborne particles.

Experimental Workflow for Safe Handling of this compound A

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh solid this compound A in hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution to reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound A.

Disposal Plan

Proper disposal of this compound A and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation:

    • Solid Waste: Unused this compound A powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound A and any rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound A down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound A"), and the associated hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by the institution's Environmental Health and Safety (EHS) department for proper disposal.

  • Decontamination: All non-disposable labware that has come into contact with this compound A should be decontaminated. Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the rinsate as hazardous liquid waste. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

Hierarchy of Controls for this compound A Exposure

G cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The hierarchy of controls for minimizing this compound A exposure.

By implementing these safety and logistical measures, researchers can significantly mitigate the risks associated with handling this compound A, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in your experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypoglycin
Reactant of Route 2
Hypoglycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。